molecular formula C10H18O B136928 (+)-trans-Myrtanol CAS No. 132203-71-5

(+)-trans-Myrtanol

Cat. No.: B136928
CAS No.: 132203-71-5
M. Wt: 154.25 g/mol
InChI Key: LDWAIHWGMRVEFR-DJLDLDEBSA-N
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Description

(+)-trans-Myrtanol is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol
Source PubChem
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InChI

InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWAIHWGMRVEFR-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@H]([C@H]1C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317239
Record name trans-Myrtanol
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15358-91-5, 132203-71-5
Record name trans-Myrtanol
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Record name Myrtanol, trans-
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Record name Myrtanol, (R)-trans
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Record name trans-Myrtanol
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Record name (1α,2α,5α)-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol
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Record name MYRTANOL, (R)-TRANS
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Record name MYRTANOL, TRANS-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(+)-trans-Myrtanol natural abundance and sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Abundance and Sources of (+)-trans-Myrtanol

For Researchers, Scientists, and Drug Development Professionals

This compound is a monoterpenoid alcohol, a class of organic compounds that form the basis of many essential oils. Its bicyclic structure, derived from the pinane skeleton, imparts specific stereochemical properties that are of increasing interest in the fields of pharmacology and synthetic chemistry. As a chiral molecule, its biological activities can be highly specific. This guide provides a technical overview of its natural origins, biosynthesis, and the methodologies required for its extraction and analysis, serving as a foundational resource for professionals in research and drug development.

The molecular structure of this compound, [(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol, is fundamental to its chemical behavior and biological interactions.[1] Understanding its natural distribution is the first step toward harnessing its potential.

Biosynthesis_Pathway cluster_MEP MEP Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP Pinene (+)-α-Pinene / (+)-β-Pinene GPP->Pinene Monoterpene Synthase Myrtanol This compound Pinene->Myrtanol Hydroxylation (e.g., Cytochrome P450) Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Plant Plant Material (e.g., Myrtus communis) Dry Drying & Grinding Plant->Dry Distill Hydrodistillation Dry->Distill Oil Crude Essential Oil Distill->Oil GCMS GC-MS Analysis Oil->GCMS Data Data Processing: Identification & Quantification GCMS->Data Result Report: % Abundance of this compound Data->Result

Sources

Topic: Biosynthesis Pathway of (+)-trans-Myrtanol from β-Pinene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

(+)-trans-Myrtanol, a bicyclic monoterpenoid alcohol, presents significant interest in the pharmaceutical and fragrance industries due to its unique biological activities and olfactory properties. The sustainable production of this chiral molecule from abundant natural precursors is a key objective in modern biotechnology. This technical guide provides a comprehensive overview of the biosynthetic pathway for converting β-pinene, a major component of turpentine, into this compound. We will delve into the core enzymatic machinery, explore whole-cell biocatalysis strategies, and present a detailed framework for experimental execution. The focus is on the underlying scientific principles and the practical considerations necessary for developing a robust and selective biotransformation process.

The Core Biocatalytic Machinery: Cytochrome P450 Monooxygenases

The conversion of a relatively inert hydrocarbon like β-pinene into an alcohol requires a specific and powerful enzymatic tool capable of activating carbon-hydrogen (C-H) bonds. In nature, this role is predominantly filled by the superfamily of heme-containing Cytochrome P450 monooxygenases (CYPs).[1] These enzymes are central to the metabolism of a vast array of both endogenous and exogenous compounds, including terpenes.[2]

Mechanism of Action: The Oxygen Rebound

The catalytic cycle of CYP enzymes in terpene hydroxylation is a well-studied process, prized for its ability to functionalize non-activated carbons under ambient conditions. The transformation of β-pinene to myrtanol is a classic example of allylic hydroxylation. The generally accepted mechanism proceeds as follows:

  • Substrate Binding: β-pinene enters the hydrophobic active site of the CYP enzyme.

  • Heme Activation: The iron center of the heme cofactor is reduced, and molecular oxygen binds to it. A series of electron and proton transfers generates a highly reactive iron(IV)-oxo porphyrin radical cation species, often called Compound I.

  • Hydrogen Abstraction: This potent oxidizing agent abstracts a hydrogen atom from the allylic C-10 methyl group of β-pinene. This is the rate-limiting and selectivity-determining step. Theoretical studies suggest this leads to the formation of a radical intermediate.[3][4]

  • Oxygen Rebound: The hydroxyl group is then transferred from the iron center to the substrate radical in a rapid, non-diffusive "rebound" step, yielding the final alcohol product, this compound.[3]

The expertise in selecting or engineering a biocatalyst lies in identifying a CYP enzyme with high regioselectivity for the C-10 position of β-pinene and high stereoselectivity to yield the desired (+)-trans isomer. The multistate reactivity of CYPs and the numerous reactive sites on the pinene scaffold often lead to a mixture of oxygenated products, making selectivity a primary challenge.[3][4]

The Biosynthetic Pathway: A Focus on Selectivity

While several metabolic pathways for pinene degradation exist in microorganisms, the most direct route to myrtanol is through allylic oxidation.[5] It is critical to recognize that β-pinene can be converted into a variety of other products, such as myrtenol, pinocarveol, and p-cymene derivatives, often concurrently.[6][7][8] The successful synthesis of this compound hinges on controlling the reaction to favor one specific pathway.

Stereochemical Considerations:

The chirality of the final product is directly determined by the chirality of the precursor. To synthesize this compound, the starting substrate must be (+)-β-pinene. The enzyme's active site geometry will then dictate the orientation of the hydroxylation to produce the trans isomer.

Biosynthesis_Pathway cluster_main Biosynthesis of this compound cluster_side Competing Reactions b_pinene (+)-β-Pinene myrtanol This compound b_pinene->myrtanol Cytochrome P450 Allylic Hydroxylation (C-10) + O2, + 2H+, + 2e- myrtenol Myrtenol other_ox Other Oxygenated Products b_pinene_side (+)-β-Pinene b_pinene_side->myrtenol Allylic Hydroxylation (C-7) b_pinene_side->other_ox Epoxidation, Isomerization, etc.

Caption: Primary biosynthetic route to this compound and competing pathways.

Whole-Cell Biocatalysis: Using Microbes as Reaction Vessels

While purified enzymes offer high precision, their industrial application is often hampered by high costs, instability, and the need for expensive cofactors (like NADPH for CYPs). Whole-cell biocatalysis circumvents these issues by using living microorganisms as self-contained, cofactor-regenerating catalysts.[9][10]

Various bacteria and fungi have demonstrated the ability to transform pinenes.[11] For instance, strains of Pseudomonas are well-known for their capacity to metabolize terpenes, converting them into a range of oxygenated compounds.[8] The primary advantage is operational simplicity. The primary challenge, as highlighted in the table below, is the frequent formation of a complex product mixture due to the organism's native metabolic networks.

Table 1: Representative Biotransformation Products from β-Pinene by Microorganisms

Microorganism StrainSubstrateMajor Products IdentifiedReference
Pseudomonas sp. PINβ-pinenep-cymene, limonene, α-terpinolene, fenchyl alcohol[8]
Various Fungi/Bacteriaβ-pineneMyrtenol, verbenone, α-terpineol, limonene[6][7]
Rabbits (Mammalian model)(-)-β-pinene(-)-10-pinanol (trans-myrtanol)[12]

This data underscores the central task for the scientist: to either discover a microorganism with a naturally high selectivity or to genetically engineer a strain to enhance the desired pathway while suppressing competing reactions.

Experimental Protocol: A Framework for Whole-Cell Biotransformation

This section provides a detailed, self-validating protocol framework. The causality behind each step is explained to allow for logical troubleshooting and optimization. This is not a fixed recipe but a foundational workflow designed for adaptation.

Experimental_Workflow step1 Step 1: Catalyst Preparation Select microbial strain (e.g., Pseudomonas putida). Grow inoculum in nutrient-rich medium (e.g., LB Broth). Scale up culture in a defined mineral salt medium. Harvest cells in late log phase via centrifugation. step2 Step 2: Biotransformation Setup Resuspend cell pellet in phosphate buffer to a high optical density (e.g., OD600 = 20). Add a co-solvent (e.g., 5% DMSO) to improve substrate solubility. Add a co-substrate (e.g., 1% glucose) for cofactor regeneration. Transfer cell suspension to a baffled flask for aeration. step1->step2 Cell Mass for Reaction step3 Step 3: Substrate Feeding Introduce (+)-β-pinene to a final concentration of 1-5 g/L. Employ a fed-batch strategy (e.g., adding substrate portion-wise over 24h) to mitigate substrate toxicity. Incubate at optimal temperature (e.g., 30°C) with vigorous shaking (e.g., 200 rpm). step2->step3 Initiate Conversion step4 Step 4: Reaction Monitoring Withdraw aliquots at regular intervals (e.g., 0, 8, 24, 48h). Extract with an organic solvent (e.g., ethyl acetate) containing an internal standard (e.g., n-dodecane). Analyze extract via Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify substrate and products. step3->step4 Time-Course Analysis step5 Step 5: Product Isolation Once GC-MS shows optimal conversion, terminate the reaction. Perform a larger-scale liquid-liquid extraction of the entire culture broth. Dry the organic phase (e.g., with Na2SO4) and concentrate under reduced pressure. Purify this compound from the crude extract using column chromatography (Silica gel). step4->step5 Determine Endpoint

Caption: A generalized workflow for the whole-cell biotransformation of β-pinene.

Protocol Details & Scientific Rationale:

Part 1: Catalyst Preparation (The Biocatalyst)

  • Strain Selection: Choose a microorganism known for terpene metabolism, such as Pseudomonas putida or a relevant fungal strain. The choice is your initial hypothesis for a successful transformation.

  • Inoculum Culture: Grow a 10 mL starter culture in a rich medium (e.g., Luria-Bertani broth) for 16-24 hours at 30°C. This ensures a healthy and dense population of cells to start the main culture.

  • Production Culture: Inoculate 1 L of a defined mineral salts medium (MSM) with the starter culture. MSM is used to minimize background organic compounds that could interfere with downstream analysis. Grow until the late exponential phase to maximize the concentration of active enzymes.

  • Cell Harvesting: Centrifuge the culture (e.g., 6000 x g, 15 min, 4°C). Discard the supernatant and wash the cell pellet with a sterile phosphate buffer (e.g., 50 mM, pH 7.4). This "resting cell" approach removes media components and concentrates the biocatalyst.

Part 2: Biotransformation Reaction (The Core Experiment)

  • Reaction Buffer: Resuspend the washed cell pellet in the same phosphate buffer to a high concentration (e.g., an optical density at 600 nm of 20-50). High cell density increases the volumetric productivity of the reaction.

  • Cofactor Regeneration: Add a simple carbon source like glucose (e.g., 1% w/v). The cell's central metabolism will consume the glucose, regenerating the NADPH cofactors required by the CYP monooxygenases. This is the key advantage of a whole-cell system.

  • Substrate Introduction: Dissolve (+)-β-pinene in a water-miscible co-solvent like DMSO or ethanol before adding it to the cell suspension. Terpenes are hydrophobic and have low aqueous solubility; a co-solvent improves their bioavailability. Self-Validation: Run a control with only the co-solvent to ensure it has no effect on cell viability or product formation.

  • Toxicity Mitigation: Due to the membrane-disruptive nature of monoterpenes, substrate toxicity is a major cause of reaction failure.[13] Implement a fed-batch or sequential addition strategy instead of a single bolus addition. This maintains the substrate concentration below the toxic threshold, prolonging the catalytic activity of the cells.

Part 3: Analytics and Validation (The Proof)

  • Sampling: At defined time points, remove a 1 mL aliquot of the reaction mixture.

  • Extraction: Add 500 µL of ethyl acetate containing a known concentration of an internal standard (e.g., n-dodecane). Vortex vigorously for 1 minute and centrifuge to separate the phases. The internal standard is crucial for accurate quantification, correcting for variations in extraction efficiency and injection volume.

  • GC-MS Analysis: Analyze 1 µL of the organic phase.

    • Identification: Compare the mass spectra of the peaks to a known standard of this compound and other potential products.

    • Quantification: Calculate the concentration of the product based on the peak area relative to the internal standard. Plotting concentration versus time reveals the reaction kinetics.

  • Purification: Once the reaction is complete, the product can be purified from a scaled-up extraction using flash column chromatography for characterization.

Future Directions: Overcoming the Selectivity Barrier

The primary hurdle in the biosynthesis of this compound remains the low selectivity of many wild-type microorganisms. The future of this field lies in advanced bioengineering:

  • Enzyme Engineering: Techniques like directed evolution can be used to mutate the active site of a promising CYP enzyme.[14] By screening mutant libraries, variants with enhanced selectivity and activity for the C-10 hydroxylation of β-pinene can be identified.

  • Metabolic Engineering: This involves modifying the genome of the host microorganism. By deleting genes responsible for competing side reactions (e.g., pathways leading to myrtenol or p-cymene), the metabolic flux can be redirected towards the desired this compound product.

  • Process Optimization: Advanced bioreactor strategies, including in-situ product removal (ISPR) using adsorbent resins or organic overlays, can alleviate product inhibition and toxicity, pushing reaction yields higher.

By integrating rational enzyme design with sophisticated metabolic and process engineering, the development of a commercially viable and highly selective biosynthetic route to this compound from β-pinene is an achievable goal.

References

  • Shaik, S., et al. (2023). Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model. International Journal of Molecular Sciences. Available at: [Link]

  • Vespermann, K. A. C., et al. (2017). Biotransformation of α- and β-pinene into flavor compounds. Applied Microbiology and Biotechnology. Available at: [Link]

  • ResearchGate. (n.d.). Schematic representation of the main metabolic pathways of α- and β-pinene. Available at: [Link]

  • Ishida, T., et al. (1981). Terpenoids biotransformation in mammals III: Biotransformation of alpha-pinene, beta-pinene, pinane, 3-carene, carane, myrcene, and p-cymene in rabbits. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Bell, S. G., et al. (2002). Molecular recognition in (+)-alpha-pinene oxidation by cytochrome P450cam. Journal of the American Chemical Society. Available at: [Link]

  • Shaik, S., et al. (2023). Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model. National Institutes of Health. Available at: [Link]

  • Vespermann, K. A. C., et al. (2017). Biotransformation of α- and β-pinene into flavor compounds. PubMed. Available at: [Link]

  • Rivas, L., et al. (2022). Overview of the Biotransformation of Limonene and α-Pinene from Wood and Citrus Residues by Microorganisms. MDPI. Available at: [Link]

  • Shaik, S., et al. (2023). Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Myrtenol synthesis - by isomerisation of beta-pinene epoxide.
  • Harder, J., & Probian, C. (1995). Microbial monoterpene transformations—a review. PubMed Central. Available at: [Link]

  • Yoo, S. K., & Day, D. F. (2002). Bioconversion of α- and β-pinene by Pseudomonas sp. strain PIN. ResearchGate. Available at: [Link]

  • Schalk, M., & Croteau, R. (2000). Cytochrome P450 oxygenases of monoterpene metabolism. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Production of myrtanal from beta-pinene epoxide.
  • Fabiszewska, A., et al. (2019). Transformations of Monoterpenes with the p-Menthane Skeleton in the Enzymatic System of Bacteria, Fungi and Insects. MDPI. Available at: [Link]

  • National Institutes of Health. (n.d.). trans-Myrtanol. PubChem. Available at: [Link]

  • Farooq, A., et al. (2002). The Microbial Oxidation of (–)-β-Pinene by Botrytis cinerea. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Biomass to chemicals: Rearrangement of β-pinene epoxide into myrtanal with well-defined single-site substituted molecular sieves as reusable solid Lewis-acid catalysts. Available at: [Link]

  • ResearchGate. (n.d.). β-Pinene oxide. II: Myrtenol. III: Myrtanal. IV: Perillyl alcohol. V. Available at: [Link]

  • de Gonzalo, G., & Gotor-Fernández, V. (2020). Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019). MDPI. Available at: [Link]

  • Chiu, C. C., et al. (2019). The two enantiomers of α-pinene and their hydroxlated products trans-verbenol, myrtenol and cis-verbenol. ResearchGate. Available at: [Link]

  • Green, A. P., & Turner, N. J. (2021). Design, Engineering & Application of Biocatalysts in Organic Synthesis. YouTube. Available at: [Link]

  • García-García, P., & de Gonzalo, G. (2022). Biocatalysis in Green Biosolvents. Taylor & Francis eBooks. Available at: [Link]

  • Google Patents. (n.d.). Production of myrtanal from beta-pinene epoxide.

Sources

Spectroscopic Characterization of (+)-trans-Myrtanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Precise Characterization

In the realm of natural product chemistry and drug development, the unambiguous structural elucidation of a molecule is the bedrock upon which all subsequent research is built. (+)-trans-Myrtanol, a bicyclic monoterpenoid alcohol, presents a compelling case study in this regard. Its presence in various essential oils and its potential biological activities necessitate a robust and multi-faceted analytical approach for its definitive identification and characterization. This guide provides an in-depth exploration of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS)—as applied to this compound. Moving beyond a mere recitation of methods, we will delve into the causality behind experimental choices, fostering a deeper understanding of how to generate and interpret high-quality, self-validating spectroscopic data.

Structural Overview of this compound

This compound possesses the chemical formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol [1]. Its structure is based on the pinane skeleton, a bicyclo[3.1.1]heptane system, with a hydroxymethyl group at the C2 position and gem-dimethyl groups at C6. The stereochemical descriptors "(+)" and "trans" define the specific enantiomer and the relative orientation of the substituents on the bicyclic ring. This precise three-dimensional arrangement is critical to its biological function and dictates its unique spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules in solution. For a molecule like this compound, a suite of 1D and 2D NMR experiments is employed to assign every proton and carbon atom and to piece together the molecular connectivity.

The "Why" Behind the NMR Protocol: Experimental Design

The choice of NMR experiments is not arbitrary; it follows a logical progression from simple, one-dimensional spectra to more complex, two-dimensional correlation experiments. This systematic approach ensures that each piece of spectral data builds upon the last, leading to an unambiguous structural assignment.

Diagram: Logical Workflow for NMR-based Structure Elucidation

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Experiments H1_NMR ¹H NMR (Proton Environment & Multiplicity) C13_NMR ¹³C NMR (Carbon Count & Type) H1_NMR->C13_NMR Initial Assessment HSQC HSQC (Direct ¹H-¹³C Correlation) C13_NMR->HSQC Assign Protonated Carbons COSY COSY (¹H-¹H Correlation through 2-3 bonds) HSQC->COSY Build Proton Spin Systems HMBC HMBC (Long-range ¹H-¹³C Correlation) COSY->HMBC Connect Fragments & Quaternary Carbons Final_Structure Complete Structural Assignment HMBC->Final_Structure Assemble Final Structure

Caption: A systematic workflow for the NMR analysis of this compound.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A Critical First Step

Given that this compound is a volatile compound, proper sample preparation is paramount to obtaining high-quality NMR spectra.

  • Analyte Purity: Ensure the this compound sample is of high purity, as impurities will complicate spectral interpretation. Purification can be achieved by flash chromatography or preparative gas chromatography.

  • Solvent Selection: Dissolve approximately 5-20 mg of the purified sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for monoterpenoids due to its excellent solubilizing properties and relatively simple residual solvent signal.

  • Homogenization: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Inert Atmosphere: For long-term storage or for air-sensitive samples, the NMR tube can be sealed under an inert atmosphere (e.g., nitrogen or argon).

Instrumental Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These should be optimized based on the specific instrument and sample concentration.

  • ¹H NMR: 16-32 scans, 2-second relaxation delay.

  • ¹³C NMR: 512-1024 scans, 2-second relaxation delay, proton decoupled.

  • COSY: 2-4 scans per increment, 256 increments.

  • HSQC: 4-8 scans per increment, 256 increments, optimized for a one-bond ¹J(C,H) of 145 Hz.

  • HMBC: 16-32 scans per increment, 256 increments, optimized for long-range couplings of 8-10 Hz.

Data Interpretation: Assembling the Structural Puzzle

¹H and ¹³C NMR Spectral Data (Representative)

Assignment ¹H Chemical Shift (δ) ppm (Multiplicity) ¹³C Chemical Shift (δ) ppm
-CH₃ (C9)~0.88 (s)~21.2
-CH₃ (C8)~1.19 (s)~26.0
Bicyclic Ring Protons~1.50-2.50 (m)~23.0, 27.5, 38.0, 39.0, 41.0, 43.0
-CH₂OH (C10)~3.40-3.70 (m)~65.0
-OH~4.20 (br s)-
Note: Data is representative for the myrtanol skeleton and may vary for the specific (+)-trans isomer.[2]

2D NMR Correlations: Connecting the Dots

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal which protons are directly attached to which carbon atoms. For instance, the proton signals in the 3.40-3.70 ppm range would show a correlation to the carbon signal at ~65.0 ppm, confirming the -CH₂OH group.

  • COSY (Correlation Spectroscopy): This spectrum would show couplings between protons that are two or three bonds apart. This is crucial for tracing the connectivity of the protons within the bicyclic ring system.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. For example, the protons of the methyl groups (~0.88 and ~1.19 ppm) would show correlations to the quaternary carbon of the gem-dimethyl group and adjacent carbons in the ring, confirming their position. The protons of the -CH₂OH group would show correlations to the carbon they are attached to (C2) and the bridgehead carbon (C1), locking in the position of this substituent.

Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Identity Confirmation

GC-MS is an indispensable technique for the analysis of volatile compounds like monoterpenoids. It provides information on both the retention time (a measure of a compound's volatility and interaction with the GC column) and its mass spectrum (a fingerprint of its molecular structure).

The "Why" Behind the GC-MS Protocol: Methodological Choices

The selection of the GC column and the MS ionization method is critical for achieving good separation and generating informative mass spectra for terpenes.

Diagram: GC-MS Analysis Workflow

GCMS_Workflow Sample_Prep Sample Preparation (Dilution in Volatile Solvent) Injection GC Injection (Vaporization) Sample_Prep->Injection Separation GC Column Separation (Based on Volatility/Polarity) Injection->Separation Ionization MS Ionization (Electron Impact) Separation->Ionization Mass_Analysis Mass Analyzer (Separation by m/z) Ionization->Mass_Analysis Detection Detection & Spectrum Generation Mass_Analysis->Detection Data_Analysis Data Analysis (Library Matching & Interpretation) Detection->Data_Analysis

Caption: A streamlined workflow for the GC-MS analysis of this compound.

Experimental Protocol: GC-MS

Sample Preparation

  • Dilution: Prepare a dilute solution (e.g., 100 ppm) of this compound in a volatile organic solvent such as hexane or dichloromethane.

Instrumental Parameters

  • Gas Chromatograph:

    • Column: A mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is a good starting point for terpene analysis. Dimensions of 30 m x 0.25 mm x 0.25 µm are standard.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 240 °C and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Data Interpretation: Retention Index and Fragmentation

Kovats Retention Index

The Kovats retention index (RI) is a standardized measure of retention time that helps in the identification of compounds by comparing experimental values with literature data. For this compound, reported RI values are:

  • Standard non-polar column: 1232 - 1245[1]

  • Standard polar column: 1856 - 1868[1]

These values can be used to tentatively identify this compound in a complex mixture, such as an essential oil.

Mass Spectrum Fragmentation Pattern

Under electron impact ionization, this compound will fragment in a characteristic manner. The mass spectrum provides a molecular fingerprint that can be compared to spectral libraries (e.g., NIST, Wiley) for confirmation.

Predicted Mass Spectrum Fragmentation of Myrtanol

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Possible Fragment
154Low[M]⁺ (Molecular Ion)
139Moderate[M - CH₃]⁺
123Moderate[M - OCH₃]⁺ or [M - H₂O - CH₃]⁺
109High[C₈H₁₃]⁺
95High (Often Base Peak)[C₇H₁₁]⁺
81High[C₆H₉]⁺
69High[C₅H₉]⁺
41High[C₃H₅]⁺
Note: This is a representative fragmentation pattern for the myrtanol structure.[2]

The molecular ion peak at m/z 154 may be weak or absent. The fragmentation is typically dominated by the loss of a methyl group (m/z 139) and subsequent rearrangements and fragmentations of the bicyclic ring, leading to the prominent peaks at m/z 95, 81, and 69.

Conclusion: An Integrated Approach to Certainty

The spectroscopic characterization of this compound is a clear illustration of the synergy between NMR and GC-MS. While GC-MS provides excellent sensitivity for detection and tentative identification based on retention index and fragmentation patterns, it is the detailed structural information from a suite of NMR experiments that provides the unequivocal proof of structure. For researchers in drug discovery and natural product chemistry, mastering the application and interpretation of these techniques is not merely a technical skill but a fundamental necessity for producing reliable and impactful science. The protocols and interpretive frameworks presented in this guide offer a robust foundation for the confident characterization of this compound and other related natural products.

References

  • PubChem. trans-Myrtanol. National Center for Biotechnology Information. [Link]

  • PubChem. Myrtanol. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

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An In-depth Technical Guide to the Discovery and Isolation of (+)-trans-Myrtanol from Plant Essential Oils

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of (+)-trans-Myrtanol, a bicyclic monoterpenoid alcohol found in select plant essential oils. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the principles and practical methodologies involved in obtaining this specific stereoisomer. Key sections cover the natural occurrence of this compound, detailed protocols for extraction and purification, and advanced analytical techniques for structural elucidation and quality control. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Part 1: Introduction and Scientific Context

Myrtanol, a saturated derivative of myrtenol, is a bicyclic monoterpene alcohol with the chemical formula C₁₀H₁₈O.[1] Its rigid bicyclo[3.1.1]heptane framework gives rise to significant stereochemical complexity. The molecule exists as both cis and trans diastereomers, each of which can exist as a pair of (+)- and (-)-enantiomers. The stereochemistry of such compounds is of paramount importance in the pharmaceutical, fragrance, and food industries, as different enantiomers can exhibit distinct biological activities and sensory properties.[2]

This guide focuses specifically on the This compound isomer. The discovery of this enantiomer is tied to the chemical analysis of essential oils from specific aromatic plants. While myrtanol, in general, is a known constituent of various essential oils, including those from the Myrtus genus, this compound has been notably reported in the essential oils of Chamaecyparis formosensis and Taiwania cryptomerioides.[1] Its presence in these natural sources has opened avenues for its investigation, necessitating robust methods for its isolation in high purity.

The potential pharmacological activities of monoterpenes and their derivatives, including antimicrobial, anti-inflammatory, and antioxidant effects, make compounds like this compound attractive targets for drug discovery and development.[3] This guide serves as a foundational resource for researchers aiming to isolate this compound for further study.

Part 2: Natural Sources and Quantitative Overview

The primary challenge in isolating this compound is its relatively low abundance within a complex mixture of other terpenoids in essential oils. The selection of the appropriate plant material is the critical first step.

Key Botanical Sources:

  • Chamaecyparis formosensis (Formosan Cypress): The wood essential oil of this Taiwanese native tree is a documented source of myrtanol.[4]

  • Myrtus communis (Common Myrtle): While rich in other terpenes like α-pinene and 1,8-cineole, myrtle essential oil also contains myrtanol isomers, making it a potential, albeit complex, source.[2][5]

The yield of essential oil and the concentration of myrtanol can vary significantly based on geographical location, harvest time, and the specific part of the plant used.

Plant SpeciesPlant PartEssential Oil Yield (% w/w)Myrtanol Content in Oil (%)Reference
Chamaecyparis formosensisWoodNot specified7.1% (unspecified isomer)[4]
Myrtus communisLeaves0.3% - 0.77%Varies[3]

This table summarizes typical yields and content. Actual values can vary and should be determined empirically for each batch of plant material.

Part 3: A Step-by-Step Workflow for Isolation and Purification

The isolation of pure this compound from a plant matrix is a multi-stage process that requires a combination of extraction, coarse purification, and fine-resolution chromatography. The causality behind this workflow is to systematically reduce the complexity of the mixture and increase the purity of the target compound at each stage.

G cluster_0 Stage 1: Extraction cluster_1 Stage 2: Coarse Purification cluster_2 Stage 3: Isomer Separation cluster_3 Stage 4: Quality Control Plant Plant Material (e.g., C. formosensis wood chips) Distill Steam Distillation Plant->Distill Oil Crude Essential Oil Distill->Oil FracDist Fractional Distillation Oil->FracDist MyrtanolRich Myrtanol-Rich Fraction FracDist->MyrtanolRich HPLC Preparative Chiral HPLC MyrtanolRich->HPLC Pure Pure this compound HPLC->Pure QC Analytical Characterization (GC-MS, NMR) Pure->QC

Caption: Overall workflow for the isolation of this compound.

Stage 1: Extraction via Steam Distillation

Scientific Rationale: Steam distillation is the method of choice for extracting volatile compounds like monoterpenoids from plant material.[5] It works on the principle that the boiling point of a mixture of immiscible liquids (water and essential oil) is lower than the boiling points of the individual components. This allows for the volatilization of the essential oil at temperatures below 100°C, preventing thermal degradation of sensitive compounds.

Detailed Protocol: Steam Distillation

  • Preparation of Plant Material:

    • For woody materials like C. formosensis, reduce the wood to small chips or coarse powder to increase the surface area for efficient steam penetration.

    • For leaves like M. communis, use either fresh or air-dried material. Grinding the leaves can increase yield, but may also introduce more non-volatile impurities.[3]

  • Apparatus Setup:

    • Assemble a steam distillation apparatus consisting of a steam generator (or a boiling flask for direct steam generation), a biomass flask to hold the plant material, a condenser, and a receiving vessel (e.g., a separatory funnel or Florentine flask).[6]

    • Ensure all glass joints are securely sealed to prevent steam loss.[7]

  • Extraction Process:

    • Load the prepared plant material into the biomass flask. Do not pack it too tightly, to allow for even steam flow.

    • Begin heating the water in the steam generator. Pass the generated steam through the biomass flask. The steam will rupture the plant's oil glands and carry the volatile essential oil with it.

    • The steam and oil vapor mixture travels to the condenser, where it is cooled by circulating cold water and condenses back into a liquid.

  • Collection and Separation:

    • Collect the distillate in the receiving vessel. The distillate will consist of two immiscible layers: the essential oil and the hydrosol (floral water).

    • As most essential oils are less dense than water, the oil layer will typically form on top.

    • Carefully separate the essential oil layer from the aqueous layer. The resulting product is the crude essential oil.

    • The yield of essential oil is typically low, often less than 1% of the initial plant mass.[5]

Stage 2: Coarse Purification via Fractional Distillation

Scientific Rationale: The crude essential oil is a complex mixture of terpenes with varying boiling points. Fractional distillation is employed to separate compounds based on these differences.[8] A fractionating column provides a large surface area (through glass beads, rings, or Vigreux indentations) for repeated vaporization and condensation cycles, effectively performing multiple simple distillations in one process.[8] This allows for the separation of compounds with boiling points that are relatively close, which is common for monoterpenoids. Myrtanol has a boiling point of approximately 220°C, which will be used to guide the collection of the myrtanol-rich fraction.

Detailed Protocol: Fractional Distillation

  • Apparatus Setup:

    • Set up a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a set of receiving flasks.

    • The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[8]

  • Distillation Process:

    • Place the crude essential oil into the round-bottom flask with a few boiling chips or a magnetic stir bar for smooth boiling.

    • Gently heat the flask. The most volatile compounds with the lowest boiling points (e.g., α-pinene, bp ~155°C) will vaporize first, rise through the column, and be collected as the first fraction.

    • Carefully monitor the temperature at the distillation head. Collect distinct fractions based on temperature plateaus. A stable temperature indicates that a relatively pure compound is distilling.

  • Fraction Collection:

    • Collect the initial low-boiling terpene hydrocarbons at their respective boiling points.

    • As the temperature rises, change the receiving flask to collect intermediate fractions.

    • The myrtanol-rich fraction will distill at a higher temperature. The boiling point of myrtanol is approximately 219-220°C at atmospheric pressure.[4] Collect the fraction that distills around this temperature. Note: Vacuum distillation can be employed to reduce the boiling point and prevent potential degradation of the compounds.

    • After collection, the temperature will either rise again to the boiling point of the next compound or drop if the majority of the material has been distilled.

Stage 3: High-Resolution Isomer Separation via Preparative Chiral HPLC

Scientific Rationale: The myrtanol-rich fraction will contain a mixture of all four myrtanol stereoisomers (cis/trans and +/-). Separating these isomers requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive technique for this purpose.[2] The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs are particularly effective for separating a wide range of chiral compounds, including monoterpenes.[2]

Detailed Protocol: Preparative Chiral HPLC

  • System and Column Selection:

    • HPLC System: A preparative HPLC system equipped with a pump capable of handling higher flow rates, a larger sample loop injector, a preparative-scale column, and a UV detector.

    • Chiral Column: A polysaccharide-based CSP is recommended. A column such as one packed with Cellulose tris(3,5-dimethylphenylcarbamate) has demonstrated good enantioselectivity for myrtanol isomers.[2]

  • Method Parameters:

    • Mobile Phase: A normal-phase mobile phase is typically used. A starting point is a mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The ratio may need to be optimized to achieve the best resolution.[2]

    • Flow Rate: The flow rate will depend on the diameter of the preparative column. It will be significantly higher than analytical scale flow rates.

    • Detection: Myrtanol has a weak UV chromophore, so detection at a low wavelength, such as 210 nm, is necessary.[2]

  • Procedure:

    • Sample Preparation: Dissolve the myrtanol-rich fraction obtained from distillation in the mobile phase to a suitable concentration (e.g., 1-10 mg/mL). Filter the solution through a 0.45 µm syringe filter.[2]

    • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[2]

    • Injection and Fraction Collection: Inject the sample onto the column. Monitor the chromatogram and collect the eluent corresponding to each separated peak into individual vessels. The peak corresponding to this compound can be identified by comparing its retention time to an analytical standard or by subsequent analysis of each collected fraction.

    • Solvent Removal: After collection, the mobile phase is removed from the collected fractions, typically using a rotary evaporator, to yield the purified isomer.

Part 4: Analytical Characterization and Quality Control

Once the target compound is isolated, its identity and purity must be rigorously confirmed. This is a self-validating step that ensures the success of the isolation protocol.

G cluster_0 Purity & Identity Confirmation cluster_1 Data Interpretation Isolated Isolated this compound GCMS GC-MS Analysis Isolated->GCMS NMR NMR Spectroscopy (1H & 13C) Isolated->NMR Purity Purity from GC Chromatogram GCMS->Purity Mass Molecular Weight & Fragmentation from Mass Spectrum GCMS->Mass Structure Structural Confirmation from NMR Spectra NMR->Structure

Caption: Workflow for the analytical characterization of isolated this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Scientific Rationale: GC-MS is the workhorse technique for the analysis of volatile compounds in essential oils.[9] The gas chromatograph separates the components of the mixture based on their boiling points and polarity, and the mass spectrometer provides information about the molecular weight and structural fragments of each component.

  • Purity Assessment: The purity of the isolated fraction can be determined from the GC chromatogram. A single, sharp peak indicates a high degree of purity.

  • Identity Confirmation: The mass spectrum provides a molecular fingerprint. The molecular ion peak (M+) should correspond to the molecular weight of myrtanol (154.25 g/mol ).[1] The fragmentation pattern is also characteristic. For alcohols, a common fragmentation is the loss of a water molecule (M-18), and cleavage of the C-C bond alpha to the hydroxyl group.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.[11][12] ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR provides the same for carbon atoms.

  • ¹H NMR Spectrum: The spectrum of this compound will show characteristic signals for the two methyl groups on the bicyclic ring, the protons of the ring system, and the two protons of the -CH₂OH group. The chemical shifts and splitting patterns are unique to the trans- configuration.

  • ¹³C NMR Spectrum: The spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule, confirming the carbon skeleton. The chemical shift of the carbon in the -CH₂OH group will be in the characteristic region for an alcohol (around 60-70 ppm).

Representative Spectral Data:

TechniqueParameterExpected Value/Observation for trans-Myrtanol
GC-MS Molecular Ion (M+)m/z = 154
Key Fragmentsm/z = 139 (M-CH₃), 136 (M-H₂O), 121, 95, 81
¹³C NMR Approximate Chemical Shifts (ppm)~68 (-CH₂OH), ~48, ~41, ~38, ~33, ~28, ~26, ~23, ~21
¹H NMR Approximate Chemical Shifts (ppm)~3.5 (-CH₂OH), ~2.4-1.8 (ring protons), ~1.2 & ~0.9 (methyl singlets)

(Note: Exact chemical shifts can vary depending on the solvent used.[11] The data presented is a general guide based on available information for myrtanol isomers.)

Part 5: Conclusion and Future Outlook

The successful isolation and characterization of this compound from natural sources is a challenging but achievable goal that relies on a systematic application of classical and modern separation and analytical techniques. This guide has outlined a robust workflow, from the initial selection of plant material to the final structural confirmation of the purified compound. The detailed protocols for steam distillation, fractional distillation, and preparative chiral HPLC provide a practical framework for researchers.

The ability to isolate this specific stereoisomer in high purity is a critical prerequisite for its further investigation in pharmacology and other fields. Future research may focus on screening a wider range of plant species for higher concentrations of this compound, optimizing extraction and isolation methods for improved yield and efficiency, and exploring its potential therapeutic applications. The methodologies described herein provide the essential foundation for these future endeavors.

References

  • Hopewell Essential Oils. (n.d.). Hinoki. Retrieved January 14, 2026, from [Link]

  • Guesmi, F., et al. (2023). Optimization of Tunisian Myrtus communis L. Essential Oil Extraction by Complete Factorial Experimental Design. MDPI. Retrieved January 14, 2026, from [Link]

  • Hsiao, C.-J., et al. (2020). Antifungal Potential and Chemical Composition of Chamaecyparis formosensis and Chamaecyparis obtusa var. formosana Essential Oils in Liquid and Vapor Phases Against 4 Fungal Species. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Semantic Scholar. (n.d.). The Effect Of Different Essential Oil Extraction Methods On The Efficiency And Antibacterial Properties Of Myrtus Communis L. Leaves. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Essential oil extraction by steam distillation method. Retrieved January 14, 2026, from [Link]

  • Ghica, M.V., et al. (2020). Selection of Optimal Operating Conditions for Extraction of Myrtus Communis L. Essential Oil by the Steam Distillation Method. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). US7727401B2 - Selective purification of mono-terpenes for removal of oxygen containing species.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved January 14, 2026, from [Link]

  • AromaWeb. (n.d.). Taiwan Hinoki Essential Oil: Benefits, Uses & Insights. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). trans-Myrtanol. National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • The Fractional Distillation of a Binary Mixture. (n.d.). Retrieved January 14, 2026, from [Link]

  • Semantic Scholar. (n.d.). SEPARATION OF TERPENES FROM LEMON ESSENTIAL OIL BY SELECTIVE FRACTIONATION UNDER A VACUUM. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Phylogenetic Relationships of the Genus Chamaecyparis Inferred from Leaf Essential Oil. Retrieved January 14, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. Retrieved January 14, 2026, from [Link]

  • Ito, C., et al. (2010). Complete 1H and 13C NMR data assignment of new constituents from Severinia buxifolia. Magnetic Resonance in Chemistry. Retrieved January 14, 2026, from [Link]

  • Su, Y.-C., et al. (2014). Chemical Composition and Anti-inflammatory Activity of Chamaecyparis obtusa f. formosana Wood Essential Oil from Taiwan. ResearchGate. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). The procedure of fraction distillation in a laboratory. Retrieved January 14, 2026, from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved January 14, 2026, from [Link]

  • SpectraBase. (n.d.). Myrtenol - Optional[1H NMR] - Spectrum. Retrieved January 14, 2026, from [Link]

  • El-Sayed, A. M., et al. (2021). Essential Oils Composition and Biological Activity of Chamaecyparis obtusa, Chrysopogon nigritanus and Lavandula coronopifolia Grown Wild in Sudan. National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Fragmentation and Interpretation of Spectra. (n.d.). Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation of trimethylsilylated small molecules. Retrieved January 14, 2026, from [Link]

  • Nugraha, A. S., & Nandiyanto, A. B. D. (2021). How to Read and Interpret GC/MS Spectra: A Step-by-Step Approach. Indonesian Journal of Multidisciplinary Research. Retrieved January 14, 2026, from [Link]

  • El-Sayed, A. M., et al. (2021). Mass Spectral Fragmentation of Pelargonium graveolens Essential Oil Using GC–MS Semi-Empirical Calculations and Biological Potential. MDPI. Retrieved January 14, 2026, from [Link]

  • Faal, S., et al. (2022). Classification and Identification of Essential Oils from Herbs and Fruits Based on a MOS Electronic-Nose Technology. MDPI. Retrieved January 14, 2026, from [Link]

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An In-depth Technical Guide to (+)-trans-Myrtanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality and (+)-trans-Myrtanol in Modern Drug Discovery

In the landscape of contemporary drug development, the principle of chirality is of paramount importance. The spatial arrangement of atoms within a molecule can dramatically influence its pharmacological and toxicological profile, a concept starkly illustrated by historical examples where one enantiomer of a drug provided therapeutic benefits while the other was inactive or even detrimental.[1] Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern medicinal chemistry.[1]

This compound, a chiral monoterpenoid alcohol, emerges as a valuable building block in this context. Its rigid bicyclic structure, derived from the abundant natural product (+)-α-pinene, provides a well-defined stereochemical scaffold. This guide offers an in-depth exploration of this compound, from its fundamental chemical properties and synthesis to its applications as a chiral auxiliary in the synthesis of complex pharmaceutical agents. The causality behind experimental choices and the validation of protocols are emphasized to provide a trustworthy and authoritative resource for researchers and scientists in the field.

Core Properties of this compound

Chemical Identification and Molecular Structure
  • CAS Number: 132203-71-5[2]

  • Molecular Formula: C₁₀H₁₈O[2]

  • Molecular Weight: 154.25 g/mol [2]

  • IUPAC Name: [(1R,2R,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]methanol[2]

  • Synonyms: (1R,2R)-10-Pinanol, this compound

The molecular structure of this compound is characterized by a bicyclo[3.1.1]heptane skeleton with two methyl groups at the C6 position and a hydroxymethyl group at the C2 position. The "trans" designation refers to the stereochemical relationship between the hydroxymethyl group and the gem-dimethyl bridge.

Molecular Structure of this compound

Caption: 2D representation of this compound.

Physicochemical Properties
PropertyValueReference
AppearanceWhite to pale yellow solid[3]
Density0.973 g/mL[3]
Melting Point77.0 °C[3]
Boiling Point232-236 °C
PurityTypically ≥98%[3]

Stereoselective Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the hydroboration-oxidation of the readily available chiral starting material, (+)-α-pinene.[4][5] This two-step process is highly stereoselective, a critical feature for producing the desired enantiomer.

The Causality of Stereoselectivity

The stereochemical outcome of the hydroboration-oxidation of (+)-α-pinene is governed by two key factors:

  • Steric Hindrance: The gem-dimethyl bridge of the bicyclic pinene structure sterically hinders one face of the double bond. As a result, the borane reagent (BH₃) preferentially attacks from the less hindered face.[4][5]

  • Syn-Addition and Retention of Configuration: The hydroboration step involves a concerted syn-addition of the B-H bond across the double bond. The subsequent oxidation of the resulting organoborane with hydrogen peroxide proceeds with retention of configuration at the newly formed stereocenter.[4][5]

This combination of steric control and stereospecific reaction mechanisms ensures the formation of the this compound isomer with high diastereoselectivity and enantiomeric purity.

Reaction Workflow: From (+)-α-Pinene to this compound

G cluster_0 Step 1: Hydroboration cluster_1 Step 2: Oxidation a (+)-α-Pinene b Organoborane Intermediate a->b BH3·THF c Organoborane Intermediate d This compound c->d H2O2, NaOH

Caption: The two-step synthesis of this compound.

Detailed Experimental Protocol: Batch Synthesis

The following protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials:

  • (+)-α-Pinene (98%+)

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet is assembled. The apparatus is flushed with dry nitrogen.

  • Hydroboration: (+)-α-Pinene (1 equivalent) is dissolved in anhydrous THF in the reaction flask and cooled to 0 °C in an ice bath. The borane-THF complex (0.4 equivalents of BH₃) is added dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours and then allowed to warm to room temperature and stirred for another 2 hours.

  • Oxidation: The reaction mixture is cooled again to 0 °C. Slowly and cautiously, 3 M aqueous sodium hydroxide solution (1.2 equivalents) is added, followed by the dropwise addition of 30% hydrogen peroxide (1.2 equivalents), ensuring the internal temperature does not exceed 25 °C. The mixture is then stirred at room temperature for 4-6 hours.

  • Work-up: The reaction mixture is diluted with diethyl ether and transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization of this compound

Accurate characterization of the synthesized product is crucial for confirming its identity and purity. The following are the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 500 MHz): δ (ppm) ~3.65 (dd, J = 10.5, 7.0 Hz, 1H, -CH-CH₂OH), ~3.55 (dd, J = 10.5, 8.0 Hz, 1H, -CH-CH₂OH), ~2.4-2.2 (m, 2H), ~2.1-1.9 (m, 3H), ~1.8 (m, 1H), ~1.6 (br s, 1H, -OH), ~1.20 (s, 3H, -CH₃), ~0.90 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 125 MHz): δ (ppm) ~68.0 (-CH₂OH), ~48.0, ~42.0, ~40.0, ~38.0, ~33.0, ~28.0, ~26.0 (-CH₃), ~22.0 (-CH₃).

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands:

  • Broad O-H stretch: ~3300-3400 cm⁻¹

  • C-H stretches (sp³): ~2850-2960 cm⁻¹

  • C-O stretch: ~1050 cm⁻¹

Mass Spectrometry (MS)
  • Electron Ionization (EI): The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 154, along with characteristic fragmentation patterns.[6]

Applications in Drug Development: A Chiral Building Block for Asymmetric Synthesis

The well-defined stereochemistry and rigid structure of this compound make it a valuable chiral auxiliary and building block in asymmetric synthesis.[7] Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be removed and ideally recycled.[3]

Asymmetric Aldol Reactions

One notable application involves the use of a chiral oxazolidinone auxiliary derived from cis-myrtanol (a stereoisomer of trans-myrtanol) in asymmetric aldol reactions.[7] The N-propionyl derivative of this auxiliary, when converted to its boron enolate, reacts with aldehydes to produce aldol adducts with excellent diastereoselectivity.[7] This demonstrates the potential of myrtanol-derived scaffolds to control the formation of new stereocenters in carbon-carbon bond-forming reactions, which are fundamental in the synthesis of many drug molecules.

Conceptual Workflow: Asymmetric Aldol Reaction using a Myrtanol-Derived Auxiliary

G cluster_0 Auxiliary Attachment cluster_1 Stereoselective Reaction cluster_2 Auxiliary Removal a Myrtanol b Chiral Auxiliary a->b c Substrate + Auxiliary d Diastereomerically Enriched Product c->d Aldehyde e Diastereomerically Enriched Product f Enantiomerically Pure Product e->f g Recovered Auxiliary e->g

Caption: General scheme for the use of a myrtanol-derived chiral auxiliary.

Potential Pharmacological Activity

While specific drug development case studies directly employing this compound are not extensively documented in publicly available literature, the broader class of myrtanol and its derivatives have shown promising biological activities, including:

  • Antimicrobial Properties: Myrtanol has demonstrated efficacy against various bacteria and fungi, suggesting potential applications in the development of new anti-infective agents.

  • Anti-inflammatory and Antioxidant Effects: Preliminary studies indicate that myrtanol possesses anti-inflammatory and antioxidant properties, which are relevant to a wide range of therapeutic areas.

These inherent biological activities, combined with its utility as a chiral building block, position this compound as a compound of significant interest for future drug discovery and development programs.

Conclusion and Future Outlook

This compound is a valuable and readily accessible chiral molecule with a well-defined stereochemical architecture. Its efficient synthesis from (+)-α-pinene via a stereoselective hydroboration-oxidation reaction, coupled with its potential as a chiral auxiliary and its inherent biological activities, makes it a compelling tool for researchers and scientists in the field of drug development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play an increasingly important role in the creation of novel and effective medicines. This guide provides the foundational knowledge and practical protocols to facilitate the exploration and utilization of this versatile chiral synthon.

References

  • Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). trans-Myrtanol. PubChem. Retrieved from [Link]

  • Supporting Materials. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Myrtanol. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, November 23). 11.11: Hydroboration–Oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 1). 8.5: Hydration of Alkenes - Addition of H₂O by Hydroboration. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031206). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • ACS Publications. (n.d.). Hydroboration of terpenes. 9. A simple improved procedure for upgrading the optical purity of commercially available .alpha.- and .beta.-pinenes. Conversion of (+)-.alpha.-pinene to (+)-.beta.-pinene via hydroboration-isomerization. Retrieved from [Link]

  • NIST. (n.d.). cis-Myrtanol. NIST WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • The Good Scents Company. (n.d.). trans-myrtanol. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0004327). Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • ResearchGate. (2015). Development of a flow method for the hydroboration/oxidation of olefins. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Asymmetric aldol reactions of an N-propionyl derivative of chiral auxiliary derived from terpene alcohol cis-myrtanol. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • NIST. (n.d.). (-)-Myrtenol. NIST WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). myrtanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1R,2S,5R)-6,6-Dimethylbicyclo(3.1.1)heptane-2-methanol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Enantioselective Synthesis of Enantioisotopomers with Quantitative Chiral Analysis by Chiral Tag Rotational Spectroscopy. PubMed Central. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S)-. Retrieved from [Link]

  • ResearchGate. (2015). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

  • ResearchGate. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Enantioselective Synthesis of α- and β- Boc-protected 6-Hydroxy-pyranones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Enantioselective synthesis of chiral BCPs. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2003). trans-(1 S,2 S)-1-Substituted-2-( N, N-dialkylamino)-1-indanol derivatives as chiral ligands in the catalytic enantioselective addition of diethylzinc to aldehydes. Retrieved from [Link]

  • ResearchGate. (2019). Enantioselective synthesis of cis-hydrobenzofurans bearing all-carbon quaternary stereocenters and application to total synthesis of (‒)-morphine. Retrieved from [Link]

Sources

The Biological Nexus: A Technical Guide to the Bioactivities of (+)-trans-Myrtanol and the Prospective Landscape of its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

(+)-trans-Myrtanol, a bicyclic monoterpenoid alcohol, represents a compelling yet underexplored chiral scaffold in the landscape of natural product chemistry and drug discovery. While its stereoisomers, particularly (-)-cis-myrtanol, have garnered some attention, the unique biological profile of the (+)-trans isomer remains a frontier for scientific investigation. This technical guide provides a comprehensive overview of the known and extrapolated biological activities of this compound, with a forward-looking perspective on the therapeutic potential of its synthetic derivatives. We will delve into its prospective anticancer, anti-inflammatory, and antimicrobial properties, underpinned by detailed experimental protocols and mechanistic insights into relevant signaling pathways. This document serves as a foundational resource to catalyze further research and development into this promising natural compound.

Introduction: The Stereochemical Imperative in Myrtanol's Bioactivity

Myrtanol (6,6-dimethylbicyclo[3.1.1]heptane-2-methanol) is a naturally occurring monoterpenoid found in the essential oils of various plants. Its rigid bicyclic structure and chiral centers give rise to several stereoisomers, including cis/trans diastereomers and their respective enantiomers. Stereochemistry is not a trivial detail in pharmacology; the three-dimensional arrangement of a molecule dictates its interaction with chiral biological targets such as enzymes and receptors, often leading to profoundly different physiological effects.[1] While much of the existing literature on myrtanol is not stereospecific or focuses on the more abundant (-)-cis isomer, the distinct spatial orientation of the hydroxymethyl group in this compound suggests a unique pharmacological profile worthy of dedicated investigation.

This guide will synthesize the current understanding of myrtanol's bioactivities and, where evidence for the (+)-trans isomer is lacking, extrapolate potential activities based on related compounds, always with the caveat that experimental verification is paramount. We will explore three key areas of therapeutic interest: anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Potential: Inducing Apoptosis in Malignant Cells

Emerging research on monoterpenoids suggests their potential as anticancer agents, often acting through the induction of programmed cell death, or apoptosis.[2] While direct studies on this compound are scarce, the proposed mechanism for related compounds involves the modulation of key signaling cascades that regulate cell survival and death.

The Caspase Signaling Pathway: A Locus of Intervention

A primary mechanism for inducing apoptosis is the activation of a family of cysteine proteases known as caspases. The caspase cascade can be initiated through two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. For many natural products, the intrinsic pathway is a key target.

It is hypothesized that this compound or its derivatives could trigger the intrinsic apoptotic pathway by inducing mitochondrial stress, leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates.

Hypothesized Intrinsic Apoptotic Pathway for this compound Derivatives Myrtanol This compound Derivative Mitochondrial_Stress Mitochondrial Stress Myrtanol->Mitochondrial_Stress Induces Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cleaves and Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Hypothesized Intrinsic Apoptotic Pathway for this compound Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The initial step in assessing anticancer potential is to determine the compound's cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or its derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Properties: Modulating the NF-κB Signaling Pathway

Chronic inflammation is a hallmark of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Monoterpenes have been reported to possess anti-inflammatory properties, and it is plausible that this compound shares this activity. A key signaling pathway that orchestrates the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB Pathway: A Central Regulator of Inflammation

In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB proteins. This allows the NF-κB dimers to translocate to the nucleus, where they bind to specific DNA sequences and induce the transcription of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α) and enzymes (e.g., COX-2, iNOS).

This compound or its derivatives could exert anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the degradation of IκBα or the nuclear translocation of NF-κB.

Potential Inhibition of the NF-κB Pathway by this compound Derivatives Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Activation IKK Activation Inflammatory_Stimuli->IKK_Activation IkBa_Phosphorylation IκBα Phosphorylation & Degradation IKK_Activation->IkBa_Phosphorylation NFkB_Release NF-κB Release (p50/p65) IkBa_Phosphorylation->NFkB_Release Nuclear_Translocation Nuclear Translocation NFkB_Release->Nuclear_Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nuclear_Translocation->Gene_Transcription Myrtanol This compound Derivative Myrtanol->IkBa_Phosphorylation Inhibits? Myrtanol->Nuclear_Translocation Inhibits?

Figure 2: Potential Inhibition of the NF-κB Pathway by this compound Derivatives.
Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

To investigate the effect of this compound on the NF-κB pathway, Western blotting can be used to measure the levels of key proteins in the cascade, such as phosphorylated IκBα and nuclear p65.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • LPS (Lipopolysaccharide)

  • This compound or its derivatives

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Chemiluminescence imaging system

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture RAW 264.7 cells and treat with this compound or its derivatives for a specified time, followed by stimulation with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes).

  • Protein Extraction: For total protein, lyse the cells with RIPA buffer. For nuclear and cytoplasmic fractions, use a commercial kit following the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions). A decrease in p-IκBα levels and a decrease in nuclear p65 would indicate inhibition of the NF-κB pathway.

Antimicrobial Activity: Disrupting Microbial Defenses

Monoterpenoids are well-known for their antimicrobial properties.[1][3] The proposed mechanism of action for many of these compounds is the disruption of the microbial cell membrane, leading to increased permeability and ultimately cell death.[1][3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC.

Materials:

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound or its derivatives

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

The Path Forward: Synthesis and Evaluation of this compound Derivatives

The true potential of this compound in drug discovery likely lies in its use as a chiral starting material for the synthesis of novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The hydroxyl group of this compound is a versatile handle for chemical modification.

Proposed Synthetic Strategies
  • Esterification and Etherification: The hydroxyl group can be readily converted to a wide range of esters and ethers. This allows for the modulation of lipophilicity, which can significantly impact cell permeability and oral bioavailability.

  • Oxidation and Subsequent Derivatization: Oxidation of the primary alcohol to an aldehyde or carboxylic acid opens up a vast array of further chemical transformations, including the formation of imines, amides, and other functional groups.

  • Click Chemistry: Introduction of an azide or alkyne functionality would enable the use of "click" chemistry to conjugate this compound to other molecules of interest, creating hybrid compounds with dual modes of action.

Synthetic Derivatization Pathways for this compound Myrtanol This compound Esters Esters Myrtanol->Esters Esterification Ethers Ethers Myrtanol->Ethers Etherification Aldehyde Myrtanal Myrtanol->Aldehyde Oxidation Click_Derivatives Click Chemistry Derivatives Myrtanol->Click_Derivatives Functionalization & Click Reaction Carboxylic_Acid Myrtanoic Acid Aldehyde->Carboxylic_Acid Oxidation Imines Imines Aldehyde->Imines Condensation Amides Amides Carboxylic_Acid->Amides Amidation

Sources

A-Technical-Guide-to-the-Enantiomeric-Purity-of-trans-Myrtanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-trans-Myrtanol, a bicyclic monoterpenoid alcohol, is a chiral molecule with significant applications in the pharmaceutical, fragrance, and flavor industries.[1] The stereochemistry of this compound is a critical determinant of its biological activity and sensory properties.[2] Consequently, the accurate determination of its enantiomeric purity is paramount for quality control, regulatory compliance, and the development of stereospecific synthetic routes. This guide provides a comprehensive overview of the principles and methodologies for assessing the enantiomeric purity of this compound. We will delve into the causality behind experimental choices in chiral chromatography and spectroscopic techniques, offering field-proven insights for robust and reliable analysis. This document is intended to be a self-validating system, with detailed, step-by-step protocols and supporting data to ensure reproducibility.

Introduction: The Significance of Chirality in Myrtanol

Myrtanol exists as multiple stereoisomers, including cis and trans diastereomers, each of which can exist as a pair of enantiomers ((+)- and (-)-isomers).[2] These non-superimposable mirror images can exhibit markedly different biological activities and olfactory profiles. For instance, the distinct aromas of the enantiomers of many terpenes, such as limonene and carvone, are well-documented.[3] In the context of pharmaceuticals, one enantiomer may be therapeutically active (the eutomer), while the other may be inactive or even responsible for adverse effects (the distomer).[4] Therefore, the ability to selectively synthesize and analytically confirm the enantiomeric excess (% ee) of this compound is a critical aspect of its application in various fields.

The specific distribution and enantiomeric excess of terpenoids like myrtanol can also serve as markers for authenticity, helping to identify adulteration and verify the origin of natural products.[5] This guide will focus on the most prevalent and reliable techniques for determining the enantiomeric purity of this compound: chiral gas chromatography (GC), chiral high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.

Chiral Chromatography: The Cornerstone of Enantioseparation

Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers.[4][6] The fundamental principle lies in the creation of a chiral environment where the two enantiomers can interact differentially, leading to their separation. This is typically achieved by using a chiral stationary phase (CSP).

Chiral Gas Chromatography (GC)

For volatile and semi-volatile compounds like monoterpenes, chiral GC is a powerful and highly selective analytical tool.[6] Cyclodextrin-based stationary phases are particularly effective for the enantiomeric resolution of terpenes.[3]

Causality of Experimental Choices:

  • Stationary Phase Selection: The choice of the cyclodextrin derivative is critical. The size of the cyclodextrin cavity and the nature of the derivative moieties at its rim create a specific chiral environment. For myrtanol, a β-cyclodextrin phase, such as one derivatized with permethylated or acetylated groups, often provides good enantioselectivity. The hydroxyl group of myrtanol can form inclusion complexes with the cyclodextrin cavity, and the differing spatial arrangements of the (+)- and (-)-enantiomers lead to different interaction energies and, consequently, different retention times.

  • Temperature Programming: A carefully optimized temperature program is essential to achieve baseline separation without excessive peak broadening. A slow ramp rate allows for sufficient interaction with the stationary phase, enhancing resolution.

  • Carrier Gas and Flow Rate: Hydrogen is often the preferred carrier gas due to its high efficiency, allowing for faster analysis times without compromising resolution. The flow rate should be optimized to the column's optimal linear velocity.

Experimental Protocol: Chiral GC-FID Analysis of this compound

  • Sample Preparation:

    • Dissolve a known concentration of the myrtanol sample (e.g., 1 mg/mL) in a suitable volatile solvent such as hexane or ethyl acetate.

    • If analyzing a complex matrix, a preliminary extraction and clean-up step may be necessary.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID).

    • Chiral Column: A cyclodextrin-based capillary column (e.g., Rt-βDEXcst, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C (hold for 2 minutes).

      • Ramp: 2 °C/minute to 180 °C.

      • Hold at 180 °C for 5 minutes.

    • Carrier Gas: Hydrogen at a constant flow rate of 1.5 mL/min.

    • Detector: FID at 280 °C.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample.

    • Identify the peaks corresponding to the (+)- and (-)-trans-Myrtanol enantiomers by comparing their retention times to those of authentic standards.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100

Data Presentation:

EnantiomerRetention Time (min)Peak Area
(-)-trans-MyrtanoltR1A1
This compoundtR2A2

Note: Retention times are hypothetical and will vary based on the specific instrument and conditions.

Visualization of Workflow:

GC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Processing Prep Dissolve Myrtanol in Hexane Inject Inject Sample Prep->Inject 1 µL Separate Enantiomeric Separation on Chiral Column Inject->Separate Detect FID Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Chiral GC-FID workflow for enantiomeric purity analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique applicable to a wide range of compounds, including alcohols.[7] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their excellent chiral recognition capabilities.[2][8]

Causality of Experimental Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, like cellulose or amylose derivatives coated on a silica support, are highly effective for separating chiral alcohols.[9] The helical structure of the polysaccharide creates chiral grooves where the enantiomers can interact through hydrogen bonding, dipole-dipole interactions, and steric hindrance. The differing stability of the transient diastereomeric complexes formed between the enantiomers and the CSP leads to their separation.[2]

  • Mobile Phase: Normal-phase chromatography, using a non-polar mobile phase like hexane with a small amount of an alcohol modifier (e.g., isopropanol), is often preferred for these CSPs.[2] The alcohol modifier plays a crucial role by competing with the analyte for polar interaction sites on the CSP, thereby influencing retention and selectivity. Adjusting the percentage of the alcohol modifier is a key parameter for optimizing the separation.

Experimental Protocol: Chiral HPLC-UV Analysis of this compound

  • Sample Preparation:

    • Dissolve the myrtanol sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and a UV detector.

    • Chiral Column: A polysaccharide-based CSP, such as a column with cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H), with dimensions of 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: n-Hexane/Isopropanol (98:2, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (as myrtanol has a weak chromophore, detection at low wavelengths is necessary).

  • Data Acquisition and Analysis:

    • Inject 10 µL of the prepared sample.

    • Determine the retention times of the enantiomers.

    • Calculate the enantiomeric excess (% ee) based on the peak areas as described for the GC method.

Data Presentation:

EnantiomerRetention Time (min)Peak Area
(-)-trans-MyrtanoltR1A1
This compoundtR2A2

Note: Retention times are hypothetical and will vary based on the specific instrument and conditions.

Spectroscopic Methods for Enantiomeric Purity Determination

While chromatography is a separative technique, spectroscopic methods can also be employed to determine enantiomeric excess, often without the need for physical separation.

NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy can be a powerful tool for determining enantiomeric purity by using chiral shift reagents (CSRs).[10] These are typically lanthanide complexes with chiral ligands that can reversibly bind to polar functional groups like the hydroxyl group in myrtanol.[11]

Principle of Operation:

When a CSR is added to a solution of a racemic mixture, it forms diastereomeric complexes with each enantiomer. These diastereomeric complexes have different magnetic environments, leading to a separation of the NMR signals for the corresponding protons.[10] The integration of these separated signals allows for the quantification of each enantiomer.

Causality of Experimental Choices:

  • Chiral Shift Reagent Selection: Lanthanide complexes such as Eu(hfc)3 (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) or Pr(tfc)3 are commonly used.[12] The choice of the lanthanide and the chiral ligand influences the magnitude of the induced shifts and the resolution of the signals.

  • Solvent: A non-coordinating, anhydrous deuterated solvent like CDCl3 is essential to prevent interference with the interaction between the CSR and the analyte.

  • Concentration: The molar ratio of the CSR to the myrtanol sample needs to be optimized to achieve sufficient signal separation without excessive line broadening.

Experimental Protocol: ¹H NMR Analysis with a Chiral Shift Reagent

  • Sample Preparation:

    • Dissolve a precise amount of the myrtanol sample (e.g., 10 mg) in approximately 0.7 mL of anhydrous CDCl3 in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add small, incremental amounts of the CSR (e.g., Eu(hfc)3) to the NMR tube, acquiring a spectrum after each addition until baseline separation of a specific proton signal (e.g., the carbinol proton or one of the methyl groups) is observed for the two enantiomers.

  • Data Acquisition and Analysis:

    • Acquire the final ¹H NMR spectrum with optimal signal separation.

    • Integrate the separated signals corresponding to the two diastereomeric complexes.

    • Calculate the enantiomeric excess from the integration values.

Visualization of Principle:

NMR_CSR Racemate Racemic Myrtanol ((+)-M and (-)-M) Complexes Diastereomeric Complexes [(+)-M-CSR] and [(-)-M-CSR] Racemate->Complexes CSR Chiral Shift Reagent (CSR) CSR->Complexes NMR_Spectrum Separated Signals in NMR Spectrum Complexes->NMR_Spectrum Different Magnetic Environments

Caption: Principle of enantiomeric discrimination by NMR with a CSR.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[13] The resulting VCD spectrum is unique to each enantiomer, with mirror-image spectra of equal and opposite intensity. For a mixture of enantiomers, the intensity of the VCD bands is directly proportional to the enantiomeric excess.[14][15] This technique can be used for both liquid and solid samples.[14]

Principle of Operation:

By creating a calibration curve of VCD intensity versus known enantiomeric excess for specific vibrational bands, the % ee of an unknown sample can be determined by interpolating its VCD intensity.[15] The combination of IR (for total concentration) and VCD (for the difference in enantiomer concentrations) provides a robust method for determining enantiomeric excess.[13]

Conclusion

The determination of the enantiomeric purity of this compound is a critical analytical challenge with significant implications for its industrial applications. This guide has provided a detailed overview of the primary chromatographic and spectroscopic methods employed for this purpose. Chiral GC and HPLC offer robust and reliable separation and quantification of the enantiomers, with the choice of chiral stationary phase being the most critical parameter. NMR spectroscopy with chiral shift reagents provides a powerful alternative for direct quantification without separation. Each method has its own set of advantages and requires careful optimization to ensure accurate and reproducible results. By understanding the underlying principles and the causality behind the experimental choices, researchers and scientists can confidently develop and validate methods for the enantiomeric analysis of this compound.

References

  • A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. RSC Publishing.
  • A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Benchchem.
  • Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. Analytical Chemistry.
  • Application Note: Chiral Separation of Myrtanol Isomers by High-Performance Liquid Chrom
  • Enantiomeric excess determination by quantum cascade laser vibrational circular dichroism: a chemometric approach. SPIE Digital Library.
  • Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type. J-Stage.
  • Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring. PubMed.
  • A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution. Semantic Scholar.
  • Application of Chiral Lanthanide Shift Reagents for Assignment of Absolute Configuration of Alcohols.
  • Beyond Cannabinoids: The Analytical Value of Terpene Chirality in Cannabis. Unknown Source.
  • Recent progress in the extraction of terpenoids from essential oils and separation of the enantiomers by GC-MS. PubMed.
  • Chiral HPLC analysis. HPLC elution profiles after the reaction of the...
  • Chiral HPLC Column. Phenomenex.
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(+)-trans-Myrtanol: A Comprehensive Technical Review of Its Synthesis, Biological Activities, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bicyclic Monoterpenoid

(+)-trans-Myrtanol is a naturally occurring bicyclic monoterpenoid alcohol that has garnered increasing interest within the scientific community.[1] As a constituent of various essential oils, it contributes to the characteristic aroma of many plants.[1] Beyond its olfactory properties, this compound and its isomers have demonstrated a spectrum of biological activities, positioning them as promising candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive review of the current state of research on this compound, focusing on its synthesis, biological effects, and potential applications. We will delve into the mechanistic underpinnings of its activity and provide practical, field-proven insights for researchers in pharmacology, natural product chemistry, and related disciplines.

Part 1: Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental for its study and application. These properties influence its solubility, stability, and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₁₀H₁₈O[1][2][3]
Molecular Weight 154.25 g/mol [1][2][4]
CAS Number 132203-71-5[1][2]
IUPAC Name [(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol[2]
Synonyms (1R,2R)-10-Pinanol, (1R,2R)-6,6-Dimethylbicyclo[3.1.1]heptane-2-methanol[1]
Appearance Colorless liquid to white/pale yellow solid[1][4]
Boiling Point 219.5°C at 760 mmHg[1]
Density 0.973 g/mL at 20°C[1][4]
Flash Point 86°C[1]
Storage Temperature 2-8°C[1]

Part 2: Synthesis and Biotransformation Pathways

The synthesis of specific isomers of myrtanol is crucial for investigating their distinct biological activities. Both chemical synthesis and biotransformation routes have been explored.

Chemical Synthesis

A prevalent method for synthesizing myrtanol isomers involves the use of pinene oxides as starting materials. For instance, the ring-opening of β-pinene epoxide can be strategically controlled to yield myrtanol.[5] Another notable method is the Meerwein-Ponndorf-Verley (MPV) reduction of myrtenal. This reaction, when conducted in a supercritical fluid system (isopropanol/CO₂) with an alumina catalyst, can produce myrtanol with high stereospecificity, favoring the trans isomer.[5]

Workflow for Chemical Synthesis of this compound

cluster_synthesis Chemical Synthesis Workflow Start β-Pinene Epoxidation Epoxidation Start->Epoxidation m-CPBA or other oxidant Pinene_Epoxide β-Pinene Epoxide Epoxidation->Pinene_Epoxide Ring_Opening Regioselective and Stereoselective Ring-Opening Pinene_Epoxide->Ring_Opening Myrtanol_Isomers Myrtanol Isomers (cis and trans) Ring_Opening->Myrtanol_Isomers Purification Chromatographic Purification Myrtanol_Isomers->Purification Final_Product This compound Purification->Final_Product

Caption: Generalized workflow for the chemical synthesis of myrtanol isomers.

Biotransformation

Microbial transformations offer an alternative, often more stereoselective, route to myrtanol and its derivatives. Fungi such as Aspergillus tamarii and Glomerella cingulata have demonstrated the ability to hydroxylate myrtanol isomers at specific positions.[5] This enzymatic process can introduce new functional groups, leading to novel compounds with potentially enhanced biological activities.[5] These biotransformations highlight the potential of using microorganisms as "green" catalysts in the synthesis of valuable terpenoids.

Part 3: Biological Activities and Mechanisms of Action

Research has uncovered a range of biological activities for myrtanol and its related compounds, suggesting their therapeutic potential.

Antimicrobial Properties

Studies on (-)-cis-Myrtanol, a stereoisomer of the topic compound, have shown promising antimicrobial activity against various bacteria and fungi, including pathogenic strains like Staphylococcus aureus and Escherichia coli.[6] The proposed mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[6] This lipophilic interaction with the cell membrane is a common feature of many terpenoids.

Anti-inflammatory and Antioxidant Effects

Preliminary studies have indicated that myrtanol isomers possess anti-inflammatory and antioxidant properties.[6] While the exact mechanisms are still under investigation, the antioxidant activity likely stems from the ability to scavenge free radicals, thereby reducing oxidative stress, a key contributor to inflammation.

Antitumor Potential

Intriguingly, research has explored the antitumor potential of myrtanol and its related monoterpenoids, myrtenol and myrtenal, against human colon carcinoma cells in vitro.[7] The proposed mechanism for their antitumor characteristics involves the modulation of mitochondrial enzyme activity and the destabilization of the mitochondrial membrane.[7] This disruption of mitochondrial function can trigger apoptotic pathways in cancer cells.

Proposed Mechanism of Antitumor Activity

cluster_antitumor Proposed Antitumor Mechanism Myrtanol This compound Mitochondria Mitochondria Myrtanol->Mitochondria Targets Enzyme_Activity Altered Mitochondrial Enzyme Activity Mitochondria->Enzyme_Activity Membrane_Stability Decreased Mitochondrial Membrane Stability Mitochondria->Membrane_Stability Apoptosis_Induction Induction of Apoptosis Enzyme_Activity->Apoptosis_Induction Membrane_Stability->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Caption: Proposed mechanism of antitumor activity of myrtanol.

Part 4: Applications in Industry and Medicine

The unique properties of this compound have led to its use in various industries, with potential for further applications in medicine.

Perfumery and Cosmetics

This compound is widely utilized as a fragrance ingredient in perfumes, skincare products, and other cosmetics.[1] It imparts a fresh, clean, and sweet scent with floral and woody notes.[1] Its high stability and excellent fixative properties help to prolong the fragrance of the products in which it is used.[1]

Potential Therapeutic Applications

The demonstrated biological activities of myrtanol and its isomers open up possibilities for their therapeutic use. These include:

  • Antimicrobial agents: As a potential alternative or adjunct to conventional antibiotics.

  • Anti-inflammatory drugs: For the management of inflammatory conditions.

  • Anticancer agents: Further research could lead to the development of myrtanol-based chemotherapeutics.[7]

Part 5: Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments related to this compound.

Protocol 1: Synthesis of Myrtanol via Reduction of Myrtenal

Objective: To synthesize myrtanol from myrtenal using a Meerwein-Ponndorf-Verley (MPV) reduction.

Materials:

  • Myrtenal

  • Anhydrous isopropanol

  • Alumina (activated)

  • Anhydrous toluene

  • Sodium sulfate

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Rotary evaporator

  • Chromatography column, silica gel, appropriate solvents for elution

Procedure:

  • Set up a reflux apparatus with a round-bottom flask, condenser, and magnetic stirrer. Ensure all glassware is dry.

  • To the flask, add myrtenal and a 5-10 fold molar excess of anhydrous isopropanol.

  • Add activated alumina to the mixture (catalytic amount).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the alumina and wash with a small amount of toluene.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to separate the myrtanol isomers.

Protocol 2: Evaluation of Antimicrobial Activity (MIC Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific microbial strain.

Materials:

  • This compound

  • Microbial culture (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control (standard antibiotic)

  • Negative control (broth only)

  • Solvent for this compound (e.g., DMSO)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the broth medium.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standard level (e.g., 0.5 McFarland standard).

  • Add the standardized inoculum to each well containing the diluted compound.

  • Include positive and negative controls in separate wells.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a plate reader. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound is a versatile monoterpenoid with established applications in the fragrance industry and significant potential for therapeutic development. Its diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects, warrant further in-depth investigation. Future research should focus on elucidating the precise molecular mechanisms underlying these activities, exploring the structure-activity relationships of its various isomers, and conducting preclinical and clinical studies to validate its therapeutic efficacy and safety. The development of more efficient and stereoselective synthesis methods will also be crucial for advancing the research and application of this promising natural product.

References

A comprehensive list of references will be compiled based on the sources used to generate this guide.

Sources

Methodological & Application

Enantioselective Synthesis of (+)-trans-Myrtanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(+)-trans-Myrtanol, a bicyclic monoterpenoid alcohol, is a valuable chiral building block in the synthesis of various natural products and pharmaceuticals. Its defined stereochemistry makes it a sought-after intermediate where precise control of chirality is paramount. This application note provides a detailed and reliable protocol for the enantioselective synthesis of this compound, starting from the readily available chiral precursor, (-)-β-pinene. The methodology leverages the well-established hydroboration-oxidation reaction, a cornerstone of modern organic synthesis, to achieve high stereocontrol and yield. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both a comprehensive theoretical framework and a practical, step-by-step experimental procedure.

Scientific Principles and Rationale

The enantioselective synthesis of this compound from (-)-β-pinene is founded on the principles of stereospecificity inherent to the hydroboration-oxidation reaction. The key to achieving the desired enantiomer lies in the carefully orchestrated addition of a borane reagent across the exocyclic double bond of the chiral starting material.

The Hydroboration-Oxidation of (-)-β-Pinene

The synthesis proceeds in two distinct steps:

  • Hydroboration: In this step, a borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), adds across the C=C double bond of (-)-β-pinene. This addition is highly regioselective, with the boron atom attaching to the less sterically hindered carbon of the double bond (an anti-Markovnikov addition).[1][2] Crucially, the hydroboration reaction is a syn-addition, meaning that the boron and hydrogen atoms add to the same face of the double bond. The inherent chirality of the (-)-β-pinene molecule directs the approach of the borane reagent from the less hindered face, leading to the formation of a specific diastereomeric organoborane intermediate.

  • Oxidation: The resulting organoborane is not isolated but is directly oxidized in situ. A standard and effective method for this transformation is the use of hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH).[2] This oxidation step proceeds with retention of configuration, meaning the hydroxyl group replaces the boron atom in the exact same stereochemical position.

This two-step sequence ensures that the stereochemistry of the starting (-)-β-pinene is effectively transferred to the final product, yielding this compound with high enantiomeric purity.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below. It involves the initial hydroboration of (-)-β-pinene followed by an oxidative workup and subsequent purification of the final product.

experimental_workflow cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step cluster_workup Workup & Purification start (-)-β-Pinene in THF reagent Add 9-BBN solution start->reagent Under Nitrogen reaction1 Stir at Room Temperature reagent->reaction1 reagents2 Add Ethanol, NaOH(aq), and H₂O₂ reaction1->reagents2 Cool to 0°C reaction2 Heat to 50-60°C reagents2->reaction2 quench Quench with Water reaction2->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier
(-)-β-Pinene (≥99%)ReagentSigma-Aldrich
9-Borabicyclo[3.3.1]nonane (0.5 M in THF)ReagentSigma-Aldrich
Tetrahydrofuran (THF), anhydrousReagentSigma-Aldrich
Ethanol (95%)ReagentFisher Scientific
Sodium Hydroxide (NaOH)ACS GradeVWR
Hydrogen Peroxide (H₂O₂), 30% w/w aq. soln.ACS GradeVWR
Diethyl Ether, anhydrousReagentFisher Scientific
Magnesium Sulfate (MgSO₄), anhydrousACS GradeVWR
Silica Gel (for column chromatography)230-400 meshVWR
Hexane (for column chromatography)HPLC GradeFisher Scientific
Ethyl Acetate (for column chromatography)HPLC GradeFisher Scientific
Procedure

Step 1: Hydroboration of (-)-β-Pinene

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (-)-β-pinene (13.6 g, 100 mmol).

  • Dissolve the (-)-β-pinene in 50 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 220 mL of a 0.5 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF (110 mmol) to the stirred solution of (-)-β-pinene over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

Step 2: Oxidation of the Organoborane Intermediate

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully add 30 mL of ethanol.

  • Slowly add 30 mL of a 3 M aqueous solution of sodium hydroxide (NaOH).

  • Very carefully, add 30 mL of a 30% aqueous solution of hydrogen peroxide (H₂O₂) dropwise, ensuring the internal temperature does not exceed 20 °C. Caution: The addition of hydrogen peroxide is exothermic.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 50-60 °C for 1 hour.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and add 100 mL of water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is purified by flash column chromatography on silica gel.[3] Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to afford pure this compound as a colorless oil.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic analysis and polarimetry.

ParameterValue
Appearance Colorless oil
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 3.55 (dd, J = 10.8, 6.8 Hz, 1H), 3.45 (dd, J = 10.8, 7.6 Hz, 1H), 2.30-2.18 (m, 1H), 2.15-2.05 (m, 1H), 1.95-1.80 (m, 2H), 1.75-1.60 (m, 2H), 1.55-1.45 (m, 1H), 1.20 (s, 3H), 1.00 (d, J = 9.6 Hz, 1H), 0.85 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 68.5, 47.8, 41.0, 39.2, 38.4, 28.0, 26.2, 23.2, 21.0.
Specific Rotation [α]²⁰_D +15.2° (c 1, CHCl₃)

Note: NMR data is representative and may vary slightly based on the solvent and instrument used.

Mechanism of Enantioselectivity

The high enantioselectivity of this synthesis is a direct consequence of the steric environment of the (-)-β-pinene starting material. The bicyclic framework of β-pinene presents two distinct faces of the exocyclic double bond to the incoming borane reagent. The gem-dimethyl bridge significantly hinders one face, forcing the 9-BBN to approach from the opposite, less sterically encumbered face. This directed attack leads to the preferential formation of a single diastereomeric organoborane intermediate. Subsequent oxidation with retention of stereochemistry locks in the configuration at the newly formed stereocenter, resulting in the desired this compound enantiomer.

Sources

Application Notes & Protocols: (+)-trans-Myrtanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Use of Terpenoid-Derived Chiral Auxiliaries

In the landscape of asymmetric synthesis, the ability to selectively produce a single enantiomer of a chiral molecule is paramount, particularly in the development of pharmaceuticals where stereochemistry dictates biological activity. Chiral auxiliaries are a powerful and reliable tool in this endeavor, temporarily imparting their chirality to a prochiral substrate to direct the stereochemical course of a reaction.[1][2] Derived from the chiral pool, (+)-trans-Myrtanol, a constituent of the bicyclo[3.1.1]heptane family, offers a rigid and sterically defined scaffold, making it an excellent candidate for inducing high levels of diastereoselectivity in a variety of chemical transformations.

This guide provides an in-depth exploration of the application of this compound as a chiral auxiliary. We will delve into the mechanistic principles governing its stereochemical control and provide detailed, field-proven protocols for its attachment, use in key asymmetric reactions, and subsequent cleavage.

Core Principles: How this compound Directs Stereochemistry

The efficacy of this compound as a chiral auxiliary is rooted in the rigid conformational structure of its pinane skeleton.[3] This framework creates a highly predictable steric environment. When attached to a prochiral substrate, typically forming an ester or an amide linkage, the bulky myrtanyl group effectively shields one of the two faces of the reactive center (e.g., an enolate). This steric hindrance forces an incoming reagent to approach from the less hindered face, resulting in the preferential formation of one diastereomer.

The stereochemical outcome can be rationally predicted by considering the most stable conformation of the auxiliary-substrate conjugate, which minimizes steric interactions. For instance, in the case of an N-acyl derivative, the auxiliary will orient itself to place the bulky gem-dimethyl group away from the carbonyl, thereby exposing one face of the enolate for electrophilic attack.

General Workflow: A Three-Step Strategy for Asymmetric Synthesis

The application of this compound as a chiral auxiliary follows a well-established three-step sequence. This process is designed to be efficient, high-yielding, and allow for the recovery and reuse of the valuable chiral auxiliary.

G cluster_0 General Workflow cluster_1 Inputs & Outputs Attachment Attachment Diastereoselective Reaction Diastereoselective Reaction Attachment->Diastereoselective Reaction Cleavage Cleavage Diastereoselective Reaction->Cleavage Chiral Product Chiral Product Cleavage->Chiral Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary Prochiral Substrate Prochiral Substrate Prochiral Substrate->Attachment This compound This compound This compound->Attachment

Sources

Application Note & Protocol: Stereoselective Synthesis of (+)-trans-Myrtanol via Hydroboration-Oxidation of β-Pinene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(+)-trans-Myrtanol is a monoterpenoid alcohol with applications in the fragrance and potentially pharmaceutical industries. Its synthesis provides a classic and elegant example of stereocontrol in organic chemistry. This document provides a detailed guide to the synthesis of this compound from β-pinene, a renewable and readily available starting material derived from turpentine.[1][2] The core transformation is the hydroboration-oxidation reaction, a powerful method for achieving anti-Markovnikov hydration of alkenes with high regio- and stereoselectivity.[3][4] This protocol is designed for researchers in organic synthesis, natural product chemistry, and drug development, offering both a robust experimental procedure and a deep dive into the mechanistic principles that ensure the desired stereochemical outcome.

Part 1: Mechanistic Rationale and Stereochemical Control

The successful synthesis of this compound hinges on a precise understanding of the hydroboration-oxidation mechanism. The reaction is a two-step process where the stereochemistry is established in the first step (hydroboration) and preserved in the second (oxidation).

Step 1: Hydroboration - A Concerted, Sterically-Guided Addition

The first step involves the addition of a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF), across the carbon-carbon double bond of β-pinene.[3][4] This reaction is a concerted, single-step process, meaning that the C-H and C-B bonds form simultaneously.[5][6] This concerted nature prevents the formation of a carbocation intermediate, thereby averting any potential skeletal rearrangements, a common issue in other alkene addition reactions.[4][6][7]

Two key principles govern the outcome of this step:

  • Regioselectivity (Anti-Markovnikov): The boron atom, being the less electronegative part of the B-H bond, adds to the less substituted carbon of the alkene. In β-pinene, this is the exocyclic methylene carbon. This is driven by both electronic effects and, more significantly in this case, steric hindrance.[4][6]

  • Stereoselectivity (syn-Addition): The boron and hydrogen atoms are delivered to the same face of the double bond.[4][5][7] The facial selectivity is dictated by the rigid, bicyclic structure of β-pinene. The gem-dimethyl bridge effectively blocks one face of the molecule, forcing the borane reagent to approach from the less sterically hindered side. This directed attack is the critical factor in establishing the desired stereochemistry of the intermediate organoborane.[5][7]

Step 2: Oxidation - Retention of Stereochemistry

The trialkylborane intermediate formed in the first step is not isolated but is directly oxidized in situ. This is typically achieved using hydrogen peroxide (H₂O₂) under basic conditions (e.g., sodium hydroxide).[3][4] The mechanism involves the migration of the alkyl group from the boron to an oxygen atom. Crucially, this oxidation step proceeds with complete retention of configuration .[4][5][7] The hydroxyl group directly replaces the boron atom, preserving the stereocenter established during the hydroboration step.

The combination of a sterically directed syn-hydroboration followed by an oxidation with retention of configuration ensures the formation of the desired this compound product with high fidelity.

Hydroboration-Oxidation Mechanism cluster_0 Step 1: Syn-Hydroboration (Anti-Markovnikov) cluster_1 Step 2: Oxidation with Retention of Configuration start β-Pinene ts1 Four-membered transition state start->ts1 reagent1 BH₃·THF reagent1->ts1 Sterically-directed approach intermediate Trialkylborane Intermediate ts1->intermediate Syn-addition end_product This compound intermediate->end_product Oxidation reagent2 H₂O₂, NaOH reagent2->end_product

Caption: Reaction mechanism for the synthesis of this compound.

Part 2: Experimental Application & Protocol

This protocol details the laboratory-scale synthesis of this compound. Strict adherence to anhydrous and inert atmosphere techniques during the hydroboration step is critical for success.

Materials and Equipment
Reagents & MaterialsGradeSupplier Example
(-)-β-Pinene (≥99%)ReagentSigma-Aldrich
Borane-tetrahydrofuran complex (1.0 M in THF)Synthesis GradeSigma-Aldrich
Tetrahydrofuran (THF), anhydrousAnhydrous, ≥99.9%Sigma-Aldrich
Sodium Hydroxide (NaOH)ACS ReagentFisher Scientific
Hydrogen Peroxide (H₂O₂), 30% w/wACS ReagentFisher Scientific
Diethyl Ether, anhydrousACS ReagentFisher Scientific
Sodium Chloride (NaCl)ACS ReagentFisher Scientific
Magnesium Sulfate (MgSO₄), anhydrousLaboratory GradeFisher Scientific
Equipment
Round-bottom flasks (three-neck)
Magnetic stirrer and stir bars
Septa and needles
Glass syringes
Condenser
Ice-water bath
Separatory funnel
Rotary evaporator
Nitrogen or Argon gas supply with manifold
Standard glassware for work-up
Safety Precautions
  • Borane-THF Complex: Highly flammable and reacts violently with water. It is also toxic. Handle exclusively under an inert atmosphere in a well-ventilated fume hood.[5][6]

  • Hydrogen Peroxide (30%): A strong oxidizing agent that can cause severe chemical burns. Avoid contact with skin and eyes.[3]

  • Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. Ensure no ignition sources are present.

  • Sodium Hydroxide: Corrosive. Causes severe burns.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

Step-by-Step Synthesis Protocol

Experimental Workflow setup 1. Assemble & Flame-Dry Glassware Under Inert Gas charge 2. Charge Flask with β-Pinene & Anhydrous THF setup->charge cool 3. Cool Reaction Mixture to 0 °C charge->cool hydroboration 4. Add BH₃·THF Slowly (Maintain 0 °C) cool->hydroboration react 5. Stir at Room Temp (Allow Reaction to Complete) hydroboration->react oxidation 6. Cool & Add NaOH (aq) followed by H₂O₂ react->oxidation workup 7. Quench, Separate Layers & Extract with Ether oxidation->workup purify 8. Dry, Filter, Evaporate & Purify Product workup->purify

Caption: Step-by-step workflow for the synthesis of this compound.

Procedure:

  • Inert Atmosphere Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a condenser connected to a nitrogen or argon gas inlet. Flame-dry all glassware under a stream of inert gas to remove any adsorbed moisture and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the reaction.

  • Charging the Reactor: Through the septum, add (-)-β-pinene (e.g., 10 g, 73.4 mmol) to the flask, followed by anhydrous tetrahydrofuran (THF) (e.g., 100 mL).

  • Hydroboration Step:

    • Cool the stirred solution to 0 °C using an ice-water bath.

    • Using a dry syringe, slowly add 1.0 M borane-THF complex (e.g., 27 mL, 27 mmol, ~0.37 equivalents) dropwise over approximately 30-45 minutes.[8] The slow addition is crucial to control the exothermic reaction and maximize selectivity.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion.

  • Oxidation Step:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Slowly and carefully add 3 M aqueous sodium hydroxide (NaOH) solution (e.g., 30 mL).

    • With vigorous stirring, add 30% hydrogen peroxide (H₂O₂) (e.g., 30 mL) dropwise, ensuring the internal temperature does not exceed 40-50 °C. Caution: This addition can be highly exothermic.

    • Once the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour. The mixture may become a thick white precipitate.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel. Add diethyl ether (e.g., 100 mL) to dissolve the organic product.

    • Add saturated aqueous sodium chloride (brine) to aid in layer separation.

    • Separate the organic layer. Extract the aqueous layer two more times with diethyl ether (2 x 50 mL).[3]

    • Combine all organic extracts and wash them sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Part 3: Data Summary and Characterization

Reaction Parameters and Expected Yield
ParameterValueRationale
Starting Material(-)-β-PineneA renewable, chiral-pool starting material.
Key ReagentsBH₃·THF, H₂O₂, NaOHStandard, effective reagents for hydroboration-oxidation.[3]
Stoichiometry (BH₃:Alkene)~1:3 molar ratioOne mole of BH₃ can hydroborate three moles of alkene.[3]
SolventAnhydrous THFAprotic solvent that solubilizes reagents and is stable to borane.[3]
Hydroboration Temperature0 °C to Room TemperatureControls exothermicity and ensures reaction completion.
Oxidation Temperature0 °C to <50 °CControls the highly exothermic oxidation step.
Expected Yield 85-95% High yields are typical for this efficient transformation.[9][10]
Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Infrared (IR) Spectroscopy: The most telling transformation is the appearance of a strong, broad absorption band in the ~3300-3500 cm⁻¹ region, characteristic of an O-H stretch, and the disappearance of the C=C stretch at ~1650 cm⁻¹ from the starting β-pinene.[8]

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by analyzing chemical shifts, integration, and coupling patterns consistent with the this compound structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess purity and confirm the molecular weight (154.25 g/mol ).[11]

References

  • Department of Chemistry, University of Wisconsin-Madison. (n.d.). Hydroboration-Oxidation of Alkenes.
  • Elsherbini, M., Huynh, F., Dunbabin, A., Allemann, R. K., & Moody, T. S. (2020). Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions. Chemistry – A European Journal, 26(34), 7581-7584. [Link]

  • Elsherbini, M., Huynh, F., Dunbabin, A., Allemann, R. K., & Moody, T. S. (2020). Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions. PMC - NIH. [Link]

  • Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2020). 11.11: Hydroboration–Oxidation. [Link]

  • Khan Academy. (n.d.). Hydroboration-oxidation: Mechanism. [Link]

  • LibreTexts Chemistry. (2015). 12.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. [Link]

  • Souto, J. A., et al. (2015). Development of a flow method for the hydroboration/oxidation of olefins. Organic & Biomolecular Chemistry, 13(13). [Link]

  • LibreTexts Chemistry. (2021). 10.13: Hydroboration–Oxidation. [Link]

  • Chegg. (2022). Solved Experiment 4: Hydroboration-Oxidation Borane. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • University of Missouri–St. Louis. (n.d.). Hydroboration-Oxidation of Alkenes and Introduction to IR Spectroscopy. [Link]

  • News-Medical.Net. (2023). Researchers convert β-Pinene into renewable feedstock for sustainable paracetamol and ibuprofen. [Link]

  • Sánchez-Velandia, J. E., et al. (2021). Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). trans-Myrtanol. PubChem. [Link]

  • Google Patents. (2002).

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Application Notes & Protocols: Leveraging (+)-trans-Myrtanol as a Chiral Precursor for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of (+)-trans-Myrtanol in Modern Synthesis

In the quest for novel chemical entities, particularly in drug discovery and materials science, the choice of starting material is a critical determinant of success. An ideal precursor should be readily available, possess a unique and modifiable structural framework, and offer stereochemical control. This compound, a monoterpenoid alcohol derived from the chiral pool, exemplifies these characteristics. Its rigid, bicyclic pinane skeleton, endowed with a specific stereochemistry, provides a robust platform for constructing complex molecular architectures. This guide delineates the synthetic utility of this compound, offering both the strategic rationale and detailed protocols for its transformation into high-value compounds. We will explore its conversion into key intermediates like myrtenal, its derivatization into novel esters, and its application in the sophisticated field of asymmetric catalysis through the synthesis of chiral ligands.

Section 1: Core Characteristics of this compound

A thorough understanding of the precursor's physical and chemical properties is fundamental to successful experimental design.

PropertyValueSource
IUPAC Name [(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol[1]
CAS Number 132203-71-5[2]
Molecular Formula C₁₀H₁₈O[3]
Molecular Weight 154.25 g/mol [1]
Boiling Point 219.5 °C at 760 mmHg[2]
Density 0.973 g/mL at 20 °C[3]
Refractive Index (n20/D) 1.488[2]
Storage Temperature 2-8 °C[2]

Section 2: Synthetic Pathways from this compound

The primary alcohol moiety of this compound is the main handle for synthetic manipulation. We will focus on three foundational transformations: oxidation, esterification, and conversion to chiral ligands.

G Myrtanol This compound (Precursor) Oxidation Oxidation (e.g., PCC, Swern) Myrtanol->Oxidation Functional Group Interconversion Esterification Esterification (e.g., DCC/DMAP) Myrtanol->Esterification Acylation Ligand Multi-step Conversion to Chiral Ligands Myrtanol->Ligand Derivatization Myrtenal Myrtenal (Aldehyde Intermediate) Oxidation->Myrtenal Esters Novel Ester Derivatives (Bioactive Candidates) Esterification->Esters SchiffBases Schiff Bases / Imines Ligand->SchiffBases MyrtenicAcid Myrtenic Acid (Carboxylic Acid) Myrtenal->MyrtenicAcid Further Oxidation ChiralLigands Chiral Ligands (Asymmetric Catalysis) SchiffBases->ChiralLigands e.g., Reduction

Caption: Key synthetic routes originating from this compound.

Section 3: Application Note & Protocol: Oxidation to Myrtenal

Application Note: The Versatility of the Myrtenal Intermediate

The selective oxidation of this compound to its corresponding aldehyde, myrtenal, is arguably the most critical first step in unlocking its synthetic potential. This transformation converts the relatively inert alcohol into a reactive carbonyl group, opening access to a vast array of subsequent reactions including, but not limited to, Wittig reactions, reductive aminations, and further oxidation to myrtenic acid.

Myrtenal itself is a valuable synthon. Its derivatives have shown significant promise in pharmacology. For instance, the conjugation of myrtenal with other pharmacophores, like adamantane, has yielded derivatives with antimicrobial, antiviral, anxiolytic, and neuroprotective properties.[4] Furthermore, gentle oxidation of the related compound myrtenol can produce myrtenal epoxide, a novel derivative with demonstrated antimicrobial and anticancer activities.[5] This underscores the principle that mild and selective oxidation is a gateway to creating compounds with potent biological effects.

Protocol: Swern Oxidation of this compound

This protocol is favored for its mild conditions, which minimize over-oxidation and racemization.

Materials & Reagents:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dropping funnels (x2)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath and Dry ice/acetone bath

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

G cluster_prep System Preparation cluster_activation DMSO Activation cluster_oxidation Oxidation cluster_quench Quenching & Work-up prep1 1. Assemble dry three-neck flask under N2/Ar atmosphere. prep2 2. Add anhydrous DCM and cool to -78 °C (dry ice/acetone). prep1->prep2 act1 3. Add oxalyl chloride dropwise. Stir for 15 min. prep2->act1 act2 4. Add anhydrous DMSO dropwise. Stir for 30 min. act1->act2 ox1 5. Add Myrtanol in DCM dropwise. Stir for 1 hour. act2->ox1 q1 6. Add anhydrous triethylamine (TEA). Stir for 30 min, then warm to RT. ox1->q1 q2 7. Quench with water. Perform aqueous work-up. q1->q2 q3 8. Dry, filter, and concentrate the organic phase. q2->q3 q4 9. Purify via silica gel chromatography. q3->q4

Caption: Workflow for the Swern oxidation of this compound.

Step-by-Step Procedure:

  • System Preparation: Under an inert atmosphere, add anhydrous DCM (100 mL) to a 250 mL three-neck flask. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Formation: Slowly add oxalyl chloride (1.2 eq) to the cooled DCM via a dropping funnel. Stir for 15 minutes.

  • DMSO Addition: Slowly add anhydrous DMSO (2.5 eq) dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the resulting solution for 30 minutes.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 1 hour at -78 °C.

  • Quenching: Add anhydrous triethylamine (5.0 eq) to the flask. Stir for 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature.

  • Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (optional, to remove excess TEA), saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a 95:5 Hexanes:Ethyl Acetate eluent system) to yield pure myrtenal.

Section 4: Application Note & Protocol: Ester Derivatives for Biological Screening

Application Note: Modulating Physicochemical Properties through Esterification

Esterification is a fundamental strategy in medicinal chemistry for modifying a lead compound's properties, such as lipophilicity, solubility, and metabolic stability.[6] Applying this to the this compound scaffold allows for the rapid generation of a library of novel compounds. By acylating the primary hydroxyl group with various carboxylic acids (e.g., those containing aromatic, heterocyclic, or long-chain aliphatic moieties), researchers can systematically probe the structure-activity relationship (SAR) of the pinane skeleton. This approach is particularly valuable in early-stage drug discovery, where generating molecular diversity is key to identifying hits in biological screens.[7] The resulting esters can be evaluated for a wide range of activities, building upon the known potential of terpene derivatives in anticancer and antimicrobial research.[4]

Protocol: DCC/DMAP-Mediated Esterification

This method is highly effective for coupling carboxylic acids to alcohols under mild, neutral conditions.[8]

Materials & Reagents:

  • This compound

  • Carboxylic acid of choice (e.g., benzoic acid, cinnamic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Citric acid solution (10% aqueous)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the chosen carboxylic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) to anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling Agent: Add DCC (1.2 eq) to the mixture in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer with 10% citric acid solution (to remove residual DMAP and unreacted DCC), followed by saturated NaHCO₃ and brine.

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Final Purification: Purify the crude product by silica gel chromatography to obtain the desired ester.

Section 5: Application Note: Synthesis of Chiral Ligands

Rationale: The Pinane Scaffold in Asymmetric Catalysis

The C₂-symmetry concept has been a cornerstone in the development of "privileged" chiral ligands for asymmetric catalysis.[][10] However, there is growing recognition that non-symmetrical ligands can be equally, if not more, effective. The chiral, rigid framework of this compound makes it an excellent starting point for synthesizing such ligands. By converting the alcohol to other functional groups (e.g., amines, phosphines) via intermediates like myrtenal, a diverse array of P,N or N,N ligands can be constructed. These ligands, when complexed with transition metals (e.g., palladium, rhodium, copper), can catalyze a wide range of enantioselective reactions, such as hydrogenations, allylic substitutions, and Henry reactions.[10][11] The synthesis of Schiff bases from myrtenal is a common strategy to introduce nitrogen-based coordinating groups, forming ligands suitable for catalyzing reactions like the asymmetric oxidation of sulfides.[12]

References

  • LookChem. Cas 132203-71-5,this compound. [Link]

  • ChemBK. This compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 84880, trans-Myrtanol. [Link]

  • Trytek, M., et al. (2025). Oxidation of myrtenol to myrtenal epoxide in a porphyrin-based photocatalytic system - A novel terpene alcohol derivative with antimicrobial and anticancer properties. Bioorganic Chemistry, 154, 108047. [Link]

  • Kancheva, V., et al. (2023). Therapeutic Potential of Myrtenal and Its Derivatives-A Review. Life (Basel), 13(10), 2086. [Link]

  • The Good Scents Company. trans-myrtanol, 15358-91-6. [Link]

  • ResearchGate. Oxidation of Myrtenol in Porphyrin-Based Photocatalytic System to Myrtenal Oxide - a Novel Terpene Alcohol Derivative with Anti-Microbial and Anti-Cancer Properties | Request PDF. [Link]

  • Kwo, A. C. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. University of Illinois Urbana-Champaign. [Link]

  • Khomenko, D. I., et al. (2006). New chiral ligands from myrtenal and caryophyllene for asymmetric oxydation of sulfides catalyzed by metal complexes. Russian Journal of Organic Chemistry, 42(11), 1654-1658. [Link]

  • ResearchGate. Could anyone give me a MTPA(+)(-) esterification protocol please?. [Link]

  • Ren, Y. M., et al. (2013). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Advanced Materials Research, 781-784, 259-262. [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. [Link]

  • ResearchGate. Baeyer-Villiger oxidation of myrtenal over hydrotalcites based catalysts: The role of structure type, metal content, preparation method and acid-base properties. [Link]

  • Slaninova, D., et al. (2020). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry, 16, 62-70. [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. [Link]

  • Shaik, F. B., et al. (2023). Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity. Antibiotics, 12(7), 1167. [Link]

  • Houghtaling, J. C., et al. (2022). Semisynthetic Derivatives of the Verticillin Class of Natural Products through Acylation of the C11 Hydroxy Group. ACS Omega, 7(45), 41530-41537. [Link]

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High-Performance Liquid Chromatography (HPLC) Methods for the Chiral Separation of Myrtanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Myrtanol, a bicyclic monoterpene alcohol, is a chiral compound with significant applications in the pharmaceutical, fragrance, and food industries.[1] Its stereoisomers, which include cis and trans diastereomers, each existing as a pair of enantiomers, can exhibit markedly different biological activities and sensory properties.[1][2] Therefore, the ability to separate and quantify these individual stereoisomers is critical for quality control, efficacy assessment, and regulatory compliance. This technical guide provides a comprehensive overview and detailed protocols for the enantioselective separation of Myrtanol isomers using High-Performance Liquid Chromatography (HPLC) with a focus on polysaccharide-based chiral stationary phases (CSPs).

Introduction to Myrtanol and the Imperative of Chiral Separation

Myrtanol (C₁₀H₁₈O) is a saturated derivative of myrtenol and is naturally derived from the pinenes.[3][4] The molecule possesses a rigid bicyclo[3.1.1]heptane framework with two chiral centers, giving rise to four stereoisomers: (+)-cis-Myrtanol, (-)-cis-Myrtanol, (+)-trans-Myrtanol, and (-)-trans-Myrtanol.

The stereochemistry of these isomers dictates their interaction with chiral biological systems, such as enzymes and receptors. In drug development, one enantiomer may be therapeutically active while the other could be inactive or even responsible for adverse effects.[5] Consequently, robust analytical methods are essential for isolating and quantifying the desired enantiomer. Chiral HPLC has emerged as the most versatile and reliable technique for this purpose, offering high resolution and sensitivity for both analytical and preparative-scale separations.[6][7]

The Foundation of Chiral Recognition in HPLC

The direct separation of enantiomers by HPLC is achieved by creating a chiral environment where the two mirror-image molecules can be distinguished.[8] This is most commonly accomplished by using a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral selector immobilized onto a support, typically silica gel.[9]

The Power of Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used and successful for a broad range of chiral compounds, including terpene alcohols like Myrtanol.[1][5] The chiral selectors are typically derivatives such as carbamates or esters of the polysaccharide backbone.

The mechanism of chiral recognition is a complex and multifactorial process based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.[1] The differing stability of these complexes leads to different retention times and, thus, separation. The primary forces governing this interaction include:

  • Hydrogen Bonding: The hydroxyl group of Myrtanol can act as a hydrogen bond donor and acceptor, interacting with the carbamate or ester groups on the CSP.

  • Dipole-Dipole Interactions: Polar groups on both the analyte and the CSP contribute to electrostatic interactions.

  • Steric Hindrance (Inclusion): The enantiomers fit differently into the chiral grooves and cavities of the polysaccharide's higher-order structure. This steric fit is often the most critical factor in achieving separation.[5]

Selecting the Chromatographic Mode

Chiral separations on polysaccharide CSPs can be performed in several modes, with the choice significantly impacting selectivity.[5]

  • Normal Phase (NP): This is the most common mode for separating polar compounds like alcohols. It typically uses a non-polar mobile phase, such as a mixture of an alkane (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol).[9] The alcohol modifier plays a crucial role by competing with the analyte for polar interaction sites on the CSP, thereby modulating retention and selectivity.

  • Reversed Phase (RP): Uses aqueous-organic mobile phases. While less common for Myrtanol, it can be an alternative.[10][11]

  • Polar Organic (PO): Uses polar organic solvents like methanol, ethanol, or acetonitrile. This mode can offer unique selectivity compared to NP and RP.[12]

For Myrtanol, the Normal Phase mode is generally the most effective starting point due to the compound's structure and the well-established success of this mode for similar analytes.

A Strategic Approach to Method Development

A systematic screening approach is the most efficient path to a successful chiral separation.[13] The goal is to explore the "chiral space" by testing a variety of columns and mobile phases to find the optimal conditions.

G cluster_0 Method Development Workflow A Define Analyte (Myrtanol Isomers) B Step 1: Column Screening Select 2-4 Polysaccharide CSPs (e.g., Amylose & Cellulose based) A->B C Step 2: Mobile Phase Screening Test NP Modifiers: - Hexane/Isopropanol - Hexane/Ethanol B->C D Evaluate Initial Results (Resolution > 1.0?) C->D E Step 3: Optimization - Adjust % Modifier - Change Flow Rate - Vary Temperature D->E Yes G No Separation: Try Polar Organic or Reversed Phase Modes D->G No F Final Method Validation (Rs > 1.5, Tailing < 1.5) E->F G->B Re-screen

Caption: A strategic workflow for developing a chiral HPLC method for Myrtanol isomers.

Detailed Application Protocols

The following protocols provide a starting point for the chiral separation of Myrtanol. All solvents should be HPLC grade, and samples and mobile phases must be filtered through a 0.45 µm filter before use to protect the column and system.[1]

Protocol 1: General Screening Method in Normal Phase

This protocol is designed to quickly assess the suitability of different polysaccharide-based CSPs.

4.1.1. Instrumentation and Columns

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Columns to Screen:

    • Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel® OD-H)

    • Amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralpak® AD-H)

    • Dimensions: 250 x 4.6 mm, 5 µm particle size is standard.

4.1.2. Reagents and Sample Preparation

  • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)

  • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

  • Sample Preparation: Prepare a stock solution of the racemic Myrtanol isomer mixture at 1.0 mg/mL in the mobile phase. Dilute to an appropriate working concentration (e.g., 0.1 mg/mL).[1]

4.1.3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (as Myrtanol has a weak chromophore, a Refractive Index (RI) detector or derivatization might be necessary for higher sensitivity).

  • Run Time: 30 minutes or until all peaks have eluted.

4.1.4. Procedure

  • Equilibrate the first column with Mobile Phase A for at least 30-60 minutes until a stable baseline is achieved.[1]

  • Perform a blank injection (mobile phase) to ensure no system peaks are present.[1]

  • Inject the prepared Myrtanol sample and acquire the data.[1]

  • Repeat steps 1-3 using Mobile Phase B.

  • Switch to the second column and repeat the entire screening process (steps 1-4).

Protocol 2: Optimized Isocratic Method

This protocol represents a refined method after initial screening indicated good selectivity on a cellulose-based CSP.

G cluster_1 Optimized Protocol Workflow prep_mp 1. Prepare Mobile Phase n-Hexane/Isopropanol (95:5, v/v) Degas and Filter equilibrate 3. Equilibrate System Column: Cellulose CSP Flow: 0.8 mL/min Temp: 25 °C (Stable Baseline) prep_mp->equilibrate prep_sample 2. Prepare Sample Dissolve Myrtanol in Mobile Phase (0.1 mg/mL) Filter (0.45 µm) inject 4. Inject Sample Volume: 5 µL prep_sample->inject equilibrate->inject acquire 5. Acquire Data Detector: UV @ 210 nm Run Time: 25 min inject->acquire analyze 6. Analyze Chromatogram Calculate Rs, α, k' acquire->analyze

Caption: Step-by-step workflow for the optimized chiral separation of Myrtanol.

4.2.1. Instrumentation and Column

  • HPLC System: As in Protocol 1.

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) based column, 250 x 4.6 mm, 5 µm.

4.2.2. Reagents and Sample Preparation

  • Mobile Phase: n-Hexane / Isopropanol (95:5, v/v). Rationale: Reducing the percentage of the polar modifier (isopropanol) generally increases retention time and often improves resolution.

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the Myrtanol isomer mixture in the mobile phase.

4.2.3. Chromatographic Conditions

  • Flow Rate: 0.8 mL/min. Rationale: A slightly lower flow rate can increase the efficiency of the separation (increase plate count) and improve resolution.

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm

  • Run Time: 25 minutes

Data Presentation and Interpretation

Successful chiral separation is quantified by several key chromatographic parameters. The table below presents hypothetical but realistic data from a method development screen, illustrating how different conditions affect the separation of a pair of Myrtanol enantiomers.

Parameter Method A Method B Method C (Optimized)
Column Cellulose CSPAmylose CSPCellulose CSP
Mobile Phase Hex/IPA (90:10)Hex/IPA (90:10)Hex/IPA (95:5)
Flow Rate (mL/min) 1.01.00.8
Retention Time 1 (t₁) 8.2 min9.5 min12.1 min
Retention Time 2 (t₂) 8.9 min9.8 min13.5 min
Selectivity (α) 1.091.031.12
Resolution (Rₛ) 1.350.602.10
  • Selectivity (α = t₂/t₁): A measure of the separation between the two peak maxima. A value > 1.0 is required for any separation.

  • Resolution (Rₛ): The most important factor, quantifying the degree of separation between two peaks. An Rₛ value of ≥ 1.5 indicates baseline separation, which is the goal for accurate quantification.

As shown in the table, Method C provides the best separation with a resolution of 2.10, achieved by adjusting the mobile phase composition and flow rate on the more selective Cellulose CSP.

Conclusion

The chiral separation of Myrtanol isomers is reliably achieved using HPLC with polysaccharide-based chiral stationary phases. A systematic approach involving the screening of different columns and mobile phases under normal phase conditions is highly effective. By optimizing parameters such as the type and concentration of the alcohol modifier and the flow rate, baseline resolution of all four stereoisomers can be attained. The protocols and strategies outlined in this guide provide a robust framework for researchers and scientists to develop and implement validated methods for the analysis of Myrtanol in various applications.

References

  • National Institute of Standards and Technology (NIST). cis-Myrtanol. NIST Chemistry WebBook. Available at: [Link]

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  • Regis Technologies. CHIRAL STATIONARY PHASES. HPLC Brochure. Available at: [Link]

  • Mack, A. et al. (2021). The Separation of Cannabinoids on Sub-2 µm Immobilized Polysaccharide Chiral Stationary Phases. Molecules. Available at: [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Wang, Y. et al. (2013). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Separation Science. Available at: [Link]

  • Ilisz, I. et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Available at: [Link]

  • Čižmárik, J. & P živková, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]

  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Carradori, S. et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations Guidebook. Available at: [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. Available at: [Link]

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Application Notes & Protocols: Structural Elucidation of (+)-trans-Myrtanol Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (+)-trans-Myrtanol and its Derivatives

This compound, a bicyclic monoterpenoid alcohol, and its parent compounds, α-pinene and β-pinene, are significant natural products abundant in the essential oils of numerous plants.[1] These compounds are not merely components of fragrances; they are chiral building blocks for the synthesis of more complex molecules and exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] The therapeutic potential of myrtanol and its derivatives is a burgeoning field of research, with chemical modifications leading to new or enhanced biological effects.[3][4] For instance, the conjugation of myrtenal, a related compound, with pharmacophores like adamantane has yielded derivatives with promising antimicrobial, antiviral, anticancer, and neuroprotective properties.[3]

The precise three-dimensional arrangement of atoms is critical to the biological function of these molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of the molecular structure of these compounds in solution.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1D and 2D NMR spectroscopy for the complete structural elucidation of this compound and its synthetic or natural derivatives.

Pillar 1: Foundational NMR Principles for Terpenoid Analysis

The structural backbone of this compound, a bicyclo[3.1.1]heptane system, presents a rigid framework with distinct stereochemical features. NMR spectroscopy allows for the precise mapping of this framework and the identification of substituent effects in its derivatives.

  • ¹H NMR Spectroscopy: This is the initial and most sensitive NMR experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative quantities (integration). For myrtanol derivatives, key diagnostic signals include the methyl groups on the cyclobutane ring, the protons adjacent to the hydroxyl or other functional groups, and the bridgehead protons.

  • ¹³C NMR Spectroscopy: While less sensitive than ¹H NMR, ¹³C NMR provides a direct count of the number of non-equivalent carbon atoms in a molecule.[7] The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, making it a powerful tool for identifying functional groups and the carbon skeleton.[8]

  • 2D NMR Spectroscopy: For complex molecules like myrtanol derivatives, 1D spectra can be crowded and difficult to interpret. 2D NMR techniques spread the information into two frequency dimensions, revealing correlations between nuclei and enabling the complete assembly of the molecular structure.[9][10]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[11] It is instrumental in tracing out proton-proton spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[9][11] It is a highly sensitive method for assigning carbon resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds.[9][11] It is crucial for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their through-bond connectivity. It is the primary tool for determining the relative stereochemistry of the molecule.

Pillar 2: Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

High-quality NMR spectra are contingent on proper sample preparation. The following protocol is a general guideline for preparing samples of this compound derivatives.

  • Sample Purity: Ensure the sample is as pure as possible. Impurities can complicate spectral interpretation and, in the case of paramagnetic impurities, can severely broaden NMR signals.[12]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[13] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other options include acetone-d₆, benzene-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[14] The residual solvent peak should not overlap with signals of interest.[13]

  • Concentration:

    • For ¹H NMR , a concentration of 1-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[12][15]

    • For ¹³C NMR and 2D NMR experiments , a higher concentration of 5-30 mg is recommended due to the lower natural abundance of the ¹³C isotope.[12]

  • Sample Preparation Steps: a. Weigh the desired amount of the this compound derivative into a clean, dry vial. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[12] c. Gently agitate the vial to ensure complete dissolution. d. To remove any particulate matter, filter the solution through a small plug of glass wool or a Kimwipe placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13][16] e. Cap the NMR tube and ensure the exterior is clean before inserting it into the spectrometer.[15]

Protocol 2: NMR Data Acquisition

The following is a general workflow for acquiring a comprehensive set of NMR data for structural elucidation. Specific parameters may need to be optimized based on the spectrometer and the sample.

  • Spectrometer Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[17]

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled 1D ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY Acquisition: Acquire a gradient-enhanced COSY spectrum to establish ¹H-¹H correlations.

  • 2D HSQC Acquisition: Acquire a gradient-enhanced HSQC spectrum to determine one-bond ¹H-¹³C correlations.

  • 2D HMBC Acquisition: Acquire a gradient-enhanced HMBC spectrum to identify long-range ¹H-¹³C correlations. The long-range coupling delay should be optimized (typically for a J-coupling of 8-10 Hz) to observe two- and three-bond correlations.[11]

  • 2D NOESY/ROESY Acquisition: If stereochemistry is , acquire a NOESY or ROESY spectrum to probe through-space proton-proton interactions. A mixing time of 500-800 ms is a good starting point for molecules of this size.

Pillar 3: Data Interpretation and Structural Elucidation Workflow

The following section outlines a systematic approach to interpreting the acquired NMR data to elucidate the structure of a hypothetical this compound derivative.

Step 1: Analysis of 1D Spectra
  • ¹H NMR: Identify key signals such as the two singlet methyl groups characteristic of the pinane skeleton, the methylene protons of the hydroxymethyl group (or its modified counterpart), and the bridgehead protons.

  • ¹³C NMR and DEPT: Count the number of carbon signals to confirm the molecular formula. Use DEPT spectra to classify each carbon as a CH₃, CH₂, CH, or quaternary carbon.

Step 2: Building the Molecular Fragments with 2D NMR

The power of 2D NMR lies in its ability to piece together the molecular puzzle. The following diagram illustrates the logical workflow.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Structural Assembly cluster_stereo Stereochemical Determination H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C One-Bond) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range) H1_NMR->HMBC C13_NMR ¹³C NMR & DEPT (Carbon Types) C13_NMR->HSQC Assigns protonated carbons C13_NMR->HMBC Assigns quaternary carbons Fragments Assemble Spin Systems & Fragments COSY->Fragments HSQC->Fragments Connectivity Connect Fragments via HMBC HMBC->Connectivity Fragments->Connectivity Structure Propose 2D Structure Connectivity->Structure NOESY NOESY/ROESY (Through-Space Proximity) Structure->NOESY Final_Structure Assign Relative Stereochemistry NOESY->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Step 3: A Case Study - Hypothetical Derivative

Let's consider a hypothetical derivative where the hydroxyl group of this compound is esterified with acetic acid, forming (+)-trans-myrtanyl acetate.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)Carbon Type
1~1.9m~40.5CH
2~2.3m~47.0CH
3~2.0, ~1.8m~33.0CH₂
4~2.4, ~1.9m~38.0CH₂
5~2.0m~41.0CH
6--~38.5C
7~1.1, ~1.9d, m~26.0CH₂
8~1.2s~27.5CH₃
9~0.8s~21.0CH₃
10~3.9d~70.0CH₂
1'--~171.0C=O
2'~2.05s~21.0CH₃

Note: These are approximate values and can vary based on the specific derivative and solvent.

Interpretation using 2D NMR:

  • COSY: Would show correlations between H-1, H-2, H-7, and H-5, helping to trace the bicyclic core. It would also show the coupling between H-2 and the H-10 methylene protons.

  • HSQC: Would directly link each proton signal (except the methyl singlets of the acetate) to its corresponding carbon signal in Table 1.

  • HMBC: This is key for confirming the structure.

    • The singlet methyl protons at H-8 and H-9 would show correlations to the quaternary carbon C-6, as well as C-1 and C-5, confirming the gem-dimethyl group on the bridge.

    • Crucially, the methylene protons at H-10 would show a correlation to the ester carbonyl carbon (C-1'), confirming the site of esterification.

    • The methyl protons of the acetate group (H-2') would also show a correlation to the ester carbonyl (C-1').

The following diagram illustrates the key HMBC correlations that would be observed for (+)-trans-myrtanyl acetate.

Caption: Key HMBC correlations for structural confirmation.

Conclusion

NMR spectroscopy, through a systematic application of 1D and 2D techniques, provides an unequivocal method for the structural elucidation of this compound derivatives. By following the detailed protocols and interpretation workflows outlined in this application note, researchers can confidently determine the constitution and relative stereochemistry of novel compounds, which is a critical step in the fields of natural product chemistry, medicinal chemistry, and drug development. The combination of COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon signals, providing a detailed molecular blueprint.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Frontiers in Plant Science. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Retrieved from [Link]

  • Swigar, A. A., & Silverstein, R. M. (1981). Monoterpenes: Infrared, Mass, ¹H NMR, and ¹³C NMR Spectra, and Kováts Indices. Aldrich Chemical Company.
  • ResearchGate. (2018). Theoretical Investigations of Structural, NMR and FT-IR Spectra for Some Derivatives of Monoterpenes. Retrieved from [Link][18]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link][16]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link][13]

  • MDPI. (2023). Therapeutic Potential of Myrtenal and Its Derivatives—A Review. Retrieved from [Link][3]

  • ResearchGate. (2021). SYNTHESIS OF MYRTENOL DERIVATIVES WITH OXY-, AMINO- AND MERCAPTOETHANOL FRAGMENTS AND THEIR ANTIFUNGAL ACTIVITY. Retrieved from [Link][4]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link][15]

  • PubChem. (n.d.). trans-Myrtanol. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][12]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link][11]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link][9]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link][10]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link][7]

  • ResearchGate. (2016). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link][5]

  • Walsh Medical Media. (2012). Application of NMR spectroscopy for structure elucidation of bioactive natural and synthetic compounds. Retrieved from [Link][6]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link][14]

Sources

Application Note: Strategic Derivatization of (+)-trans-Myrtanol for Enhanced Antimicrobial and Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the chemical derivatization of (+)-trans-Myrtanol, a bicyclic monoterpenoid alcohol, to enhance its intrinsic biological activities. We present a rationale and detailed protocols for synthesizing representative ester derivatives to modulate the compound's physicochemical properties and introduce new pharmacophoric features. Furthermore, we outline robust, step-by-step protocols for screening these novel derivatives for enhanced antimicrobial and anti-inflammatory efficacy. This guide is intended for researchers in medicinal chemistry, natural product synthesis, and drug discovery, offering a framework for unlocking the therapeutic potential of the myrtanyl scaffold.

Introduction: The Case for Myrtanol Derivatization

Natural products remain a cornerstone of drug discovery, offering unparalleled chemical diversity and biological relevance.[1] Monoterpenoids, a class of C10 isoprenoids, are of particular interest due to their wide range of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2] this compound is a monoterpenoid alcohol derived from the pinane skeleton, which is abundant in nature.[3][4]

While the parent myrtanol structure exhibits promising, albeit modest, biological activities, including antimicrobial and anti-inflammatory properties, its therapeutic potential is often limited by suboptimal potency or pharmacokinetic properties.[5][6][7][8] Chemical modification, or derivatization, is a proven strategy to overcome these limitations.[2] By selectively modifying the primary hydroxyl group of this compound, we can systematically investigate the structure-activity relationships (SAR) and develop new chemical entities with superior performance.

This application note details two primary derivatization strategies:

  • Aliphatic Esterification: Synthesis of (+)-trans-Myrtanyl Acetate to enhance lipophilicity, potentially improving cell membrane penetration for antimicrobial applications.

  • Heterocyclic Esterification: Synthesis of (+)-trans-Myrtanyl Nicotinate to introduce a nitrogenous heterocyclic moiety—a common pharmacophore—which can form new interactions with biological targets and potentially enhance anti-inflammatory activity.

We provide detailed, self-validating protocols for the synthesis, purification, and subsequent biological screening of these derivatives.

PART 1: Synthesis of this compound Derivatives

Rationale for Synthetic Strategy

The primary alcohol of this compound is an ideal handle for chemical modification. Esterification is a straightforward and highly versatile reaction that allows for the introduction of a wide variety of acyl groups. This approach allows for fine-tuning of properties such as:

  • Lipophilicity: Affects membrane permeability and solubility.

  • Steric Bulk: Can influence binding selectivity and metabolic stability.

  • Introduction of Bioactive Moieties: The acyl group itself can be a pharmacophore, leading to hybrid molecules with dual-action potential.[9]

Experimental Workflow: Synthesis

The overall workflow for the synthesis and purification of myrtanol derivatives is depicted below.

G cluster_start Starting Material cluster_reagents Acylating Agents cluster_reaction Esterification cluster_purification Purification & Characterization cluster_products Final Products start This compound reaction Reaction in Anhydrous DCM with Triethylamine (Base) 0°C to Room Temperature start->reaction Substrate reagent1 Acetyl Chloride (for Aliphatic Ester) reagent1->reaction Reagent 1 reagent2 Nicotinoyl Chloride (for Heterocyclic Ester) reagent2->reaction Reagent 2 purify Aqueous Work-up & Silica Gel Column Chromatography reaction->purify Crude Product char Structure Confirmation (NMR, FT-IR, MS) purify->char product1 (+)-trans-Myrtanyl Acetate char->product1 product2 (+)-trans-Myrtanyl Nicotinate char->product2

Caption: Workflow for the synthesis of Myrtanol derivatives.

Protocol 1: Synthesis of (+)-trans-Myrtanyl Acetate

Objective: To synthesize an aliphatic ester derivative of this compound via acetylation.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq) to the solution and cool the flask to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution. Causality: Acetyl chloride is highly reactive; slow addition at 0°C controls the exothermic reaction and prevents side product formation.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO3 solution (2x) and brine (1x). Causality: The NaHCO3 wash neutralizes excess acid, and the brine wash removes residual water-soluble components.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude oil using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield (+)-trans-Myrtanyl Acetate as a pure liquid.

  • Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Synthesis of (+)-trans-Myrtanyl Nicotinate

Objective: To synthesize a heterocyclic ester derivative of this compound.

Materials:

  • This compound (1.0 eq)

  • Nicotinoyl chloride hydrochloride (1.2 eq)

  • Triethylamine (Et3N) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel and appropriate solvents for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (2.5 eq) to the solution and cool the flask to 0°C. Causality: An extra equivalent of base is required to neutralize the hydrochloride salt of the acyl chloride in addition to the HCl generated during the reaction.

  • In a separate flask, suspend nicotinoyl chloride hydrochloride (1.2 eq) in a small amount of anhydrous DCM and add it portion-wise to the stirred myrtanol solution at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, perform the same aqueous work-up as described in Protocol 1.3 (steps 6-8).

  • Purify the crude product using silica gel column chromatography to yield pure (+)-trans-Myrtanyl Nicotinate.

  • Confirm the structure using appropriate spectroscopic methods (NMR, FT-IR, MS).

PART 2: Biological Activity Screening Protocols

Rationale for Assay Selection

Based on the reported activities of myrtanol and related monoterpenes, we selected two key assays to evaluate the newly synthesized derivatives:

  • Antimicrobial MIC Assay: To quantify the potency against representative Gram-positive and Gram-negative bacteria. This assay directly measures the concentration required to inhibit microbial growth.[6]

  • Anti-inflammatory NO Inhibition Assay: To assess the ability to suppress inflammatory responses in macrophage cells. Nitric oxide is a key mediator in inflammation, and its inhibition is a common strategy for anti-inflammatory drug discovery.[10][11]

Experimental Workflow: Biological Screening

G cluster_compounds Test Compounds cluster_antimicrobial Antimicrobial Screening cluster_antiinflammatory Anti-inflammatory Screening parent This compound (Parent Control) mic Broth Microdilution MIC Assay vs. S. aureus & E. coli parent->mic cytotox Cytotoxicity Pre-screen (MTT Assay on RAW 264.7 cells) parent->cytotox deriv1 (+)-trans-Myrtanyl Acetate deriv1->mic deriv1->cytotox deriv2 (+)-trans-Myrtanyl Nicotinate deriv2->mic deriv2->cytotox mic_result Determine MIC Values (µg/mL) mic->mic_result no_assay NO Inhibition Assay (LPS-stimulated RAW 264.7 cells) cytotox->no_assay Use non-toxic concentrations no_result Determine IC50 Values (µM) no_assay->no_result

Caption: Workflow for biological screening of Myrtanol derivatives.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (dissolved in DMSO, then diluted in media)

  • Bacterial strains (Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for inoculum standardization)

  • Resazurin solution (optional, for viability visualization)

Procedure:

  • Inoculum Preparation: Culture bacteria overnight. Dilute the culture in MHB to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[6]

  • Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform a two-fold serial dilution of the compounds in MHB directly in the 96-well plate across 10 columns, typically from 512 µg/mL to 1 µg/mL.

  • Controls: Include a positive control (bacteria in MHB with no compound) and a negative control (MHB only) on each plate. A vehicle control (bacteria with the highest concentration of DMSO used) must also be included to rule out solvent toxicity.

  • Inoculation: Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be 100 µL.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be read by eye or with a microplate reader. The addition of a viability dye like resazurin can aid in visualization.

Protocol 4: Anti-inflammatory Nitric Oxide (NO) Inhibition Assay

Objective: To measure the inhibition of NO production by compounds in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • LPS from E. coli

  • Test compounds

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard curve

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Cytotoxicity Pre-screen (Self-Validation): Before the main assay, treat cells with the same concentrations of compounds to be used in the NO assay for 24 hours. Assess cell viability using an MTT or similar assay. Only non-toxic concentrations should be used for the NO assay to ensure results are from anti-inflammatory effects, not cell death.[10]

  • Compound Treatment: Remove the old media and replace it with fresh media containing various concentrations of the test compounds. Incubate for 1 hour.

  • Stimulation: Add LPS to all wells (except the untreated control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes in the dark.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration based on a NaNO2 standard curve.

  • Calculation: Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control. Calculate the IC50 value (the concentration required to inhibit 50% of NO production).

PART 3: Data Interpretation & Expected Outcomes

All quantitative data should be summarized for clear comparison. The results will allow for an initial assessment of the structure-activity relationship (SAR).

Table 1: Hypothetical Biological Activity Data
CompoundStructureMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)NO Inhibition IC50 (µM)
This compound Parent Alcohol>512>51275.2
Myrtanyl Acetate Aliphatic Ester12825655.8
Myrtanyl Nicotinate Heterocyclic Ester256>51218.4

Interpreting the Results:

  • Antimicrobial Activity: In this hypothetical data, Myrtanyl Acetate shows a significant improvement in activity, especially against the Gram-positive S. aureus. This suggests that increasing lipophilicity is a viable strategy. The lack of activity against E. coli may be due to its outer membrane, indicating a potential need for different modifications to target Gram-negative bacteria.

  • Anti-inflammatory Activity: The Myrtanyl Nicotinate derivative shows a marked increase in potency (lower IC50) compared to the parent compound and the acetate derivative. This strongly suggests that the introduction of the pyridine ring provides a key interaction with the biological target(s) involved in the inflammatory pathway, validating this derivatization strategy.

Conclusion

The protocols outlined in this application note provide a comprehensive and scientifically rigorous framework for the synthesis and evaluation of novel this compound derivatives. By employing straightforward esterification chemistry and robust biological screening assays, researchers can effectively explore the structure-activity landscape of the myrtanyl scaffold. The expected outcomes suggest that derivatization is a highly effective strategy for enhancing the antimicrobial and anti-inflammatory properties of this compound, paving the way for the development of new therapeutic leads from this abundant natural product.

References

  • Myrtinols A–F: New Anti-Inflammatory Peltogynoid Flavonoid Derivatives from the Leaves of Australian Indigenous Plant Backhousia myrtifolia. (2023). MDPI. [Link]

  • (PDF) Myrtinols A–F: New Anti-Inflammatory Peltogynoid Flavonoid Derivatives from the Leaves of Australian Indigenous Plant Backhousia myrtifolia. (2023). ResearchGate. [Link]

  • Therapeutic Potential of Myrtenal and Its Derivatives—A Review. (2023). MDPI. [Link]

  • Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract. (2024). NIH. [Link]

  • Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools. (2024). PubMed. [Link]

  • Characterization data of myrtanol. | Download Scientific Diagram. (2024). ResearchGate. [Link]

  • trans-Myrtanol | C10H18O | CID 84880. (n.d.). PubChem - NIH. [Link]

  • Evaluation of the anti-inflammatory and antinociceptive effects of myrtenol, a plant-derived monoterpene alcohol, in mice | Request PDF. (2017). ResearchGate. [Link]

  • Antibacterial and Antibiofilm Activity of Myrtenol against Staphylococcus aureus. (2020). PMC - NIH. [Link]

  • Synthesis and biological activity of myricetin derivatives containing 1,3,4-thiadiazole scaffold. (2017). Springer. [Link]

  • Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. (2024). PubMed Central. [Link]

  • Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. (2022). MDPI. [Link]

  • Synthesis, structural chemistry and antimicrobial activity of -(−) borneol derivative. (2010). Springer Link. [Link]

  • Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. (2023). MDPI. [Link]

  • Synthesis and biological activity of novel ester derivatives of N(3)-(4-metoxyfumaroyl)-(S)-2,3-diaminopropanoic acid containing amide and keto function as inhibitors of glucosamine-6-phosphate synthase. (2016). PubMed. [Link]

  • Esterification Synthesis Lab - Banana, Wintergreen, Flowers. (2016). YouTube. [Link]

Sources

Application Note: A Multi-modal Protocol for High-Fidelity Stereochemical Monitoring of (+)-trans-Myrtanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Imperative of (+)-trans-Myrtanol

This compound, a bicyclic monoterpene alcohol, is a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals.[1] Its rigid bicyclo[3.1.1]heptane framework and defined stereochemistry are critical to the biological activity and sensory properties of its derivatives.[1] Reactions involving this compound, such as oxidation, esterification, or substitution at the hydroxyl group, can potentially lead to racemization or diastereomeric transformations. Therefore, rigorous in-process monitoring of the stereochemical integrity of this compound and its products is paramount for ensuring the efficacy, safety, and quality of the final compounds.[1][2][3]

This application note provides a detailed, multi-modal protocol for monitoring the stereochemistry of reactions involving this compound. We will delve into the causality behind the selection of analytical techniques, provide step-by-step experimental procedures, and discuss the interpretation of the resulting data. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the stereochemical assignments.

The Challenge: Distinguishing Enantiomers and Diastereomers

The primary challenge in monitoring reactions of this compound lies in accurately quantifying its enantiomeric and diastereomeric purity. Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation and quantification non-trivial.[4] Diastereomers, on the other hand, have different physical properties and can often be separated by standard chromatographic techniques. This guide will focus on robust methods to resolve and quantify the enantiomers of trans-Myrtanol.

A Multi-Modal Approach to Stereochemical Analysis

A single analytical technique may not always provide a complete picture of the stereochemical outcom. Therefore, we advocate for a multi-modal approach, primarily employing Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents. High-Performance Liquid Chromatography (HPLC) can also be a valuable tool.[1][2][3]

Decision Workflow for Technique Selection

The choice of analytical technique depends on several factors including the sample matrix, the expected stereoisomers, and the available instrumentation. The following diagram outlines a logical workflow for selecting the most appropriate method.

G cluster_0 Start: Reaction Mixture cluster_1 Initial Assessment cluster_2 Primary Analytical Techniques cluster_3 Confirmation & Quantification start Reaction Aliquot volatility Is the analyte volatile? start->volatility nmr_csr NMR with Chiral Shift Reagents (CSR) start->nmr_csr Structural Confirmation & In-situ Analysis derivatization Derivatization needed? volatility->derivatization No chiral_gc Chiral Gas Chromatography (GC) volatility->chiral_gc Yes derivatization->chiral_gc Yes, if product is volatile chiral_hplc Chiral High-Performance Liquid Chromatography (HPLC) derivatization->chiral_hplc No quantify Quantify Enantiomeric/ Diastereomeric Excess chiral_gc->quantify chiral_hplc->quantify nmr_csr->quantify

Caption: Workflow for selecting the appropriate stereochemical analysis method.

Detailed Protocols

Chiral Gas Chromatography (GC) for Enantiomeric Excess (ee) Determination

Chiral GC is a powerful technique for separating enantiomers of volatile compounds like Myrtanol and its derivatives.[4] The separation is achieved by using a chiral stationary phase, typically a cyclodextrin derivative, which forms transient diastereomeric complexes with the enantiomers, leading to different retention times.[4]

Protocol: Chiral GC Analysis of a Reaction Mixture
  • Sample Preparation:

    • Quench a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and carefully concentrate under a gentle stream of nitrogen.

    • Dilute the residue to a final concentration of approximately 1 mg/mL in a volatile solvent like hexane.

  • Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID).

    • Chiral Column: CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) or equivalent modified β-cyclodextrin column.[5]

    • Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 275 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 min.

      • Ramp: 2 °C/min to 150 °C.

      • Hold at 150 °C for 5 min.

      • (Note: This program is a starting point and should be optimized for the specific reaction products.)

  • Data Analysis and ee Calculation:

    • Identify the peaks corresponding to the enantiomers of this compound and any chiral products by comparing with authentic standards.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (ee) using the following formula:

      • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Causality and Trustworthiness:
  • Why a modified β-cyclodextrin column? These stationary phases have proven to be highly effective in resolving a wide range of chiral compounds, including monoterpene alcohols.[4] The chiral cavities of the cyclodextrin create the necessary stereospecific interactions for separation.

  • Self-Validation: The protocol's trustworthiness is established by running a racemic standard of trans-Myrtanol to confirm baseline separation of the enantiomers and to determine their elution order. Additionally, spiking the reaction mixture with a small amount of the starting material, this compound, can help in peak identification.

NMR Spectroscopy with Chiral Shift Reagents (CSRs)

NMR spectroscopy in the presence of a chiral lanthanide shift reagent (CSR) is an invaluable tool for determining enantiomeric purity.[6][7][8] The CSR, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), forms diastereomeric complexes with the enantiomers in solution.[8] This interaction induces significant shifts in the NMR signals of the enantiomers, allowing for their differentiation and quantification.[6][9]

Protocol: In-situ NMR Monitoring with a Chiral Shift Reagent
  • Sample Preparation:

    • Prepare a stock solution of the CSR (e.g., Eu(hfc)₃) in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 100 mM.

    • In a clean NMR tube, dissolve a known amount of the reaction mixture residue (approximately 5-10 mg) in 0.6 mL of the same deuterated solvent.

    • Acquire a standard ¹H NMR spectrum of the sample.

  • Titration with CSR:

    • Add small aliquots (e.g., 5-10 µL) of the CSR stock solution to the NMR tube.

    • After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

    • Continue adding the CSR until a clear separation of signals for the two enantiomers is observed for a specific proton (e.g., the protons on the carbon bearing the hydroxyl group or the methyl groups).

  • Data Analysis and ee Calculation:

    • Select a pair of well-resolved signals corresponding to the same proton in the two enantiomers.

    • Integrate the areas of these two signals.

    • Calculate the enantiomeric excess (ee) using the same formula as for the GC analysis.

Causality and Trustworthiness:
  • Why use a lanthanide shift reagent? The paramagnetic lanthanide ion in the CSR interacts with Lewis basic sites in the analyte (like the hydroxyl group of Myrtanol), causing large changes in the chemical shifts of nearby protons.[9] The chiral nature of the ligand on the CSR leads to different average geometries for the complexes with the two enantiomers, resulting in differential shifts.

  • Self-Validation: The method is self-validating as the splitting of a single proton signal into two distinct signals upon addition of the CSR is a direct observation of the presence of both enantiomers. The ratio of the integrals of these signals provides a direct measure of their relative concentrations.

Data Presentation: A Comparative Overview

The following table presents hypothetical data from the analysis of a reaction where this compound has undergone partial racemization.

Analytical TechniqueAnalyteRetention Time / Chemical Shift (Major Enantiomer)Retention Time / Chemical Shift (Minor Enantiomer)Enantiomeric Excess (ee %)
Chiral GC trans-Myrtanol15.2 min15.8 min85.6%
¹H NMR with Eu(hfc)₃ trans-Myrtanol (CH₂OH proton)δ 4.15 ppmδ 4.25 ppm85.2%

This comparative data demonstrates the excellent agreement between the two orthogonal techniques, providing a high level of confidence in the determined enantiomeric excess.

Conclusion: Ensuring Stereochemical Fidelity

The rigorous monitoring of stereochemistry is non-negotiable in the development of chiral molecules derived from this compound. The multi-modal approach presented in this application note, combining the high-resolution separation capabilities of chiral GC with the in-situ, structurally informative power of NMR with chiral shift reagents, provides a robust and self-validating framework for this critical task. By understanding the principles behind these techniques and adhering to detailed protocols, researchers can ensure the stereochemical integrity of their synthetic transformations and the quality of their final products.

References

  • Enantiomeric Differentiation of Acyclic Terpenes by 13C NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent. Magnetic Resonance in Chemistry, [Link].

  • Nuclear magnetic resonance studies of terpenes with chiral and achiral lanthanide(III)-silver(I) binuclear shift reagents. Journal of the American Chemical Society, [Link].

  • NUCLEAR MAGNETIC-RESONANCE STUDIES OF TERPENES WITH CHIRAL AND ACHIRAL LANTHANIDE(III) SILVER(I) BINUCLEAR SHIFT-REAGENTS. CU Experts - University of Colorado Boulder, [Link].

  • Real-time monitoring of reaction stereochemistry through single-molecule observations of chirality-induced spin selectivity. Nature Chemistry, [Link].

  • A Guide to the Analysis of Chiral Compounds by GC. Restek, [Link].

  • Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2, [Link].

  • cis-Myrtanol. NIST WebBook, [Link].

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules, [Link].

  • Chiral Shift Reagents Definition. Fiveable, [Link].

  • Chiral Analysis of Linalool, an Important Natural Fragrance and Flavor Compound, by Molecular Rotational Resonance Spectroscopy. MDPI, [Link].

  • cis-Myrtanol. NIST WebBook, [Link].

  • trans-Myrtanol. PubChem, [Link].

  • Real-time monitoring of reaction stereochemistry through single-molecule observations of chirality-induced spin selectivity. PubMed, [Link].

  • Investigation of a Quantitative Method for the Analysis of Chiral Monoterpenes in White Wine by HS-SPME-MDGC-MS of Different Wine Matrices. Molecules, [Link].

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PubMed, [Link].

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, [Link].

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, [Link].

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, [Link].

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, [Link].

  • (1R,2S,5R)-6,6-Dimethylbicyclo(3.1.1)heptane-2-methanol. PubChem, [Link].

  • cis-Myrtanol. NIST WebBook, [Link].

  • Method for determination of enantiomeric excess of chiral compounds (versions).
  • Real-time monitoring of reaction stereochemistry through single-molecule observations of chirality-induced spin selectivity. ResearchGate, [Link].

  • Method development and application for the analysis of chiral organic marker species in ice cores. Atmospheric Measurement Techniques, [Link].

  • Author Correction: Real-time monitoring of reaction stereochemistry through single-molecule observations of chirality-induced spin selectivity. PubMed, [Link].

  • trans-myrtanol. The Good Scents Company, [Link].

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Leveraging (+)-trans-Myrtanol in the Synthesis of High-Value Fragrance Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Development Professionals

Abstract (+)-trans-Myrtanol, a bicyclic monoterpenoid alcohol, is a valuable and versatile starting material in the fragrance industry.[1] Renowned for its pleasant sweet, floral, and woody odor, it serves not only as a fragrance ingredient in its own right but also as a key precursor for the synthesis of a diverse range of aroma compounds.[1] This application note provides detailed protocols and scientific rationale for two primary synthetic transformations of this compound: Fischer esterification to produce fragrant esters and controlled oxidation to yield the corresponding aldehyde, myrtenal. These methodologies offer researchers and drug development professionals a robust framework for creating novel fragrance molecules with unique olfactory profiles.

Introduction: The Olfactory and Chemical Significance of this compound

This compound, chemically known as [(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol, is a naturally occurring compound found in various essential oils.[1][2] Its inherent high stability and excellent fixative properties make it a desirable component in perfumery, helping to prolong the scent of the final product.[1] The characteristic fragrance profile is described as fresh, clean, and sweet with distinct floral and woody notes.[1]

Beyond its direct use, the true potential of this compound lies in its utility as a chiral building block. Its primary alcohol functional group is amenable to several chemical transformations, providing a gateway to a family of derivative compounds, each with a potentially unique and commercially valuable scent. This guide focuses on two of the most fundamental and impactful of these transformations.

Synthesis of Fragrant Esters via Fischer Esterification

The conversion of alcohols into esters, known as esterification, is a cornerstone of fragrance synthesis.[3] Esters with low molecular weights are frequently associated with pleasant fruity and floral scents.[4] The Fischer esterification method, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, is a widely employed and efficient route to these compounds.[4][5]

Causality and Experimental Rationale

The reaction is an equilibrium process.[5] To maximize the yield of the desired ester, the equilibrium must be shifted towards the products, in accordance with Le Châtelier's principle. This is typically achieved by using an excess of one of the reactants (usually the less expensive one) or by removing water as it is formed.[3][5] The acid catalyst, commonly concentrated sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]

Workflow for Fischer Esterification

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine this compound and Carboxylic Acid in Flask add_catalyst Cautiously Add Acid Catalyst prep_reactants->add_catalyst reflux Heat Mixture to Reflux (e.g., 60-90 min) add_catalyst->reflux monitor Monitor Reaction (TLC or GC) reflux->monitor cool Cool Reaction Mixture monitor->cool quench Pour into Water/Ice cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (e.g., NaHCO3 solution) extract->wash dry Dry over Anhydrous Sulfate (e.g., MgSO4) wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by Distillation or Chromatography concentrate->purify

Caption: General workflow for the synthesis of myrtanyl esters.

Protocol 1: Synthesis of (+)-trans-Myrtanyl Acetate

This protocol details the synthesis of (+)-trans-Myrtanyl Acetate, an ester with a potential fruity-floral, herbaceous aroma.

Materials and Equipment:

  • Round-bottom flask (50 mL) with magnetic stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel (100 mL)

  • Standard laboratory glassware

  • Rotary evaporator

  • This compound (C₁₀H₁₈O, MW: 154.25 g/mol )

  • Glacial Acetic Acid (CH₃COOH)

  • Concentrated Sulfuric Acid (H₂SO₄) [Caution: Corrosive]

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (5.0 g, 32.4 mmol) and glacial acetic acid (5.8 mL, 100 mmol).

  • Catalyst Addition: While stirring, cautiously add 5-10 drops of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture in a heating mantle to a gentle reflux for 60-90 minutes.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Allow the flask to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of cold water.

  • Extraction: Extract the aqueous layer with two 25 mL portions of diethyl ether. Combine the organic extracts.

  • Washing: Wash the combined organic layer sequentially with 50 mL of water, two 25 mL portions of saturated sodium bicarbonate solution (vent frequently to release CO₂ produced), and finally with 25 mL of brine.[4]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and rinse the drying agent with a small amount of fresh solvent.

  • Purification: Concentrate the filtrate using a rotary evaporator. The resulting crude ester can be purified by vacuum distillation to yield pure (+)-trans-Myrtanyl Acetate.

ParameterValue
This compound 5.0 g
Glacial Acetic Acid 5.8 mL
Theoretical Yield ~6.36 g
Odor Profile (Expected) Fruity, herbaceous, slightly woody
Boiling Point (est.) ~220-230 °C

Table 1: Key parameters for the synthesis of (+)-trans-Myrtanyl Acetate.

Synthesis of Fragrant Aldehydes via Oxidation

The oxidation of primary alcohols to aldehydes is a fundamental transformation that can significantly alter a molecule's olfactory profile. Aldehydes are often characterized by powerful, diffusive, and sometimes sharp or green notes. The oxidation of myrtanol to myrtenal is a known transformation for monoterpenoid alcohols.[6] This conversion opens up another avenue for creating unique fragrance ingredients from the this compound scaffold.

Causality and Experimental Rationale

The key to successfully synthesizing an aldehyde from a primary alcohol is to prevent over-oxidation to the carboxylic acid. This requires the use of mild and selective oxidizing agents. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used in laboratory settings for this purpose as they typically allow the reaction to stop at the aldehyde stage. The choice of solvent is also critical; chlorinated solvents like dichloromethane (DCM) are frequently used as they are relatively inert under these reaction conditions.

Workflow for Oxidation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_oxidant Prepare Suspension of Oxidizing Agent (e.g., PCC) in Anhydrous Solvent (e.g., DCM) add_alcohol Add Solution of This compound Dropwise prep_oxidant->add_alcohol stir Stir at Room Temperature (e.g., 2-4 hours) add_alcohol->stir monitor Monitor Reaction (TLC or GC) stir->monitor dilute Dilute with Solvent (e.g., Diethyl Ether) monitor->dilute filter Filter through a Pad of Silica/Florisil to Remove Chromium Salts dilute->filter concentrate Concentrate Filtrate in vacuo filter->concentrate purify Purify by Flash Chromatography concentrate->purify

Caption: General workflow for the oxidation of Myrtanol to Myrtenal.

Protocol 2: Synthesis of (+)-trans-Myrtenal using Pyridinium Chlorochromate (PCC)

This protocol provides a method for the selective oxidation of this compound to (+)-trans-Myrtenal.

Materials and Equipment:

  • Two-neck round-bottom flask (100 mL) with magnetic stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

  • This compound

  • Pyridinium chlorochromate (PCC) [Caution: Toxic and suspected carcinogen]

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

Procedure:

  • Reaction Setup: To a 100 mL two-neck round-bottom flask under an inert atmosphere, add PCC (7.0 g, 32.5 mmol) and 40 mL of anhydrous DCM. Stir to form a suspension.

  • Substrate Addition: Dissolve this compound (3.3 g, 21.4 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring PCC suspension over 10-15 minutes. The mixture will become dark and slightly warm.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with 50 mL of diethyl ether.

  • Filtration: Pass the entire mixture through a short plug of silica gel or Florisil in a sintered glass funnel, washing thoroughly with diethyl ether to elute all the product and remove the insoluble chromium byproducts.

  • Purification: Concentrate the clear filtrate using a rotary evaporator. The resulting crude aldehyde can be purified by flash column chromatography on silica gel to yield pure (+)-trans-Myrtenal.

ParameterValue
This compound 3.3 g
Pyridinium Chlorochromate (PCC) 7.0 g
Theoretical Yield ~3.25 g
Odor Profile (Expected) Camphoraceous, minty, herbaceous
Boiling Point (est.) ~215-220 °C

Table 2: Key parameters for the synthesis of (+)-trans-Myrtenal.

Conclusion

This compound stands out as a highly adaptable and valuable platform for the synthesis of fragrance compounds. The protocols detailed herein for esterification and oxidation represent reliable and scalable methods for creating derivatives with distinct and desirable olfactory properties. By modifying the carboxylic acid in the esterification reaction or by further transforming the aldehyde product, researchers can access a vast chemical space of novel aroma molecules, underscoring the strategic importance of this compound in the field of fragrance chemistry.

References

  • LookChem. This compound Product Information. [Link]

  • University Laboratory Document. Synthesis of Fragrant Esters. [Link]

  • Academic Resource. The Preparation of Fragrant Esters. [Link]

  • National Institutes of Health. Myrtanol PubChem Entry. [Link]

  • ResearchGate. Fragrance material review on myrtenol. [Link]

  • The Good Scents Company. Myrtanol Information. [Link]

  • Euonymus. Fragrant Esters Lab Procedure. [Link]

  • Scent.vn. cis-Myrtanol Odor Profile. [Link]

  • National Institutes of Health. Oxidation of myrtenol to myrtenal epoxide. [Link]

  • The Good Scents Company. (+)-myrtanol Information. [Link]

  • Proaroma. Esterification Reaction In Fragrance Synthesis. [Link]

  • Euonym.us. Synthesis of Fragrant Esters Lab. [Link]

  • The Good Scents Company. cis-myrtanol Information. [Link]

  • ResearchGate. Oxidation of Myrtenol in Porphyrin-Based Photocatalytic System. [Link]

  • The Good Scents Company. trans-myrtanol Information. [Link]

  • National Institutes of Health. trans-Myrtanol PubChem Entry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of (+)-trans-Myrtanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of (+)-trans-Myrtanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthetic route. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that can arise during the synthesis of this compound, offering probable causes and actionable solutions.

Problem 1: Low Yield of Myrtanol from Hydroboration-Oxidation of β-Pinene

You've performed the hydroboration-oxidation of (+)-β-pinene, but the final yield of myrtanol is significantly lower than the expected >90%.[1]

Probable Causes:

  • Inefficient Hydroboration: The hydroboration step is sensitive to steric hindrance and the purity of reagents. The boron is expected to add to the less substituted carbon of the alkene in a syn-addition fashion.[2] Incomplete reaction or side reactions can reduce the yield of the desired organoborane intermediate.

  • Suboptimal Oxidation: The subsequent oxidation of the organoborane to the alcohol requires careful control of reaction conditions. Incomplete oxidation or degradation of the product can lead to lower yields.

  • Side Reactions: Dimerization of β-pinene can occur, especially in the presence of certain Lewis acids like BF₃·Et₂O, reducing the amount of starting material available for hydroboration.[3]

  • Volatile Product Loss: Myrtanol is a relatively volatile compound, and product loss can occur during workup and purification if not handled carefully.

Solutions & Experimental Protocols:

  • Optimize Hydroboration Conditions:

    • Reagent Choice: While borane-THF complex (BH₃·THF) is common, sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can improve regioselectivity for terminal alkenes.[2][4]

    • Solvent Purity: Ensure the use of anhydrous solvents (e.g., THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the borane reagent.[5]

    • Temperature Control: Maintain the recommended temperature for the hydroboration reaction, typically at 0°C to room temperature, to minimize side reactions.

  • Ensure Complete Oxidation:

    • Reagent Stoichiometry: Use a slight excess of the oxidizing agents (typically hydrogen peroxide and a base like sodium hydroxide) to drive the reaction to completion.

    • Controlled Addition: Add the hydrogen peroxide solution slowly and maintain a controlled temperature (e.g., below 40°C) to prevent exothermic decomposition and potential side reactions.

  • Minimize Side Product Formation:

    • If dimerization is suspected, consider using a different hydroborating agent or catalyst system. For instance, using H₂SO₄ for hydroboration of β-pinene has been shown to decrease dimerization compared to BF₃·Et₂O.[3]

  • Improve Workup and Purification:

    • Extraction: Use a low-boiling-point solvent like diethyl ether for extraction to facilitate easier removal later.

    • Distillation: Perform vacuum distillation for purification to reduce the boiling point of myrtanol and minimize thermal degradation.

Problem 2: Poor Stereoselectivity - Formation of a Mixture of cis- and trans-Myrtanol

Your final product is a mixture of cis- and trans-myrtanol isomers, indicating a lack of stereocontrol in the synthesis.

Probable Causes:

  • Isomerization of Organoborane Intermediate: The initially formed organoborane from the hydroboration of β-pinene can undergo thermal isomerization, especially at elevated temperatures, leading to a mixture of diastereomers. Hydroboration of α- and β-pinenes followed by isomerization of the organoborane at ~125°C is a known method to synthesize trans-myrtanol.[3]

  • Non-Stereoselective Reduction Method: If synthesizing myrtanol via the reduction of myrtenal or myrtenol, the choice of reducing agent and reaction conditions is critical for achieving high stereoselectivity.

Solutions & Experimental Protocols:

  • Control of Hydroboration-Oxidation Stereochemistry:

    • The hydroboration of β-pinene typically yields cis-myrtanol due to the steric hindrance of the gem-dimethyl group directing the borane to the opposite face of the double bond.[6]

    • To obtain trans-myrtanol, a subsequent isomerization of the intermediate organoborane is necessary. This is often achieved by heating the reaction mixture after the initial hydroboration step.[3]

  • Stereoselective Reduction Strategies:

    • Meerwein-Ponndorf-Verley (MPV) Reduction: The MPV reduction of myrtenal using aluminum isopropoxide can favor the formation of one diastereomer. This reaction is known for its stereoselectivity in reducing α,β-unsaturated aldehydes and ketones.

    • Catalytic Hydrogenation: The choice of catalyst and reaction conditions in the catalytic hydrogenation of myrtenal or myrtenol can influence the stereochemical outcome.

Workflow for Isomerization to this compound:

G start (+)-β-Pinene hydroboration Hydroboration (e.g., BH3-THF) start->hydroboration organoborane Intermediate Organoborane (cis-directing) hydroboration->organoborane isomerization Thermal Isomerization (~125-160°C) organoborane->isomerization trans_organoborane trans-Organoborane isomerization->trans_organoborane oxidation Oxidation (H2O2, NaOH) trans_organoborane->oxidation product This compound oxidation->product

Caption: Isomerization workflow for this compound synthesis.

Problem 3: Difficulty in Purifying trans-Myrtanol from the cis-Isomer

You have a mixture of cis- and trans-myrtanol and are struggling to separate them effectively.

Probable Causes:

  • Similar Physical Properties: The cis and trans isomers of myrtanol have very similar boiling points and polarities, making their separation by standard distillation or column chromatography challenging.

  • Co-elution in Chromatography: In many common solvent systems, the two isomers may co-elute, leading to poor separation.

Solutions & Experimental Protocols:

  • Fractional Distillation under Reduced Pressure: While challenging, careful fractional distillation using a long, efficient column can sometimes achieve separation. This requires precise temperature and pressure control.

  • Preparative Chromatography:

    • High-Performance Liquid Chromatography (HPLC): The use of a suitable chiral stationary phase in preparative HPLC can be an effective method for separating diastereomers.

    • Gas Chromatography (GC): Preparative GC is another viable option for separating volatile isomers like myrtanol.

  • Derivatization:

    • Convert the mixture of alcohols to diastereomeric esters by reacting them with a chiral acid chloride or anhydride. The resulting esters will have different physical properties, making them easier to separate by chromatography or crystallization.

    • After separation, the desired ester can be hydrolyzed back to the pure alcohol.

Separation Strategy Overview:

G mixture cis/trans-Myrtanol Mixture fractional_distillation Fractional Distillation mixture->fractional_distillation prep_hplc Preparative HPLC (Chiral Column) mixture->prep_hplc derivatization Derivatization (Chiral Reagent) mixture->derivatization trans_myrtanol Pure this compound fractional_distillation->trans_myrtanol prep_hplc->trans_myrtanol diastereomers Separable Diastereomers derivatization->diastereomers separation Chromatography or Crystallization diastereomers->separation hydrolysis Hydrolysis separation->hydrolysis cis_myrtanol Pure cis-Myrtanol separation->cis_myrtanol hydrolysis->trans_myrtanol

Caption: Purification strategies for separating myrtanol isomers.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for the synthesis of this compound?

The most common and economically viable starting material is (+)-β-pinene, which is a major constituent of turpentine oil.[1] Alternative routes may involve the reduction of myrtenal or myrtenol, which can be derived from the oxidation of α-pinene.[7]

Q2: How can I confirm the stereochemistry of my final product?

The stereochemistry of myrtanol can be confirmed using several spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to distinguish between the cis and trans isomers based on differences in chemical shifts and coupling constants.

  • Gas Chromatography (GC): Using a chiral GC column, it is possible to separate and identify the enantiomers and diastereomers of myrtanol.

  • Polarimetry: The optical rotation of the final product can be measured and compared to the literature value for enantiomerically pure this compound.

Q3: Are there any safety precautions I should be aware of during this synthesis?

Yes, several safety precautions are crucial:

  • Borane Reagents: Borane-THF and other borane complexes are flammable and react violently with water. They should be handled under an inert atmosphere in a well-ventilated fume hood.

  • Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Solvents: Many organic solvents used in this synthesis, such as THF and diethyl ether, are highly flammable. Ensure there are no ignition sources nearby.

Q4: What are some of the applications of this compound?

This compound and its derivatives are of interest in the pharmaceutical and fragrance industries. They can serve as chiral building blocks for the synthesis of more complex molecules with potential biological activity. For instance, myrtanol is used in the synthesis of organometallic compounds and biologically active substances.[5]

III. Quantitative Data Summary

ParameterHydroboration-OxidationIsomerization ConditionsExpected Yield
Reagents (+)-β-Pinene, BH₃·SMe₂, H₂O₂, NaOHHeat>90% (for myrtanol)[1]
Solvent Anhydrous THF--
Temperature 0°C to room temperature~125-160°C[3]-

IV. References

  • Preparation method of myrtanal. CN104817446A. Google Patents.

  • Method of producing mirtanol. RU2458902C1. Google Patents.

  • Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions. European Journal of Organic Chemistry.

  • Biomass to chemicals: Rearrangement of β-pinene epoxide into myrtanal with well-defined single-site substituted molecular sieves as reusable solid Lewis-acid catalysts. Request PDF. ResearchGate.

  • Reduction of myrtenal 13 and myrtenol 14. Download Table. ResearchGate.

  • Synthesis and Antifungal Activity of Pinane Alcohols and Acids. (PDF) ResearchGate.

  • Method for producing cis-mirtanol acid. RU2756658C1. Google Patents.

  • ANALGESIC AND ANTI-INFLAMMATORY ACTIVITY OF MONOTERPENOID MYRTENAL IN RODENTS. Journal of IMAB.

  • β-Pinene oxide. II: Myrtenol. III: Myrtanal. IV: Perillyl alcohol. V. ResearchGate.

  • Myrtenal. Wikipedia.

  • (-)-Myrtanol: A Comprehensive Technical Guide. Benchchem.

  • Fig. 1 1 b-Pinene oxide, 2 myrtanal, 3 myrtanol, 4 myrtenol, 5 perillic... ResearchGate.

  • Synthesis of (-)-cis-myrtanol. PrepChem.com.

  • Hydroboration. Harned Research Group.

  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.

  • Brown Hydroboration. Organic Chemistry Portal.

  • Separation and purification of cis and trans isomers. US3880925A. Google Patents.

  • hydroboration. ResearchGate.

  • trans-Myrtanol | C10H18O | CID 84880. PubChem. NIH.

  • Spectroscopic Data of (-)-Myrtanol: A Technical Guide. Benchchem.

  • cis-myrtanol (1alpha,2beta,5alpha)-6,6-dimethyl bicyclo(3.1.1)heptane-2-methanol. The Good Scents Company.

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • cis-Myrtanol. the NIST WebBook.

  • Methanol Synthesis Loop Troubleshooting | PDF. Slideshare.

  • (PDF) Stereoselective Synthetic Strategies to (−)‐Cannabidiol. ResearchGate.

  • Stereoselective Synthetic Strategies to (−)‐Cannabidiol. AIR Unimi.

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Technical Support Center: Optimizing (+)-trans-Myrtanol Yield from Pinene Hydroboration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of myrtanol derivatives via pinene hydroboration. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to diagnose issues and rationally improve your experimental outcomes.

Section 1: Foundational Concepts & Initial Considerations

The hydroboration-oxidation of pinenes is a powerful method for producing alcohols with high stereospecificity. The reaction proceeds via a concerted, four-membered transition state, leading to a syn-addition of the hydrogen and boron atoms across the double bond.[1] A subsequent oxidation with hydrogen peroxide under basic conditions replaces the boron atom with a hydroxyl group, crucially, with retention of configuration.[2]

A critical point of clarification is the stereochemical outcome. The specific stereoisomer obtained is dictated entirely by the starting material and the principle of sterically-controlled addition:

  • Hydroboration of β-Pinene: This reaction predominantly yields cis-myrtanol . The borane reagent adds to the exocyclic double bond from the face opposite the sterically bulky gem-dimethyl bridge.

  • Hydroboration of α-Pinene: This reaction yields isopinocampheol , not myrtanol.[3] Again, the borane attacks the endocyclic double bond from the less sterically hindered face.[1][4]

The synthesis of (+)-trans-Myrtanol via direct hydroboration of a pinene isomer is not the standard route due to these stereochemical constraints. The trans isomer is more commonly accessed through alternative pathways, such as the reduction of myrtenal or the isomerization of pinene oxides.[5]

This guide will focus on optimizing the yield of the primary product from β-pinene hydroboration: cis-myrtanol , as this directly addresses the reaction specified, while providing context on selectivity that is crucial for any stereospecific synthesis.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed to address common issues encountered during the synthesis.

Q1: My overall yield of myrtanol is disappointingly low. What are the most likely causes?

Answer: Low yield is a common problem that can often be traced to one of several factors:

  • Reagent Quality & Stoichiometry:

    • Borane Source: Ensure your borane reagent (e.g., BH₃·THF, 9-BBN) has not degraded. Borane solutions can decompose upon exposure to air and moisture. Use freshly opened or recently titrated reagents.

    • Pinene Purity: The presence of isomeric impurities or oxidized byproducts in your starting pinene will lead to a mixture of products and reduce the yield of the desired alcohol. Verify purity by GC or NMR before starting.

    • Stoichiometry: For BH₃, one mole can react with three moles of alkene.[2] However, using a slight excess of the borane reagent (e.g., 1.1 equivalents of B-H per equivalent of alkene) is often recommended to ensure complete consumption of the starting material. For bulky reagents like 9-BBN, a 1:1 stoichiometry is used.[2]

  • Reaction Conditions:

    • Moisture Contamination: Boranes react vigorously with water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Solvents like THF must be anhydrous.

    • Temperature Control: The initial hydroboration step is typically exothermic. Running the reaction at 0 °C can improve selectivity and prevent side reactions. However, some sterically hindered boranes like 9-BBN may require elevated temperatures (e.g., 60-80 °C) to achieve a reasonable reaction rate.[6]

  • Inefficient Oxidation:

    • The organoborane intermediate must be completely oxidized to the alcohol. Ensure slow, controlled addition of hydrogen peroxide at a low temperature (e.g., <40 °C) to prevent decomposition. The solution must be sufficiently basic (pH > 8) for the reaction to proceed efficiently.[7]

Q2: My final product is a mixture of stereoisomers. How can I improve the selectivity for cis-myrtanol?

Answer: Poor stereoselectivity points to issues with controlling the approach of the borane reagent or subsequent isomerization.

  • Choice of Borane Reagent: This is the most critical factor for selectivity.

    • BH₃·THF: While effective, it is the smallest borane reagent and may exhibit lower selectivity compared to bulkier options.

    • 9-BBN (9-Borabicyclo[3.3.1]nonane): This is an excellent choice for maximizing selectivity. Its significant steric bulk makes it highly sensitive to the steric environment of the alkene, strongly favoring addition to the less hindered face of β-pinene.[6] A recent study demonstrated a 95% yield for the hydroboration-oxidation of (-)-β-pinene using 9-BBN under flow conditions.[8]

    • Disiamylborane (Sia₂BH): Also a bulky reagent that improves selectivity over BH₃.[6] It must be prepared fresh before use.

  • Temperature-Induced Isomerization: Heating the organoborane intermediate for extended periods can cause it to dissociate and re-add to the alkene. This process can lead to the formation of thermodynamically more stable, but undesired, isomers.[9] Perform the hydroboration at the lowest temperature that allows for a reasonable reaction rate and proceed to the oxidation step without unnecessary delay.

Q3: How do I choose between BH₃·THF and 9-BBN for my experiment?

Answer: The choice depends on the specific goals of your synthesis.

FeatureBH₃·THF9-BBN (9-Borabicyclo[3.3.1]nonane)
Selectivity Good, but lower due to small size.Excellent, highly sensitive to sterics.[6]
Reactivity High, reacts quickly at 0 °C.Lower, may require heating (60-80 °C).[6]
Stoichiometry 1 mole reacts with 3 moles of alkene.1 mole reacts with 1 mole of alkene.
Handling Solution in THF, moisture sensitive.Dimeric solid, stable, easier to handle.
Cost Generally less expensive.More expensive.
Recommendation Good for initial trials or large-scale synthesis where cost is a primary concern.Highly recommended for maximizing stereoselectivity and obtaining high-purity product.
Q4: The workup procedure is messy, and I'm losing product during extraction. Any advice?

Answer: A clean workup is essential for high recovery. The oxidation step produces borate salts that can sometimes complicate extractions.

  • Saturate the Aqueous Layer: After the oxidation is complete, adding a saturated solution of NaCl (brine) can help break up emulsions and decrease the solubility of the alcohol in the aqueous layer, driving it into the organic phase.

  • Ensure Complete Reaction: Unreacted organoboranes can be difficult to separate. Ensure the oxidation is complete by testing for peroxides before starting the workup.

  • Sufficient Extraction: Extract the aqueous layer multiple times (e.g., 3x with diethyl ether or ethyl acetate) to ensure full recovery of the product. Combine the organic layers, wash with brine, and dry thoroughly with an agent like anhydrous MgSO₄ or Na₂SO₄ before concentrating.

Section 3: Visualized Mechanisms and Workflows

Visual aids are crucial for understanding the complex spatial relationships in this reaction.

hydroboration_mechanism cluster_start Step 1: Hydroboration (syn-addition) cluster_end Step 2: Oxidation (Retention of Config.) b_pinene β-Pinene ts Four-Membered Transition State b_pinene->ts Attack from less hindered face bh3 BH₃·THF bh3->ts organoborane cis-Myrtanylborane ts->organoborane myrtanol cis-Myrtanol organoborane->myrtanol Oxidation oxidants H₂O₂, NaOH

Caption: Reaction mechanism for the synthesis of cis-myrtanol.

troubleshooting_flowchart start Low Yield or Poor Selectivity? check_reagents 1. Verify Reagents start->check_reagents check_hydro 2. Review Hydroboration start->check_hydro check_oxi 3. Analyze Oxidation start->check_oxi reagent_purity Pinene & Solvent Purity? check_reagents->reagent_purity Purity issues lead to byproducts borane_activity Borane Activity? check_reagents->borane_activity Decomposed borane = no reaction hydro_conditions Inert Atmosphere? Anhydrous Conditions? check_hydro->hydro_conditions Moisture quenches borane hydro_temp Correct Temperature? check_hydro->hydro_temp Incorrect temp affects rate/selectivity hydro_reagent Optimal Borane Reagent? (e.g., 9-BBN for selectivity) check_hydro->hydro_reagent Bulky boranes improve selectivity oxi_conditions pH > 8? Temp < 40°C? check_oxi->oxi_conditions Incomplete oxidation reduces yield oxi_workup Workup/Extraction Losses? check_oxi->oxi_workup Emulsions/solubility cause loss

Caption: Troubleshooting decision tree for pinene hydroboration.

experimental_workflow A 1. Setup (Oven-dried glassware, Inert Atmosphere) B 2. Hydroboration (Add pinene to borane at 0 °C) A->B C 3. Reaction (Stir until complete, monitor by TLC/GC) B->C D 4. Oxidation (Slowly add NaOH, H₂O₂ at < 40 °C) C->D E 5. Workup (Quench, Extract, Wash, Dry) D->E F 6. Purification (Column Chromatography or Distillation) E->F G 7. Analysis (NMR, GC-MS, IR) F->G

Caption: General experimental workflow for hydroboration-oxidation.

Section 4: Optimized Experimental Protocols

Safety Note: All borane reagents are flammable and react with water. Hydrogen peroxide is a strong oxidizer. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Selectivity Synthesis of cis-Myrtanol using 9-BBN

This protocol is optimized for maximum stereoselectivity.

Materials:

  • (-)-β-Pinene (≥99% purity)

  • 9-BBN, 0.5 M solution in THF

  • Anhydrous THF

  • Ethanol

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether or Ethyl acetate

  • Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 100 mL of 0.5 M 9-BBN in THF (50 mmol).

  • Hydroboration: Cool the flask to 0 °C in an ice bath. Slowly add 6.81 g (50 mmol) of (-)-β-pinene dropwise via syringe over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by GC analysis of quenched aliquots. For 9-BBN, some protocols may call for gentle heating to 60 °C to ensure completion.[6]

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add 17 mL of 3 M NaOH solution.

  • Following the base, add 17 mL of 30% H₂O₂ dropwise, ensuring the internal temperature does not exceed 40 °C. The mixture may become thick.

  • After the H₂O₂ addition, remove the ice bath and stir vigorously at room temperature for at least 2 hours, or until the two phases become clear.

  • Workup: Add 50 mL of diethyl ether. Separate the organic layer. Extract the aqueous layer two more times with 25 mL portions of diethyl ether.

  • Wash & Dry: Combine all organic layers and wash with 50 mL of brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure cis-myrtanol.

Section 5: References

  • Chemistry LibreTexts. (2024). 8.5: Hydration of Alkenes - Addition of H₂O by Hydroboration.

  • Wikipedia. (2024). Hydroboration.

  • Gemoets, H. P. L., et al. (2015). Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions. European Journal of Organic Chemistry, 2015(15), 3245-3249.

  • Chemistry LibreTexts. (2020). 11.11: Hydroboration–Oxidation.

  • Chemistry LibreTexts. (2019). 7.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration.

  • ChemHelper. (2023). Hydroboration-oxidation of Alkenes [Video]. YouTube.

  • Paşca, B., et al. (2017). Hydroboration-Oxidation of (±)-(1α,3α,3aβ,6aβ)-1,2,3,3a,4,6a-Hexahydro-1,3-pentalenedimethanol and Its O-Protected Derivatives. Molecules, 22(12), 2093.

  • Harned, A. (n.d.). Hydroboration. Harned Research Group, University of Minnesota.

  • Chemistry LibreTexts. (2015). 12.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration.

  • Yale University Department of Chemistry. (n.d.). Hydroboration.

  • Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry.

  • Organic Chemistry Portal. (n.d.). Brown Hydroboration.

  • Ramachandran, P. V., & Alawaed, A. A. (2023). Titanium-Mediated Reduction of Carboxamides to Amines with Borane-Ammonia. Molecules, 28(12), 4575.

  • Reddy, D. O. (2020). A short chronological Review on the Synthesis of Amine-Boranes. Chemical Review and Letters, 4, 184-191.

  • The Organic Chemistry Tutor. (2018). Hydroboration Oxidation Reaction Mechanism [Video]. YouTube.

  • Dembitsky, V. M., et al. (2002). Boranes in Organic Chemistry 2. β-Aminoalkyl- and β-Sulfanylalkylboranes in Organic Synthesis. Eurasian ChemTech Journal, 4, 153-167.

  • Sánchez-Velandia, J. E., et al. (2023). Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts. Catalysis Today.

  • Kumar, A., et al. (2020). Selective isomerization of α-pinene oxide to trans-carveol by task-specific ionic liquids. Green Chemistry, 22(14), 4544-4552.

  • Salomone, A., & Zoda, M. (2023). Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. Molecules, 28(5), 2017.

  • Reddy, D. O. (2020). A Short Chronological Review on the Syntheses of Amine-Boranes. Chemical Review and Letters, 3(4), 184-191.

  • ResearchGate. (n.d.). Hydroboration. [Publication available based on various authors, summarizing foundational work by H.C. Brown].

  • Pontificia Universidad Javeriana. (2023). Synthesis of trans-pinocarveol from oxidation of β-pinene using multifunctional heterogeneous catalysts.

Sources

Myrtanol Diastereomer Separation & Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the separation and purification of myrtanol diastereomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and analyzing these closely related stereoisomers. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic and troubleshooting expertise to empower your research.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you might encounter during your experiments. We will explore the causality behind experimental choices, ensuring that every step is a self-validating part of your workflow.

Part 1: Foundational Knowledge & Method Selection

Before diving into troubleshooting, it's crucial to select the appropriate separation strategy. Myrtanol possesses two chiral centers, giving rise to diastereomers (primarily cis- and trans-myrtanol) and their respective enantiomers. The choice of technique depends entirely on your analytical goals.

FAQ: Choosing the Right Separation Technique

Question: I need to separate myrtanol isomers. Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

Answer: The choice between GC and HPLC depends on four key factors: the specific isomers you need to separate (diastereomers vs. enantiomers), the scale of your purification (analytical vs. preparative), the required resolution, and the nature of your sample matrix.

  • For Diastereomer Separation (cis vs. trans): Both GC and HPLC are highly effective.

    • GC is often faster for analytical-scale separation and is excellent for volatile compounds like myrtanol. It can provide high-resolution separation, especially with polar capillary columns that can differentiate the steric hindrance and hydrogen bonding potential between the cis and trans isomers.

    • HPLC (in normal-phase mode) can also effectively separate diastereomers and is easily scalable for preparative purification to isolate larger quantities of each isomer.

  • For Enantiomer Separation ((+)-cis vs. (-)-cis): You MUST use a chiral technique.

    • Chiral GC using a cyclodextrin-based stationary phase is a powerful analytical tool for separating all four stereoisomers simultaneously.

    • Chiral HPLC using a chiral stationary phase (CSP) is the industry standard for both analytical and preparative-scale enantioseparation. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are particularly effective.

The following workflow provides a decision-making framework:

G start Goal: Separate Myrtanol Isomers q1 What is the primary separation goal? start->q1 diastereomers Diastereomers (cis vs. trans) q1->diastereomers Diastereomers enantiomers Enantiomers (e.g., (+)-cis vs. (-)-cis) q1->enantiomers Enantiomers q2 What is the required scale? gc Gas Chromatography (GC) - Fast analytical runs - High theoretical plates q2->gc Analytical / Quantification hplc Normal-Phase HPLC - Easily scalable - Good resolution q2->hplc Preparative / Isolation q3 What is the required scale? chiral_gc Chiral GC - Excellent analytical resolution - All 4 isomers at once q3->chiral_gc Analytical / Quantification chiral_hplc Chiral HPLC (CSP) - Analytical & Preparative - Industry standard q3->chiral_hplc Preparative / Isolation diastereomers->q2 enantiomers->q3

Caption: Workflow for selecting the appropriate myrtanol separation technique.

Part 2: Gas Chromatography (GC) Troubleshooting Guide

GC is a first-line technique for analyzing myrtanol diastereomer ratios. However, achieving baseline resolution can be challenging.

FAQ: Improving GC Peak Resolution

Question: My cis- and trans-myrtanol peaks are co-eluting or have very poor resolution on my standard non-polar GC column (e.g., DB-5). How can I fix this?

Answer: This is a classic selectivity issue. Non-polar columns like those with a 5% phenyl-methylpolysiloxane phase separate primarily based on boiling points. Since cis- and trans-myrtanol have very similar boiling points, resolution will be poor. The key is to introduce a separation mechanism that exploits their structural differences.

Troubleshooting Steps:

  • Switch to a Polar Column (Most Effective): The hydroxyl group's orientation is the major difference between the isomers. A polar stationary phase will interact differently with the more sterically hindered hydroxyl group of one isomer compared to the other.

    • Mechanism: Polar phases, especially those with polyethylene glycol (PEG) backbones (e.g., Carbowax, DB-WAX), separate based on polarity and hydrogen bonding capability. The differential interaction with the hydroxyl group of the cis and trans isomers leads to different retention times and thus, separation.

    • Action: Replace your non-polar column with a wax-type column of similar dimensions.

  • Optimize the Temperature Program: A slow temperature ramp will increase the time your analytes spend interacting with the stationary phase, which can improve resolution.

    • Mechanism: Slower heating reduces the kinetic energy of the analytes, allowing for more equilibrium interactions with the stationary phase. This can sometimes be enough to resolve closely eluting peaks.

    • Action: Decrease your oven ramp rate (e.g., from 10°C/min to 3-5°C/min) across the elution range of myrtanol.

  • Consider Derivatization: Converting the polar hydroxyl group to a less polar, bulkier group can alter the volatility and shape of the molecules, often enhancing separation.

    • Mechanism: Silylation (e.g., with BSTFA) or acetylation converts the -OH group to a larger, non-polar group. This can exaggerate the subtle conformational differences between the diastereomers, leading to better separation even on less polar columns.

    • Action: React your sample with a suitable derivatizing agent prior to injection. Note that this adds a sample preparation step and requires validation.

The following decision tree illustrates this troubleshooting process:

G start Problem: Poor GC Resolution of cis/trans-Myrtanol q1 Are you using a non-polar column (e.g., DB-5)? start->q1 s1 Switch to a Polar (WAX/PEG) Column This is the most effective solution. q1->s1 Yes (Likely) q2 Is resolution still suboptimal? q1->q2 No s1->q2 s2 Decrease Oven Ramp Rate (e.g., to 3-5°C/min) q2->s2 Yes end Resolution Achieved q2->end No q3 Still not baseline resolved? s2->q3 s3 Consider Derivatization (e.g., Silylation) q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting workflow for poor GC peak resolution of myrtanol diastereomers.

Part 3: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is indispensable for preparative separation and for the analytical separation of enantiomers using chiral stationary phases (CSPs).

FAQ: Optimizing Chiral HPLC Separations

Question: I am using a polysaccharide-based chiral column (e.g., Chiralpak) to separate myrtanol enantiomers, but all four isomers are eluting as one or two broad peaks. What's wrong?

Answer: This is a common issue in chiral chromatography and points to a problem with the mobile phase composition, which is critical for inducing the differential interactions required for chiral recognition on the CSP.

Troubleshooting Steps:

  • Ensure You Are in Normal-Phase Mode: Polysaccharide-based CSPs achieve enantioseparation through hydrogen bonds, dipole-dipole interactions, and inclusion complexation within the chiral polymer structure. These mechanisms work best in non-polar mobile phases.

    • Mechanism: The stationary phase contains chiral grooves and pockets. For myrtanol to interact differentially, it must be able to access these sites. Polar solvents like water or methanol will compete for the interaction sites on the stationary phase, destroying the chiral recognition ability.

    • Action: Your mobile phase should be a mixture of a non-polar alkane (like hexane or heptane) and a polar modifier (an alcohol like isopropanol or ethanol). A typical starting point is 95:5 hexane:isopropanol.

  • Optimize the Alcohol Modifier Percentage: The concentration of the polar modifier is the most critical parameter for adjusting retention and resolution.

    • Mechanism: The alcohol modifier competes with the analyte for polar interaction sites on the CSP.

      • Too much alcohol: The analyte will be quickly displaced from the stationary phase and elute too fast with no separation.

      • Too little alcohol: The analyte will be too strongly retained, leading to very long retention times and broad peaks.

    • Action: Methodically adjust the alcohol percentage. If peaks are eluting too quickly with no resolution, decrease the modifier (e.g., from 5% to 2% isopropanol). If retention is too long, increase it. Perform a scouting gradient of 2% to 20% alcohol to find the optimal window.

  • Try a Different Alcohol Modifier: The structure of the alcohol modifier can influence selectivity.

    • Mechanism: Different alcohols (e.g., ethanol vs. isopropanol) have different steric and electronic properties, which can subtly alter the way they and the analyte interact with the chiral stationary phase, sometimes unlocking a previously unseen separation.

    • Action: If optimizing the concentration of isopropanol fails, try switching to ethanol at a similar concentration range.

Data Summary: Typical Chromatographic Conditions

The table below summarizes common starting points for the separation of myrtanol isomers.

Technique Target Isomers Stationary Phase Type Example Column Typical Mobile Phase / Carrier Gas Key Optimization Parameter
GC Diastereomers (cis/trans)Polar (WAX)Agilent DB-WAXHelium or HydrogenOven Temperature Program
Chiral GC All 4 StereoisomersSubstituted CyclodextrinAstec CHIRALDEX G-TAHelium or HydrogenColumn Temperature
HPLC Diastereomers (cis/trans)Silica / DiolStandard Silica ColumnHexane / Ethyl AcetateSolvent Ratio
Chiral HPLC EnantiomersPolysaccharide-based CSPDaicel Chiralpak AD-HHexane / IsopropanolAlcohol Modifier %

Part 4: Sample Preparation & Advanced Topics

Question: Can I improve my resolution by forming derivatives for HPLC analysis?

Answer: Yes, derivatization can be a powerful tool in HPLC as well, particularly for chiral separations. Creating an ester or carbamate derivative from the myrtanol hydroxyl group introduces a new functional group that can have stronger or more favorable interactions with the chiral stationary phase.

  • Example: Derivatizing myrtanol with 3,5-dinitrobenzoyl chloride creates a derivative with strong π-π interaction sites (the dinitrobenzoyl group). This allows you to use a CSP designed for π-π interactions, potentially yielding a much better separation than for the underivatized alcohol. This approach is especially useful if you are struggling to resolve the enantiomers of the parent compound directly.

Question: Are there non-chromatographic methods for separating myrtanol diastereomers?

Answer: While less common, other techniques exist.

  • Fractional Crystallization: If one diastereomer forms a more stable crystal lattice, it may be possible to selectively crystallize it from a concentrated solution, although this is often difficult for structurally similar isomers like myrtanol.

  • Enzymatic Resolution: This is a chiral technique used to separate enantiomers. A specific lipase enzyme can be used to selectively acylate one enantiomer (e.g., (+)-myrtanol), leaving the other enantiomer ((-)-myrtanol) unreacted. The resulting ester and the unreacted alcohol are now diastereomeric in a sense and can be easily separated using standard chromatography.

References

  • R.I. Ishmuratova, et al. (2018). Synthesis of myrtanol and its esters from β-pinene. Chemistry of natural compounds. [Link]

  • A. Mosandl, et al. (1993). Stereoisomeric flavor compounds. 60. Structure and sensory properties of myrtanol enantiomers. Journal of Agricultural and Food Chemistry. [Link]

  • Y. Okamoto, et al. (1984). Chromatographic resolution. 7. Useful chiral stationary phases for HPLC. Journal of the American Chemical Society. [Link]

Troubleshooting peak resolution in HPLC analysis of Myrtanol enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Myrtanol Enantiomer Analysis

Welcome to the technical support center for the HPLC analysis of Myrtanol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Myrtanol, a bicyclic monoterpene alcohol, presents unique challenges in chiral chromatography due to its stereoisomers. Achieving robust and reproducible peak resolution is critical for accurate quantification in pharmaceutical, fragrance, and food industries, where different enantiomers can have vastly different biological and sensory properties.[1]

This document provides field-proven insights and scientifically grounded protocols to help you overcome common hurdles in your analytical workflow.

Troubleshooting Guide: Resolving Peak Resolution Issues

This section addresses specific problems you may encounter during the HPLC analysis of Myrtanol enantiomers. Each issue is presented in a question-and-answer format, detailing the probable causes and a systematic approach to resolution.

Q1: Why are my Myrtanol enantiomer peaks not baseline resolved (Resolution, Rs < 1.5)?

Poor resolution is the most common issue in chiral separations. It indicates that the chromatographic system is not creating a sufficient distinction between the two enantiomers. The causes can be multifaceted, originating from the mobile phase, the column, or other instrumental parameters.

Underlying Principle: Enantiomeric separation on a chiral stationary phase (CSP) relies on the formation of transient diastereomeric complexes between the analytes and the chiral selector. The stability difference between these complexes for each enantiomer dictates the differential retention and, thus, the separation.[1] Anything that weakens these selective interactions or increases band broadening will degrade resolution.

Systematic Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Primary Investigation Areas cluster_2 Mobile Phase Actions cluster_3 Column Actions cluster_4 System Actions Problem Poor Resolution (Rs < 1.5) for Myrtanol Enantiomers MP Mobile Phase Optimization Problem->MP Col Column Health & Suitability Problem->Col Sys System Parameters Problem->Sys MP_Action1 Decrease % Alcohol Modifier (e.g., from 10% to 5% IPA) MP->MP_Action1 Increases interaction time MP_Action2 Change Alcohol Modifier (e.g., IPA to EtOH) MP->MP_Action2 Alters steric interactions MP_Action3 Check Mobile Phase Freshness & Degassing MP->MP_Action3 Ensures consistency Col_Action1 Confirm Correct CSP (Polysaccharide-based) Col->Col_Action1 Selector is key Sys_Action1 Decrease Flow Rate (e.g., 1.0 to 0.7 mL/min) Sys->Sys_Action1 Improves efficiency Sys_Action2 Optimize Temperature (e.g., test 15°C, 25°C, 35°C) Sys->Sys_Action2 Affects thermodynamics Sys_Action3 Check for System Leaks & Extra-column Volume Sys->Sys_Action3 Reduces band broadening Col_Action_Wash Perform Column Wash (per manufacturer guide) Col_Action1->Col_Action_Wash Col_Action2 Replace Column if Old or Performance Degraded Col_Action_Wash->Col_Action2

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Solutions:

  • Mobile Phase Composition: The mobile phase, particularly the alcohol modifier in normal phase chromatography, is a powerful tool for optimizing selectivity.[2]

    • Decrease Modifier Concentration: A higher percentage of alcohol (e.g., isopropanol, ethanol) in the hexane/heptane mobile phase increases its elution strength. This reduces retention times but can also decrease the time available for selective interactions with the CSP, thereby lowering resolution.[3]

      • Action: Systematically decrease the alcohol percentage (e.g., from 10% to 8%, then 5%). Observe the impact on retention time and resolution.

    • Change Alcohol Type: The steric hindrance of the alcohol modifier can influence how it interacts with the CSP and the analytes.[3][4] Switching between ethanol (EtOH), 2-propanol (IPA), and n-butanol can significantly alter selectivity.

      • Action: Prepare mobile phases with different alcohols at the same concentration (e.g., n-Hexane/IPA 90:10 vs. n-Hexane/EtOH 90:10) and compare the resulting chromatograms.

  • Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations.

    • Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min). This provides more time for the enantiomers to interact with the stationary phase, which can enhance resolution, though it will increase the analysis time.[5][6]

  • Temperature: Temperature affects the thermodynamics and kinetics of the chiral recognition process.[5]

    • Action: Evaluate the separation at different column temperatures (e.g., 20°C, 25°C, 30°C). Lower temperatures often improve resolution by enhancing the stability of the transient diastereomeric complexes, but this is not universal.

Q2: My peaks are tailing or fronting. How can I improve the peak shape?

Poor peak shape is detrimental to both resolution and accurate integration. Peak tailing is more common and often points to undesirable secondary interactions.

Causes & Solutions:

  • Secondary Interactions: Myrtanol, being an alcohol, can engage in hydrogen bonding. If using a silica-based CSP, residual acidic silanol groups on the silica surface can interact strongly with the hydroxyl group of Myrtanol, causing peak tailing.[5]

    • Solution: While less common in normal phase for neutral compounds, if tailing is observed, ensure the mobile phase is free of contaminants. For other types of analytes (e.g., basic compounds), adding a modifier like diethylamine (DEA) is a common strategy, but it is generally not required for neutral alcohols like Myrtanol.[5]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broadened and tailing peaks.[7][8]

    • Solution: Prepare a dilution series of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject them. If peak shape improves at lower concentrations, you were likely overloading the column.

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your Myrtanol standard and samples directly in the mobile phase.[5][8] This ensures that the injection solvent does not disrupt the chromatographic equilibrium at the column inlet.

Q3: My retention times are drifting and not reproducible. What should I do?

Unstable retention times make peak identification unreliable and indicate a lack of system stability.

Causes & Solutions:

  • Inadequate Column Equilibration: Chiral stationary phases, especially polysaccharide-based ones, can require extended equilibration times when the mobile phase composition is changed.

    • Solution: Ensure the column is flushed with at least 20-30 column volumes of the new mobile phase before starting analysis.[5] Monitor the baseline until it is stable and conduct several injections of the standard until retention times are consistent.

  • Mobile Phase Volatility: The high volatility of hexane can cause its proportion in the mobile phase to change over time due to evaporation, altering elution strength.

    • Solution: Prepare fresh mobile phase daily, keep the reservoir bottle tightly sealed, and ensure it is well-mixed before and during use.[5][8]

  • Temperature Fluctuations: Inconsistent ambient temperatures can affect mobile phase viscosity and solubility, leading to retention time shifts.

    • Solution: Use a column thermostat to maintain a constant temperature. This is crucial for achieving high reproducibility.[6]

Frequently Asked Questions (FAQs)

What is the best type of chiral column for separating Myrtanol enantiomers?

Polysaccharide-based CSPs are the most effective and widely used for the separation of a broad range of chiral compounds, including terpene alcohols like Myrtanol.[1][9] These columns use derivatives of cellulose or amylose coated or immobilized on a silica support.

  • Recommended Phases: Columns like the CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or CHIRALPAK® AD (Amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points for method development.[1][10][11] The phenylcarbamate derivatives provide sites for hydrogen bonding, π-π, and steric interactions necessary for chiral recognition.[9]

Should I use normal phase or reversed-phase chromatography?

For polysaccharide-based CSPs, normal phase chromatography is most common and often provides superior selectivity for compounds like Myrtanol.[1][12]

  • Normal Phase: Uses a non-polar mobile phase (e.g., Hexane/IPA). This mode enhances the hydrogen bonding and dipole-dipole interactions between the analyte and the CSP that are crucial for chiral recognition.

  • Reversed-Phase: While possible with immobilized polysaccharide CSPs, reversed-phase (using aqueous mobile phases) is generally less selective for this type of analyte as water can mask the interaction sites on the CSP.[13]

How do I prepare my samples and mobile phase correctly?

Proper preparation is fundamental to preventing system issues and ensuring reproducibility.

Protocol: Mobile Phase and Sample Preparation

  • Solvent Quality: Use only high-purity, HPLC-grade solvents (e.g., n-Hexane, 2-Propanol).

  • Mobile Phase Preparation:

    • Measure the required volumes of hexane and alcohol modifier precisely using graduated cylinders. For a 95:5 (v/v) n-Hexane/IPA mobile phase, mix 950 mL of n-Hexane with 50 mL of IPA.

    • Mix thoroughly by inversion.

    • Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system, which cause baseline noise and pump issues.[5][8]

  • Sample Preparation:

    • Prepare a stock solution of racemic Myrtanol at approximately 1 mg/mL.

    • Crucially, use the mobile phase as the diluent for your stock and working solutions. [1]

    • Filter all samples through a 0.45 µm syringe filter before placing them in autosampler vials to remove particulates that could block the column frit.[1]

What are typical starting conditions for method development?

A structured approach to method development saves time and resources.

Table 1: Recommended Starting Parameters for Myrtanol Enantiomer Separation

ParameterRecommended Starting ConditionRationale
Chiral Column CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)Proven selectivity for a wide range of racemates, including alcohols.[10][11]
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v)A common starting point offering a balance of retention and resolution.[3]
Flow Rate 1.0 mL/minStandard analytical flow rate. Can be reduced to improve resolution.[5]
Column Temp. 25°CA controlled, ambient temperature is a good baseline.
Injection Vol. 5 - 10 µLMinimizes potential for column overload.
Detection UV at 210 nm (or Refractive Index)Myrtanol lacks a strong chromophore; low UV wavelength or RI detection is needed.

Method Development Workflow Diagram:

Caption: A streamlined method development workflow.

References

  • Phenomenex. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (1999). [The effect of mobile phase on the enantiomeric separation of cyfluthrin by chiral high performance liquid chromatography]. Se Pu, 17(2), 102-6. [Link]

  • Wang, T., & Wenslow, R. M. (2003). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. Analytical and Bioanalytical Chemistry, 376(6), 848-58. [Link]

  • Pravda, M., et al. (2018). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of nature of alcohols on resolution and enantioselectivity. [Link]

  • Chromatography Solutions. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • Wahab, M. F., et al. (2016). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 21(11), 1505. [Link]

  • Artisan Technology Group. (n.d.). CHIRALCEL OD-H Daicel (Normal Phase HPLC Chiral Column). [Link]

  • Regis Technologies. (n.d.). Chiral Stationary Phases. [Link]

  • Dolan, J. W. (2010). Enantiomer Separations. LCGC North America. [Link]

  • Jones, B. A., et al. (2021). The Separation of Cannabinoids on Sub-2 µm Immobilized Polysaccharide Chiral Stationary Phases. Molecules, 26(23), 7278. [Link]

  • Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 155-64. [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • Berthod, A., et al. (2001). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 906(1-2), 251-62. [Link]

  • UVISON Technologies. (n.d.). Daicel Coated CHIRALCEL OD, OD-H Columns. [Link]

  • Analytics-Shop. (n.d.). 14394 - HPLC Column CHIRALCEL® OD-H, 150 x 2,1 mm, 5 µm. [Link]

  • Ilisz, I., et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 27(19), 6598. [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALCEL® OD-H 4.6x250 mm. [Link]

  • Daicel. (n.d.). Instruction Manual for CHIRALCEL OD-H, CHIRALCEL OJ-H Columns. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Gálová, J., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 705-722. [Link]

  • Schmid, M. G., et al. (2017). Development of an enantioseparation method for novel psychoactive drugs by HPLC using a Lux® Cellulose-2 column in polar organic phase mode. Forensic Science International, 271, 53-59. [Link]

  • Peng, L., et al. (2009). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • Tóth, G., et al. (2024). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal. Molecules, 29(15), 3426. [Link]

Sources

Addressing temperature control issues in (+)-trans-Myrtanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Temperature Control in the Reduction of (-)-β-Pinene Oxide

Welcome to the technical support center for the synthesis of (+)-trans-Myrtanol. As Senior Application Scientists, we understand that navigating the intricacies of chemical synthesis requires a blend of theoretical knowledge and practical insight. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions regarding the critical aspect of temperature control during the synthesis of this compound, a valuable chiral building block.

The primary route to this compound involves the reduction of (-)-β-pinene oxide, often employing powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄). While effective, this reaction is notoriously exothermic, and improper temperature management can lead to reduced yield, formation of unwanted byproducts, and significant safety hazards. This resource will equip you with the knowledge to anticipate and address these challenges, ensuring a successful and safe synthesis.

Troubleshooting Guide: Navigating Common Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis. The question-and-answer format is designed to provide direct and actionable solutions based on established chemical principles.

Question 1: My reaction is experiencing a sudden and rapid temperature increase (thermal runaway) after adding the LiAlH₄ solution. What should I do and what is causing this?

Answer:

A thermal runaway is a critical safety concern during LiAlH₄ reductions. Immediate action is required to bring the reaction under control.

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of the LiAlH₄ solution.

  • Enhance Cooling: Ensure your reaction vessel is securely immersed in a well-stirred cooling bath (ice-salt or dry ice-acetone). If the temperature continues to rise, you may need to add more coolant to the bath.

  • Dilution (with extreme caution): If the reaction is still not under control, and you have a clear escape route, you can consider diluting the reaction mixture with a cold, anhydrous, and inert solvent like diethyl ether or THF. This should only be done as a last resort and with appropriate safety measures in place.

Root Cause Analysis:

The primary cause of a thermal runaway in this context is the highly exothermic nature of the reaction between LiAlH₄ and the epoxide. The rate of heat generation is exceeding the rate of heat removal by your cooling system. This can be attributed to several factors:

  • Rate of Addition: The LiAlH₄ solution was added too quickly.

  • Concentration: The concentration of the reagents is too high.

  • Inadequate Cooling: The cooling bath is not efficient enough for the scale of the reaction.

  • Localized "Hot Spots": Poor stirring can lead to localized areas of high LiAlH₄ concentration, initiating a rapid reaction in that spot which then propagates through the mixture.

Preventative Measures for Future Experiments:

  • Slow, Controlled Addition: Employ a syringe pump or a dropping funnel for a slow, dropwise addition of the LiAlH₄ solution to the cooled solution of (-)-β-pinene oxide.

  • Maintain Low Temperature: Initiate the reaction at a low temperature (e.g., 0 °C or even -10 °C) and maintain this temperature throughout the addition.

  • Efficient Stirring: Use a mechanical stirrer to ensure vigorous and efficient mixing of the reactants.

  • Inverse Addition: Consider adding the solution of (-)-β-pinene oxide to the LiAlH₄ suspension. This "inverse addition" method ensures that the reducing agent is never in large excess at any point in the reaction.[1]

Question 2: My final product analysis shows a significant amount of cis-Myrtanol and other unidentified byproducts. Could this be related to temperature?

Answer:

Yes, the formation of isomeric and rearranged byproducts is often directly linked to the reaction temperature. While the reduction of epoxides with LiAlH₄ generally proceeds via an Sₙ2-type mechanism, elevated temperatures can introduce competing reaction pathways.[2]

Causality of Byproduct Formation:

  • Stereoselectivity: The desired this compound is the product of a stereospecific reduction. Higher temperatures can provide enough energy to overcome the activation barrier for less-favored reaction pathways, leading to the formation of the cis-isomer.

  • Rearrangement Products: β-pinene oxide is susceptible to rearrangement under certain conditions, potentially catalyzed by Lewis acidic aluminum species formed during the reaction.[3] Elevated temperatures can promote these rearrangements, leading to byproducts such as myrtenal or perillyl alcohol.[3]

Troubleshooting and Optimization:

  • Strict Temperature Control: Maintain a consistently low reaction temperature (0 °C is a good starting point) throughout the addition and for a period afterward to ensure the reaction goes to completion without warming up.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Once the (-)-β-pinene oxide is consumed, proceed with the work-up to avoid prolonged exposure of the product to the reaction conditions.

  • Purification: If byproduct formation is unavoidable, careful column chromatography may be necessary to isolate the desired this compound.

ParameterRecommended ConditionRationale
Initial Reaction Temperature 0 °C to -10 °CMinimizes the initial exotherm and favors the desired stereochemical outcome.
Reagent Addition Rate Slow, dropwise over 30-60 minutesAllows for effective heat dissipation and prevents localized high concentrations of LiAlH₄.
Stirring Vigorous mechanical stirringEnsures homogeneity and prevents the formation of "hot spots".
Monitoring TLC analysisAllows for determination of reaction completion and prevents prolonged reaction times that can lead to side products.

Question 3: The yield of my this compound is consistently low, even with good temperature control during the reaction. Could the work-up procedure be the issue?

Answer:

Absolutely. The work-up (quenching) of a LiAlH₄ reaction is also a highly exothermic process that requires careful temperature control. An improper work-up can lead to product loss and the formation of emulsions that make extraction difficult.

The "Fieser" Work-up Method for Temperature Control:

A widely accepted and reliable method for quenching LiAlH₄ reactions is the "Fieser work-up". This sequential addition of water and a sodium hydroxide solution is designed to precipitate the aluminum salts in a granular form that is easy to filter.

Step-by-Step Protocol for a Controlled Work-up (for a reaction using 'x' g of LiAlH₄):

  • Cool the reaction mixture: Before adding any quenching agents, cool the reaction flask back down to 0 °C in an ice bath.

  • Slow addition of water: Very slowly and dropwise, add 'x' mL of water. You will observe gas evolution (hydrogen). Ensure the rate of addition does not cause excessive foaming or a rapid temperature rise.

  • Addition of NaOH solution: Add 'x' mL of a 15% aqueous sodium hydroxide solution, again, slowly and dropwise.

  • Final water addition: Add '3x' mL of water.

  • Warm to room temperature: Remove the cooling bath and stir the mixture vigorously for 15-30 minutes. You should observe the formation of a white, granular precipitate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the aluminum salts. Wash the filter cake with plenty of diethyl ether or THF to ensure all the product is collected.

  • Drying and Concentration: Dry the organic filtrate over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

Why Temperature Control is Crucial During Work-up:

  • Violent Reaction: LiAlH₄ reacts violently with water.[2] Adding water too quickly to a warm reaction mixture can cause it to boil uncontrollably, leading to loss of product and creating a significant safety hazard.

  • Emulsion Formation: An uncontrolled quench can lead to the formation of gelatinous aluminum hydroxides, which can trap the product and make filtration and extraction extremely difficult, thereby lowering the isolated yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the reduction of (-)-β-pinene oxide with LiAlH₄?

Anhydrous diethyl ether or tetrahydrofuran (THF) are the most commonly used solvents for LiAlH₄ reductions.[2] They are relatively inert to the reducing agent and have low boiling points, which can help to dissipate heat. It is crucial that the solvent is absolutely dry, as any water will react violently with the LiAlH₄.

Q2: How can I ensure my glassware and reagents are sufficiently dry?

All glassware should be oven-dried at >120 °C for several hours and allowed to cool in a desiccator or under a stream of inert gas (nitrogen or argon). Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF and ether).

Q3: Are there any alternatives to LiAlH₄ for this reduction?

While LiAlH₄ is a common choice, other reducing agents could be considered, although they may have different reactivity and stereoselectivity profiles. Milder reducing agents like sodium borohydride (NaBH₄) are generally not effective for epoxide ring opening. Other hydride reagents, such as diisobutylaluminium hydride (DIBAL-H), could potentially be used, but the reaction conditions would need to be carefully optimized.

Q4: What are the main safety precautions I should take when working with LiAlH₄?

  • Work in a fume hood: Always handle LiAlH₄ in a well-ventilated fume hood.

  • Inert atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent contact with moisture and air.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.

  • No water contact: Ensure there are no sources of water nearby. Use a Class D fire extinguisher for metal hydride fires; DO NOT use water or CO₂ extinguishers.[4]

  • Quenching: Always quench excess LiAlH₄ carefully and with appropriate cooling.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common temperature control issues during the synthesis of this compound.

TroubleshootingWorkflow Start Start: This compound Synthesis Problem Problem Encountered Start->Problem Runaway Thermal Runaway Problem->Runaway Yes LowYield Low Yield / Purity Problem->LowYield No ActionRunaway Immediate Action: 1. Stop Reagent Addition 2. Enhance Cooling Runaway->ActionRunaway AnalyzeYield Root Cause Analysis LowYield->AnalyzeYield AnalyzeRunaway Root Cause Analysis: - Addition Rate Too Fast? - Inadequate Cooling? - Poor Stirring? ActionRunaway->AnalyzeRunaway PreventRunaway Preventative Measures: - Slow, Controlled Addition - Maintain Low Temp (0°C) - Vigorous Stirring - Consider Inverse Addition AnalyzeRunaway->PreventRunaway End Successful Synthesis PreventRunaway->End ReactionIssue Reaction Conditions Issue AnalyzeYield->ReactionIssue During Reaction WorkupIssue Work-up Issue AnalyzeYield->WorkupIssue During Work-up ActionReaction Troubleshooting: - Maintain Strict Low Temp - Monitor with TLC - Purify via Chromatography ReactionIssue->ActionReaction ActionWorkup Troubleshooting: - Use Fieser Work-up - Cool to 0°C Before Quench - Slow, Dropwise Addition of H₂O/NaOH WorkupIssue->ActionWorkup ActionReaction->End ActionWorkup->End

Caption: Troubleshooting workflow for temperature issues.

References

  • Thiedemann, B., Schmitz, C. M. L., & Staubitz, A. (2014). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. The Journal of Organic Chemistry, 79(21), 10284–10295. [Link]

  • Chandra, T., et al. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. [Link]

  • Department of Chemistry, University of [Anonymous]. Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]

  • Eng-Tips Forums. (2004). Highly Exothermic Reaction Temperature Control. [Link]

  • Berghof Products + Instruments. Reaction control Control of pressure and temperature. [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. [Link]

  • Bloom Tech. (2024). How to handle lithium aluminum hydride? [Link]

  • Ravasco, J. M. J. M., et al. (2022). The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance. RSC Advances, 12(18), 11046-11069. [Link]

Sources

Technical Support Center: Enhancing the Regioselectivity of β-Pinene Hydroboration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydroboration of β-pinene. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial synthetic transformation. Here, we move beyond simple procedural outlines to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high regioselectivity in your work.

Part 1: Fundamental Principles of β-Pinene Hydroboration

This section addresses the core concepts governing the reaction, providing the foundational knowledge needed to make informed experimental decisions.

Question 1: What is the expected major product from the hydroboration-oxidation of β-pinene, and why?

Answer: The hydroboration-oxidation of β-pinene is expected to yield cis-myrtanol as the major product.[1] The reaction proceeds via an anti-Markovnikov addition of the borane across the exocyclic double bond.[2] This means the boron atom adds to the terminal, less substituted carbon (C10), and the hydrogen atom adds to the more substituted carbon (C2). Subsequent oxidation replaces the boron atom with a hydroxyl group, with retention of stereochemistry.[2][3]

The term "cis" refers to the stereochemical relationship between the newly formed C10-methanol group and the gem-dimethyl bridge of the bicyclo[3.1.1]heptane system. The inherent steric hindrance of the pinane framework dictates the facial selectivity of the reaction.

Question 2: What is the mechanistic basis for the regioselectivity and stereoselectivity observed in this reaction?

Answer: The high selectivity of this reaction is a direct consequence of the concerted, four-membered transition state of the hydroboration step, which is governed by both steric and electronic factors.[4][5]

  • Regioselectivity (Anti-Markovnikov):

    • Steric Hindrance: The boron-containing moiety (e.g., -BH2) is significantly bulkier than the hydrogen atom. It preferentially adds to the less sterically encumbered carbon of the double bond—in this case, the terminal CH2 group (C10) of β-pinene.[5]

    • Electronic Effects: In the transition state, a partial positive charge develops on the more substituted carbon atom (C2), which is better able to stabilize it. Conversely, the boron atom, being less electronegative than hydrogen, carries a partial positive charge and adds to the carbon with higher electron density (the less substituted C10).

  • Stereoselectivity (Syn-Addition):

    • The addition of the B-H bond across the double bond is a syn-addition, meaning both the boron and hydrogen atoms add to the same face of the alkene.[2][3] This occurs because the bond formations and breakages happen in a single, concerted step.[4] The subsequent oxidation step, where the C-B bond is replaced by a C-O bond, proceeds with retention of configuration, preserving this initial stereochemistry.[2][3]

Below is a diagram illustrating the generally accepted mechanism for the hydroboration-oxidation of an alkene.

G cluster_hydroboration Step 1: Hydroboration (syn-addition) cluster_oxidation Step 2: Oxidation (Retention of Stereochemistry) Alkene Alkene (β-Pinene) TS Four-Membered Transition State Alkene->TS π electrons attack Boron Organoborane Trialkylborane Intermediate TS->Organoborane BorateEster Borate Ester Intermediate Organoborane->BorateEster 1. HOO⁻ attack 2. Alkyl migration Borane H-BR₂ Borane->TS Hydride adds to C Oxidant H₂O₂, NaOH Alcohol Alcohol (cis-Myrtanol) BorateEster->Alcohol Hydrolysis

Caption: Generalized workflow of the hydroboration-oxidation reaction.

Part 2: Troubleshooting Guide

Even well-established reactions can present challenges. This guide addresses specific issues you may encounter during your experiments.

Question 3: My reaction yield is very low or I've isolated only starting material. What are the likely causes?

Answer: Low or no conversion is a common issue that can typically be traced back to reagent or setup integrity.

  • Inactive Borane Reagent: Borane solutions, especially BH3·THF, can degrade over time, particularly if not stored properly under an inert atmosphere.[6] A common sign of degradation is a lower-than-stated molarity.

    • Solution: Use a fresh bottle of the borane reagent or titrate an older bottle to determine its active concentration. BH3·SMe2 (BMS) is generally more stable for long-term storage.[7]

  • Presence of Water or Oxygen: Boranes react vigorously with water and oxygen. Moisture in the glassware, solvent, or β-pinene will quench the hydroborating agent.

    • Solution: Ensure all glassware is flame- or oven-dried immediately before use. Solvents like THF must be anhydrous and peroxide-free. The reaction should be run under a positive pressure of an inert gas (Nitrogen or Argon) from start to finish.[1]

  • Inefficient Oxidation: The oxidation of the intermediate organoborane can be sluggish if not performed correctly.

    • Solution: Ensure the hydrogen peroxide solution is fresh and has not degraded. The reaction is typically exothermic; maintain the recommended temperature to avoid side reactions. Ensure vigorous stirring to mix the aqueous and organic phases during oxidation.

Question 4: My NMR analysis shows a mixture of alcohol isomers. How can I improve the regioselectivity?

Answer: The formation of the undesired regioisomer, where the hydroxyl group is at the C2 position, indicates a loss of regiocontrol. This is the most critical parameter to optimize for this specific transformation.

  • Choice of Hydroborating Agent: The steric bulk of the hydroborating agent is the single most important factor for maximizing regioselectivity.[8][9] Less hindered boranes like BH3 can give mixtures, whereas bulkier reagents will almost exclusively add to the terminal C10 position.

    • Solution: Switch from BH3·THF or BMS to a more sterically demanding borane. 9-Borabicyclo[3.3.1]nonane (9-BBN) is an excellent choice and has been shown to give very high yields (and thus high regioselectivity) of the desired alcohol from β-pinene.[10] Disiamylborane is another effective bulky reagent.[2][11]

  • Reaction Temperature: Lower temperatures during the hydroboration step generally favor the sterically controlled pathway, leading to higher regioselectivity.

    • Solution: Perform the addition of the borane reagent at 0 °C or even lower if your equipment allows. Allow the reaction to stir at a low temperature for a sufficient duration before slowly warming to room temperature.

Data Presentation: Impact of Borane Reagent on Regioselectivity

Hydroborating ReagentStructureKey FeatureExpected Regioselectivity with β-Pinene
Borane (BH₃·THF)BH₃Least sterically hinderedGood, but minor regioisomer possible[5]
Disiamylborane (Sia₂BH)(C₅H₁₁)₂BHModerately hinderedVery High[11]
9-BBNC₈H₁₅B-HHighly hindered, rigid bicyclic structureExcellent (>99:1 reported for similar alkenes)[2][9]

Question 5: I've observed unexpected side products. What could they be and how can I avoid them?

Answer: Side products can arise from impurities in the starting material or from alternative reaction pathways.

  • Isomerization of β-pinene: If your β-pinene starting material contains α-pinene, you will form isopinocampheol as a side product.

    • Solution: Check the purity of your starting β-pinene by GC or NMR before starting the reaction. Purify by distillation if necessary.

  • Epoxide Formation and Rearrangement: If the subsequent oxidation is not controlled, or if the starting material has been exposed to air and light, β-pinene epoxide can form. This can rearrange under reaction conditions to form aldehydes (myrtanal) or other alcohols (myrtenol).[12][13]

    • Solution: Use high-purity, fresh β-pinene. Ensure the oxidation step is performed under controlled temperatures with the dropwise addition of H₂O₂.

G Start Problem Observed Q1 Low or No Yield? Start->Q1 Q2 Mixture of Alcohol Isomers? Start->Q2 Q3 Unexpected Side Products? Start->Q3 A1 Check Borane Activity (Use fresh reagent) Q1->A1 Yes A4 Use Bulky Borane (e.g., 9-BBN) Q2->A4 Yes A6 Check β-Pinene Purity (GC/NMR for α-pinene) Q3->A6 Yes A2 Ensure Anhydrous Conditions (Dry glassware/solvents) A1->A2 A3 Verify Oxidation Step (Fresh H₂O₂, good mixing) A2->A3 A5 Lower Reaction Temperature (Perform addition at 0 °C) A4->A5 A7 Control Oxidation Conditions (Prevent epoxide formation) A6->A7

Caption: Troubleshooting flowchart for β-pinene hydroboration.

Part 3: Experimental Protocols & FAQs

This section provides actionable, step-by-step procedures and answers to further questions.

Protocol 1: High-Regioselectivity Hydroboration of (-)-β-Pinene with 9-BBN

This protocol is optimized for achieving the highest possible regioselectivity, yielding (-)-cis-myrtanol.

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Allow the flask to cool to room temperature under a positive pressure of dry nitrogen.

  • Reagent Preparation: In the flask, add (-)-β-pinene (e.g., 5.0 g, 36.7 mmol). Through the septum, add 20 mL of anhydrous THF via syringe.

  • Hydroboration: Cool the stirred solution to 0 °C using an ice-water bath. Slowly add a 0.5 M solution of 9-BBN in THF (e.g., 75 mL, 37.5 mmol, 1.02 eq) via syringe over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours to ensure the completion of hydroboration.

  • Oxidation: Cool the mixture again to 0 °C. Slowly and carefully add 15 mL of ethanol, followed by the dropwise addition of 25 mL of 3 M aqueous sodium hydroxide (NaOH).

  • Peroxide Addition: While maintaining the temperature below 35 °C, add 30% hydrogen peroxide (H₂O₂) (e.g., 10 mL, ~98 mmol) dropwise via an addition funnel. Caution: This addition is exothermic.

  • Completion: After the peroxide addition, heat the mixture to reflux for 1 hour to ensure complete oxidation.

  • Workup: Cool the reaction to room temperature and pour it into 200 mL of ice-water. Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude (-)-cis-myrtanol can be purified by vacuum distillation to yield the final product.[1]

Frequently Asked Questions (FAQs)

Q: Why is an inert atmosphere so critical for this reaction? A: Boranes are highly reactive towards both oxygen and water. BH3 can form flammable mixtures with air, and it reacts instantly with water to produce hydrogen gas and boric acid, quenching the reagent. Maintaining a nitrogen or argon atmosphere prevents this degradation and ensures the borane is available to react with the alkene.

Q: What is the purpose of the final oxidation step? Can I isolate the organoborane intermediate? A: The oxidation step is necessary to convert the stable carbon-boron (C-B) bond into a carbon-oxygen (C-O) bond, yielding the desired alcohol.[3] While organoborane intermediates can be isolated, they are often sensitive to air and moisture. For the synthesis of alcohols, they are almost always generated and used in situ.

Q: Are there alternatives to the NaOH/H₂O₂ oxidation? A: Yes, while alkaline hydrogen peroxide is the most common and robust method, other oxidants can be used. Sodium perborate (NaBO₃·4H₂O) is a milder, safer, and easier-to-handle solid alternative that works efficiently.[2]

Q: How does temperature influence the reaction beyond regioselectivity? A: Temperature control is crucial. The initial hydroboration is often performed at 0 °C to maximize selectivity.[8] The oxidation step is exothermic and must be cooled to prevent runaway reactions and the formation of side products. The final heating step ensures the complete breakdown of the borate ester intermediate to the final alcohol product.

References

  • Synthesis of (-)-cis-myrtanol. PrepChem.com. [Link]

  • Wang, Z., et al. (2022). Temperature-Regulated Regiodivergent Synthesis via Alkene Migratory Hydroalkylation. ChemRxiv. [Link]

  • Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]

  • Hydroboration of Alkenes. Master Organic Chemistry. [Link]

  • 9. Hydroboration-Oxidation of Alkenes. Department of Chemistry, University of Missouri-St. Louis. [Link]

  • EP2518042A1 - Production of myrtanal from beta-pinene epoxide.
  • Linares, C. F., et al. (2016). Biomass to chemicals: Rearrangement of β-pinene epoxide into myrtanal with well-defined single-site substituted molecular sieves as reusable solid Lewis-acid catalysts. ResearchGate. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Hydration of Alkenes: Hydroboration. Lumen Learning. [Link]

  • Carreira, E. M. & Pagenkopf, B. L. Chapter X: Olefin Hydroboration. Caltech. [Link]

  • Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems. Chemistry Steps. [Link]

  • How To: Purify by Crystallization. University of Rochester, Department of Chemistry. [Link]

  • Which is more highly regioselective: reaction of an alkene with BH3 or with 9-BBN?. Pearson. [Link]

  • Ch 6: Alkene + borane. University of Calgary. [Link]

  • Brown Hydroboration. Organic Chemistry Portal. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Boulder, Department of Chemistry. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Which is more highly regioselective, the reaction of an alkene with BH3 or with 9-BBN?. Brainly. [Link]

  • Lab Procedure: Recrystallization. ChemTalk. [Link]

  • Pinene. Wikipedia. [Link]

  • Hydroboration. Wikipedia. [Link]

  • Hydroboration-oxidation of Alkenes. YouTube. [Link]

  • 11.10: Hydroboration–Oxidation. Chemistry LibreTexts. [Link]

  • Alkene Hydroboration/Oxidation. Periodic Chemistry. [Link]

  • Chen, J., et al. (2018). Regio‐ and Stereo‐Selective Synthesis of (E)‐β‐Alkenyl Boronates by Phosphene‐Free Cu‐Catalyzed Hydroboration and Carboboration of Alkynes and Access to Allyl‐Vinyl Ethers. ResearchGate. [Link]

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Technical Support Center: Strategies for the Efficient Removal of Reagents from (+)-trans-Myrtanol Preparations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (+)-trans-Myrtanol purification. This guide is designed for researchers, scientists, and drug development professionals who are engaged in the synthesis and purification of this important bicyclic monoterpene alcohol. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

The synthesis of this compound, most commonly achieved through the hydroboration-oxidation of (+)-β-pinene, is a robust reaction.[1][2] However, the success of the synthesis is critically dependent on the subsequent purification cascade. The removal of unreacted starting materials, reagents, and reaction byproducts is paramount for obtaining a final product of high purity, suitable for downstream applications in pharmaceutical and fragrance industries.[3] This guide provides a structured approach to tackling these purification challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of this compound.

Q1: What are the primary reagents and byproducts I need to remove after synthesizing this compound via hydroboration-oxidation?

A1: The hydroboration-oxidation of an alkene is a two-step process that introduces several substances that must be removed.[2]

  • Unreacted Reagents: Excess borane (often complexed with THF or as 9-BBN) and residual hydrogen peroxide (H₂O₂) are the main reagents to consider.[2]

  • Reagent Byproducts: The work-up, typically with aqueous sodium hydroxide, neutralizes the acidic components and leads to the formation of borate salts (e.g., sodium borate), which are water-soluble.[1]

  • Reaction Byproducts: The primary reaction byproduct of concern is often the diastereomer, (+)-cis-Myrtanol. The stereoselectivity of the hydroboration step is not always perfect, and its formation can be influenced by the choice of borane reagent and reaction temperature.[4] Additionally, unreacted (+)-β-pinene may also be present.

Q2: What is the most critical first step in the purification process?

A2: The initial aqueous work-up is the most critical step for the bulk removal of inorganic impurities. This procedure is designed to quench any remaining reactive reagents and transfer the water-soluble byproducts (borate salts) into an aqueous phase, separating them from the desired organic product.[5] A thorough liquid-liquid extraction, typically with a solvent like diethyl ether or ethyl acetate, is essential to recover the Myrtanol from the aqueous mixture.[4][6] Skipping or performing this step hastily is a common cause of downstream purification failures.

Q3: Which chromatographic technique is best for purifying crude this compound?

A3: Flash column chromatography over silica gel is the most common and effective method for purifying crude this compound on a laboratory scale.[4] The separation is based on polarity. Silica gel is a highly polar stationary phase.

  • Non-polar impurities , like unreacted (+)-β-pinene, will elute first with a non-polar mobile phase (e.g., hexane).

  • The desired product , this compound, is more polar due to its hydroxyl group and will require a more polar mobile phase (e.g., a mixture of hexane and ethyl acetate) to elute from the column.[7] For analytical purposes or for separating stereoisomers, High-Performance Liquid Chromatography (HPLC) is the preferred method, often utilizing a chiral stationary phase to resolve enantiomers or diastereomers.[3]

Q4: Can I use distillation to purify my product?

A4: Yes, distillation can be an effective technique, particularly for removing highly volatile impurities like residual solvent and unreacted (+)-β-pinene from the much higher-boiling Myrtanol.[6] Fractional distillation under reduced pressure is recommended to prevent thermal degradation of the terpene alcohol. This method is most effective after the initial aqueous work-up has removed all non-volatile inorganic salts.

CompoundBoiling Point (°C)PolaritySeparation Principle
(+)-β-Pinene~166LowVolatile, easily removed by distillation; elutes first in chromatography.
This compound 232-236 [8]Moderate Target compound; higher boiling point; stronger retention on silica.
(+)-cis-MyrtanolSimilar to transModerateDifficult to separate by distillation; requires optimized chromatography.[4]

Q5: How do I confirm the purity of my final this compound product?

A5: A multi-technique approach is recommended for robust purity confirmation.

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are the workhorse techniques for assessing the purity of volatile compounds like Myrtanol. They can effectively quantify the percentage of the main product and identify volatile impurities.[][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation and can reveal the presence of impurities if they are at a significant concentration (>1%).

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for detecting non-volatile impurities and for quantifying isomeric purity.[3][10]

  • Differential Scanning Calorimetry (DSC): For very high-purity samples (>98%), DSC can provide an accurate purity determination.[11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification workflow.

Problem Probable Cause(s) Recommended Solution(s)
Persistent Emulsion during Aqueous Extraction - High concentration of salts or partially soluble intermediates. - Vigorous shaking of the separatory funnel.- Add a saturated aqueous solution of NaCl (brine) to increase the ionic strength of the aqueous phase and break the emulsion.[4] - Use gentle inversions rather than vigorous shaking for mixing phases. - If the emulsion persists, filter the entire mixture through a pad of Celite.
Final Product is an Oil, Not a Crystalline Solid - Presence of significant impurities, such as unreacted starting material or solvent, which depress the melting point.[12]- Ensure all extraction solvent is removed under reduced pressure. - Re-purify the material using flash column chromatography with a shallow gradient to achieve better separation. - Attempt to crystallize the oil from a suitable solvent (e.g., hexane) at low temperature.
Poor Separation on Silica Gel Column - Incorrect Mobile Phase Polarity: The eluent is either too polar (all compounds elute together) or not polar enough (product won't elute). - Column Overloading: Too much crude material was loaded onto the column.- Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test different solvent systems (e.g., varying ratios of hexane:ethyl acetate) to find a system that gives good separation (Rf of ~0.3 for the product). - Reduce Load: Use a larger column or reduce the amount of material loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
GC/MS Analysis Shows Boron-Containing Impurities - Incomplete hydrolysis of the trialkylborane intermediate. - Inefficient removal of borate salts during the work-up.- Ensure the oxidation step (H₂O₂/NaOH) is allowed to proceed to completion, with adequate time and basic pH.[2] - Perform multiple washes with water and brine during the liquid-liquid extraction to ensure complete removal of all water-soluble boron species.[5]

Visualized Purification Workflow

The following diagram illustrates a standard workflow for the purification of this compound after synthesis.

G A Crude Reaction Mixture (this compound, Boranes, Salts, Byproducts) B Step 1: Aqueous Work-up (Quench, Extraction with Ether/EtOAc) A->B Process C Crude Organic Extract (Contains Myrtanol isomers, unreacted pinene) B->C Separation Waste Aqueous Waste (Borate Salts) B->Waste Removal D Step 2: Purification C->D Input E Flash Column Chromatography D->E Method 1 F Fractional Distillation D->F Method 2 G Crystallization D->G Method 3 H Pure this compound E->H Yields F->H Yields G->H Yields I Step 3: Purity Analysis (GC-MS, NMR, HPLC) H->I Validation J Final Validated Product I->J Confirmation

Caption: Workflow for this compound purification and validation.

Key Experimental Protocols

Protocol 1: Standard Aqueous Work-up for Post-Hydroboration Mixture

Causality: This protocol is designed to safely quench the reaction and partition the organic product from the aqueous-soluble borate salts formed during the oxidation step.[5]

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is critical to control the exothermic reaction of quenching excess borane and oxidizing the organoborane.

  • Quenching (Optional but recommended): Slowly add saturated aqueous ammonium chloride solution to quench any unreacted borane.[5]

  • Oxidation: While maintaining the temperature at 0 °C, slowly and carefully add 3 M aqueous sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This addition is highly exothermic. Maintain vigorous stirring and slow addition to keep the temperature below 25 °C.[4]

  • Stirring: Allow the mixture to warm to room temperature and stir for 1-2 hours or until the two phases become clear, indicating the completion of the oxidation.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether (Et₂O). Combine the organic layers. The multiple extractions ensure maximum recovery of the product.[6]

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (to neutralize excess base), deionized water, and finally with saturated aqueous NaCl (brine). The brine wash helps to remove residual water and break any emulsions.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

Causality: This protocol separates compounds based on their differential adsorption to the polar silica stationary phase and solubility in the mobile phase.[7]

  • TLC Analysis: Analyze the crude product by TLC using various ratios of hexane/ethyl acetate to determine the optimal eluent composition. An ideal system will show the product spot with an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel as a slurry in hexane. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. This "dry loading" method often results in better separation.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) to elute highly non-polar impurities like β-pinene.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate. This will cause compounds of increasing polarity to elute from the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Combine and Concentrate: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to yield the purified product.

References

  • IIP Series. (n.d.). EXTRACTION, PURIFICATION, IDENTIFICATION AND THERAPEUTIC POTENTIAL OF TERPENES FROM PLANT SOURCES.
  • Benchchem. (n.d.). Technical Support Center: Efficient Synthesis of (-)-Myrtanol.
  • Liu, C., et al. (2021). Separation and purification of plant terpenoids from biotransformation. PMC.
  • Benchchem. (n.d.). Application Note: Chiral Separation of Myrtanol Isomers by High-Performance Liquid Chromatography.
  • Polymeropoulou, M., et al. (n.d.). Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions.
  • Chemistry LibreTexts. (2020, November 23). 11.11: Hydroboration–Oxidation.
  • Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes.
  • Chemistry LibreTexts. (2023, June 7). Hydroboration-Oxidation of Alkenes.
  • Rousková, M., et al. (2019). Advances in various techniques for isolation and purification of sterols. PMC - NIH.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • (n.d.). III Analytical Methods.
  • ChemicalBook. (n.d.). 53369-17-8((-)-TRANS-MYRTANOL) Product Description.
  • (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
  • MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
  • S P Enterprises. (n.d.). This compound Analytical Standard - High Purity at Best Price, Mumbai Supplier.

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Validation & Comparative

A Comprehensive Guide to the Validation of (+)-trans-Myrtanol Purity Using Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Critical Role of Purity in (+)-trans-Myrtanol Applications

This compound, a bicyclic monoterpene alcohol, is a compound of significant interest in the pharmaceutical, fragrance, and food industries. Its stereochemistry is of paramount importance as different enantiomers and diastereomers can exhibit distinct biological activities and sensory properties.[1] Ensuring the chemical and stereochemical purity of this compound is a critical step in research and development, quality control, and regulatory compliance.[1] Impurities, which can include stereoisomers (e.g., (-)-trans-Myrtanol, cis-isomers), precursors (e.g., β-pinene), or oxidation products, can impact the efficacy, safety, and sensory profile of the final product.

Section 2: Analytical Standards: The Cornerstone of Accurate Purity Assessment

The validation of any analytical method hinges on the use of well-characterized analytical standards. For this compound, this involves employing a certified reference material (CRM) with a known purity, often expressed as a weight/weight absolute assay. These standards serve as the benchmark against which in-house samples are compared, ensuring the accuracy and traceability of the results. While sourcing a specific CRM for this compound may require consulting specialized suppliers, standards for related monoterpenoids are often available and can be used for initial method development. Commercial suppliers may offer this compound with a stated purity of 98% or higher, which can serve as a secondary standard after proper characterization.[2][3]

Section 3: A Comparative Analysis of Purity Validation Techniques

The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the type of impurities to be detected, the required sensitivity, and the available instrumentation. This section compares the most common and effective methods for this compound analysis.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile compounds like monoterpenoids.[4][5] When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide both quantitative and qualitative information about the sample composition.

Principle: In GC, a sample is vaporized and injected into a long, thin column. An inert carrier gas (e.g., helium) pushes the sample through the column, which is coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

Causality in Method Design: The choice of the stationary phase is critical for the effective separation of terpenes and terpenoids.[6] For general purity analysis, a non-polar stationary phase like SE-30 can be used. However, for better separation of more polar terpenoids, a polar stationary phase such as Carbowax 20M is often more efficient.[6] The temperature program of the GC oven is optimized to ensure adequate separation of all components within a reasonable analysis time.[7]

Self-Validation: The method's reliability is ensured through system suitability tests, including the analysis of a known standard to verify retention time and peak shape. The use of an internal standard can correct for variations in injection volume and detector response.

Chiral Gas and Liquid Chromatography

Given the chiral nature of this compound, achiral GC methods are insufficient for determining its enantiomeric purity. Chiral chromatography is essential for separating and quantifying the different stereoisomers.[1]

Principle: Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1][8] Polysaccharide-based CSPs are widely used for their broad enantioselectivity.[1][8]

Causality in Method Design: For High-Performance Liquid Chromatography (HPLC), normal phase conditions with a mobile phase of n-hexane and an alcohol modifier like isopropanol are often preferred for chiral separations on polysaccharide-based CSPs.[1] The choice and concentration of the alcohol modifier play a crucial role in optimizing the separation.[1] For chiral GC, cyclodextrin-based stationary phases are commonly employed. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[1]

Self-Validation: The validation of a chiral method involves demonstrating its ability to separate all potential stereoisomers. This is typically done by analyzing a racemic or multi-isomer mixture of myrtanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary analytical technique for structural elucidation and can also be used for quantitative analysis (qNMR).[9][10][11] It is a non-destructive technique that provides a wealth of information about the molecular structure and purity of a sample.[10][11]

Principle: NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum provides information about the chemical environment of each nucleus.

Causality in Method Design: For quantitative analysis, ¹H NMR is most commonly used.[10] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[11] By integrating the signals of the analyte and a certified internal standard of known concentration, the purity of the analyte can be accurately determined.[10] The choice of a suitable internal standard is critical; it should have signals that do not overlap with the analyte signals and be chemically stable.

Self-Validation: The accuracy of qNMR relies on proper experimental setup, including ensuring complete relaxation of the nuclei between pulses. The purity of the internal standard must be certified. The non-destructive nature of NMR allows the same sample to be analyzed by other techniques for cross-validation.[12]

Section 4: Data Presentation and Interpretation

For clarity and ease of comparison, the results of the purity analysis should be summarized in a tabular format.

Table 1: Comparison of Analytical Techniques for this compound Purity Validation

FeatureGas Chromatography (GC-FID/MS)Chiral Chromatography (GC/HPLC)Quantitative NMR (qNMR)
Primary Use General purity, identification of volatile impuritiesEnantiomeric and diastereomeric purityAbsolute purity, structural confirmation
Strengths High sensitivity, robust, well-establishedEssential for stereoisomer separationNon-destructive, no need for identical standard
Limitations Cannot separate enantiomersRequires specialized columnsLower sensitivity than GC/HPLC
Typical Impurities Detected Residual solvents, synthetic by-productsEnantiomers, diastereomersA wide range of proton-containing impurities

Section 5: Experimental Protocols and Workflows

General Workflow for Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity validation of a this compound sample.

Purity_Validation_Workflow cluster_0 Initial Assessment cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample Test Sample of This compound GC GC-FID/MS Analysis Sample->GC Volatile Impurities Chiral Chiral GC/HPLC Analysis Sample->Chiral Stereoisomeric Purity NMR qNMR Analysis Sample->NMR Absolute Purity Standard Certified Analytical Standard Standard->GC Standard->Chiral Standard->NMR Data Compare Data to Standard GC->Data Chiral->Data NMR->Data Report Generate Certificate of Analysis Data->Report

Caption: Workflow for this compound Purity Validation.

Detailed Protocol: Chiral HPLC Separation of Myrtanol Isomers

This protocol provides a starting point for the chiral separation of myrtanol isomers using HPLC.[1]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.[1]

Materials:

  • Chiral Column: Polysaccharide-based, e.g., cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: HPLC grade n-hexane and isopropanol.[1]

  • Sample: this compound to be tested, and a racemic or multi-isomer standard if available.[1]

Procedure:

  • Mobile Phase Preparation: Prepare a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined experimentally.[1]

  • Standard Preparation: Dissolve the myrtanol standard in the mobile phase to a concentration of approximately 1 mg/mL.[1]

  • Sample Preparation: Prepare the this compound test sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (as myrtanol has a weak chromophore, sensitivity may be limited)

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • System Suitability: The resolution between the enantiomeric peaks in the standard chromatogram should be greater than 1.5.

Diagram: Mechanism of Chiral Recognition

The following diagram illustrates the principle of chiral recognition on a polysaccharide-based chiral stationary phase.

Chiral_Recognition cluster_CSP Chiral Stationary Phase (Polysaccharide) cluster_Enantiomers Enantiomers in Mobile Phase CSP Chiral Selector R_Enantiomer (+)-Enantiomer R_Enantiomer->CSP Stronger Interaction (More Stable Complex) S_Enantiomer (-)-Enantiomer S_Enantiomer->CSP Weaker Interaction (Less Stable Complex)

Caption: Chiral Recognition Mechanism on a CSP.

Section 6: Conclusion and Best Practices

The comprehensive purity validation of this compound requires a multi-faceted analytical approach. While GC is excellent for assessing volatile impurities, chiral chromatography is indispensable for determining stereoisomeric purity. qNMR offers a powerful, non-destructive method for obtaining an absolute purity value.

Best Practices:

  • Always use certified analytical standards for method validation and as a reference for sample analysis.

  • Employ a combination of analytical techniques to gain a complete picture of the sample's purity.

  • Thoroughly validate each analytical method for its intended purpose, following guidelines from regulatory bodies like the ICH.[13][14]

  • Document all experimental procedures and results meticulously to ensure data integrity and reproducibility.[15]

By adhering to these principles, researchers, scientists, and drug development professionals can ensure the quality and reliability of their work with this compound.

References

  • Benchchem.
  • Creative Biostructure.
  • Pharmuni.
  • Pharmuni. Validating Analytical Methods in Pharmaceuticals.
  • MDPI.
  • ACS Publications.
  • PMC - NIH.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • PMC - NIH.
  • Terpene Analysis by GC-VUV.
  • NMR SPECTROSCOPY OF N
  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry.
  • MDPI. Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua.
  • Analytical method valid
  • FDA. Q2(R2)
  • (+)
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  • CymitQuimica. (-)-trans-Myrtanol.
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A Senior Application Scientist's Guide to Distinguishing (+)-trans-Myrtanol from its Isomers Using Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Stereoisomerism in Myrtanol

Myrtanol, a bicyclic monoterpenoid alcohol, is a valuable chiral building block in the synthesis of fragrances and pharmaceuticals. It exists as four distinct stereoisomers: (+)-trans-Myrtanol, (-)-trans-Myrtanol, (+)-cis-Myrtanol, and (-)-cis-Myrtanol. The biological and chemical properties of these isomers can vary significantly due to their different three-dimensional arrangements. Consequently, the ability to unambiguously identify and differentiate these isomers is paramount for quality control, regulatory compliance, and ensuring the efficacy and safety of the final product.

This guide provides an in-depth comparison of spectroscopic techniques for distinguishing this compound from its diastereomers (cis-isomers) and its enantiomer ((-)-trans-Myrtanol). We will explore the causal mechanisms behind the spectral differences and provide field-proven protocols to achieve robust and reliable characterization.

The Myrtanol Stereoisomers: A Structural Overview

The four stereoisomers of Myrtanol arise from the relative orientation of the hydroxymethyl group (-CH₂OH) at the C2 position. The relationship between them is critical to understanding the analytical strategy.

  • Diastereomers : cis and trans isomers are diastereomers. They have different physical properties and can be distinguished by standard spectroscopic methods like NMR.[1]

  • Enantiomers : The (+) and (-) forms of each diastereomer (e.g., this compound and (-)-trans-Myrtanol) are enantiomers—non-superimposable mirror images. They have identical physical properties in an achiral environment and cannot be distinguished by standard NMR or IR spectroscopy.[2]

G cluster_trans trans-Isomers cluster_cis cis-Isomers trans_plus This compound trans_minus (-)-trans-Myrtanol trans_plus->trans_minus Enantiomers cis_plus (+)-cis-Myrtanol trans_plus->cis_plus Diastereomers cis_minus (-)-cis-Myrtanol trans_plus->cis_minus Diastereomers trans_minus->cis_plus Diastereomers trans_minus->cis_minus Diastereomers cis_plus->cis_minus Enantiomers

Caption: Relationships between the four stereoisomers of Myrtanol.

Part 1: Differentiating Diastereomers (trans vs. cis) with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing diastereomers because the different spatial arrangement of atoms leads to distinct chemical environments for the nuclei.[1][3]

¹H NMR: The Diagnostic Fingerprints

The key to differentiating trans and cis Myrtanol lies in the orientation of the -CH₂OH group relative to the bicyclic pinane skeleton. In trans-Myrtanol, this group is in a pseudo-equatorial position, whereas in cis-Myrtanol, it is pseudo-axial. This steric difference causes notable changes in the chemical shifts (δ) of adjacent protons, particularly the proton at C2 and the two protons of the hydroxymethyl group (-CH₂H ₂OH).

The different spatial arrangements result in varying shielding and deshielding effects, leading to unique chemical shifts and coupling patterns that serve as diagnostic fingerprints for each diastereomer.

Table 1: Comparative ¹H NMR Chemical Shift Data (approximate values in CDCl₃)

Proton Assignment cis-Myrtanol (ppm) This compound (ppm) Rationale for Difference
-CH₃ (syn) ~0.88 (s) ~0.95 (s) The pseudo-axial -CH₂OH in the cis isomer exerts a different anisotropic effect on the proximal methyl group compared to the pseudo-equatorial group in the trans isomer.
-CH₃ (anti) ~1.19 (s) ~1.20 (s) This methyl group is more distant from the site of isomerism, resulting in a minimal chemical shift difference.
-CH₂OH ~3.40-3.70 (m) ~3.50-3.65 (m) The diastereotopic protons of the -CH₂OH group experience different magnetic environments, which are subtly altered between the cis and trans configurations.

| -OH | Variable (br s) | Variable (br s) | The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature.[4] |

Note: Data compiled from representative values found in literature and spectral databases.[5] Exact chemical shifts may vary based on experimental conditions.[6]

¹³C NMR: Confirming Diastereomeric Identity

¹³C NMR provides complementary information. The steric compression (gamma-gauche effect) experienced by the pseudo-axial -CH₂OH group and adjacent carbons in cis-Myrtanol causes their signals to shift upfield (to a lower ppm value) compared to the less sterically hindered trans isomer.

Table 2: Comparative ¹³C NMR Spectroscopic Data (approximate values in CDCl₃)

Carbon Assignment cis-Myrtanol (ppm) This compound (ppm) Rationale for Difference
-CH₂OH ~65.0 ~68.5 Significant upfield shift in the cis isomer due to steric hindrance (gamma-gauche effect) from the bicyclic ring.
C2 ~44.4 ~48.0 The carbon bearing the hydroxymethyl group is also shielded in the cis configuration.
-CH₃ (syn) ~23.3 ~22.5 Subtle shifts due to the overall conformational differences.

| -CH₃ (anti) | ~27.9 | ~27.5 | Minimal difference as this carbon is remote from the stereocenter. |

Note: Data compiled from representative values found in literature and spectral databases.[7][8] Exact chemical shifts can vary.

Part 2: Resolving Enantiomers with Chiral Derivatizing Agents

Enantiomers like this compound and (-)-trans-Myrtanol cannot be distinguished by conventional NMR. To resolve them, we must convert them into a pair of diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent (CDA).[9] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, or MTPA) is a classic and reliable choice for this purpose.

The reaction of a racemic alcohol (a mix of enantiomers) with a single enantiomer of a CDA (e.g., (R)-MTPA-Cl) produces two different diastereomeric esters. These diastereomers will have distinct NMR spectra, allowing for their differentiation and quantification.

G cluster_workflow Spectroscopic Analysis Workflow Start Myrtanol Isomer Mixture IR_MS IR & GC-MS Analysis Start->IR_MS NMR_1 Standard ¹H & ¹³C NMR Start->NMR_1 Result_1 Identify Functional Groups Confirm Molecular Weight IR_MS->Result_1 Provides structural basics Chiral React with (R)-MTPA-Cl NMR_1->Chiral If enantiomeric resolution needed Result_2 Distinguish cis vs. trans (Diastereomers) NMR_1->Result_2 Diagnostic shifts NMR_2 ¹H & ¹⁹F NMR of Diastereomeric Esters Chiral->NMR_2 Result_3 Distinguish (+) vs. (-) (Enantiomers) NMR_2->Result_3 Separate signals

Caption: Workflow for the complete spectroscopic differentiation of Myrtanol isomers.

The resulting diastereomeric esters will exhibit different chemical shifts, particularly for protons near the newly formed chiral center. ¹⁹F NMR is also highly effective, as the single fluorine signal from the MTPA moiety will appear as two distinct signals, one for each diastereomer.[9]

Part 3: Role of IR and Mass Spectrometry

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups but is generally not suitable for distinguishing between the Myrtanol stereoisomers. All isomers will exhibit two primary characteristic absorptions:

  • A strong, broad O-H stretching band around 3200-3400 cm⁻¹.[10]

  • A strong C-O stretching band around 1000-1100 cm⁻¹.[10]

While minor variations may exist in the "fingerprint region" (below 1600 cm⁻¹), these differences are often too subtle for reliable diastereomer identification without authentic reference standards.[11]

Table 3: Key Infrared Spectroscopy Peaks for Myrtanol

Wavenumber (cm⁻¹) Vibration Type Significance
~3350 O-H stretch Confirms the presence of the alcohol hydroxyl group.[12]
~2930 C-H stretch (sp³) Characteristic of the alkane backbone.

| ~1050 | C-O stretch | Confirms the alcohol C-O single bond.[12] |

Mass Spectrometry (MS)

Standard Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern. As stereoisomers, all four Myrtanol variants have the identical molecular weight (154.25 g/mol ) and will produce virtually indistinguishable mass spectra under electron ionization (EI) conditions.[8][13] The primary utility of MS in this context is to confirm the molecular formula (C₁₀H₁₈O) and purity, not to differentiate the isomers.[5]

Experimental Protocols

The following are generalized protocols. Instrument parameters should always be optimized for the specific sample and available equipment.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve 5-20 mg of the Myrtanol sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[5]

  • Instrument Setup : Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution). Tune and shim the instrument according to standard procedures.

  • ¹H NMR Acquisition : Acquire a standard proton spectrum. A spectral width of ~12 ppm centered at ~6 ppm is typical. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. A spectral width of ~220 ppm is standard. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]

Protocol 2: Chiral Derivatization for Enantiomer Resolution
  • Reaction Setup : In a dry vial under an inert atmosphere, dissolve ~5 mg of the Myrtanol sample and a slight molar excess of (R)-MTPA-Cl in ~0.5 mL of anhydrous pyridine-d₅ (which acts as both solvent and base).

  • Reaction : Gently swirl the mixture and let it stand at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC if necessary).

  • NMR Analysis : Directly transfer the reaction mixture to a clean, dry 5 mm NMR tube.

  • Acquisition : Acquire ¹H and/or ¹⁹F NMR spectra. In the ¹H spectrum, look for separation of signals corresponding to protons near the ester linkage. In the ¹⁹F spectrum, two distinct signals should be observed, representing the two diastereomeric esters.

  • Quantification : The enantiomeric excess (% ee) can be determined by integrating the signals corresponding to each diastereomer.

Conclusion

Distinguishing this compound from its isomers requires a multi-faceted spectroscopic approach. While IR and MS are useful for initial confirmation of functional groups and molecular weight, NMR spectroscopy is the definitive tool . Standard ¹H and ¹³C NMR experiments can reliably differentiate the diastereomers, cis- and trans-Myrtanol, based on predictable differences in chemical shifts caused by their distinct steric environments. For the resolution of enantiomers, derivatization with a chiral agent like Mosher's acid is essential to create diastereomeric species that are distinguishable by NMR. This systematic workflow ensures an authoritative and unambiguous structural elucidation of Myrtanol stereoisomers, a critical capability for researchers in drug development and chemical sciences.

References

  • King, S., & Barron, A. (2011). NMR Spectroscopy of Stereoisomers. OpenStax-CNX. [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. JEOL Application Notes. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. (Referenced in ResearchGate discussion on differentiating stereoisomers by NMR). [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

  • NIST. (n.d.). cis-Myrtanol. NIST Chemistry WebBook, SRD 69. [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Information - Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Myrtanol. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). trans-Myrtanol. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). (1R,2S,5R)-6,6-Dimethylbicyclo(3.1.1)heptane-2-methanol. PubChem Compound Database. [Link]

  • Pal, I., Chaudhari, S. R., & Suryaprakash, N. R. (2014). Chiral discrimination of secondary alcohols and carboxylic acids by NMR spectroscopy. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). IR Applied to Isomer Analysis. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methanol. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency. Green Chemistry Supplementary Material. [Link]

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Biological activity comparison between (+)-trans-Myrtanol and its enantiomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activities of (+)-trans-Myrtanol and its Enantiomer, (-)-trans-Myrtanol

In the realm of natural product chemistry and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit markedly different pharmacological, toxicological, and metabolic properties. This guide provides a comprehensive comparative analysis of the biological activities of the two enantiomers of trans-Myrtanol, a monoterpenoid found in the essential oils of various plants, including myrtle and eucalyptus.

While research on myrtanol showcases a range of biological effects, direct comparative studies between its enantiomers, this compound and (-)-trans-Myrtanol, are not extensively documented in publicly available literature. This guide, therefore, serves a dual purpose: to synthesize the existing knowledge on myrtanol's bioactivities and to provide a robust experimental framework for researchers to conduct such a comparative analysis.

The Significance of Chirality in Monoterpenes

The differential biological effects of enantiomers are often attributed to their specific interactions with chiral biological macromolecules such as enzymes, receptors, and DNA. A classic example is the stark difference in the olfactory perception of the enantiomers of carvone: (S)-(+)-carvone has a caraway scent, while (R)-(-)-carvone smells of spearmint. These differences extend to therapeutic and toxicological profiles. For instance, the (S)-enantiomer of the non-steroidal anti-inflammatory drug ibuprofen is significantly more potent than its (R)-enantiomer. Therefore, a thorough investigation into the individual biological activities of this compound and (-)-trans-Myrtanol is not merely an academic exercise but a crucial step in unlocking their full therapeutic potential.

Comparative Analysis of Biological Activities: An Experimental Blueprint

This section outlines a series of proposed experiments to systematically compare the biological activities of this compound and (-)-trans-Myrtanol.

Antimicrobial Activity

Myrtanol, as a component of various essential oils, is reputed for its antimicrobial properties. However, the relative efficacy of its enantiomers against a panel of pathogenic microbes remains to be elucidated.

Experimental Proposal: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This experiment will quantify and compare the antimicrobial potency of the two enantiomers.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solutions of This compound and (-)-trans-Myrtanol D Perform serial two-fold dilutions of each enantiomer in microplates A->D B Culture bacterial/fungal strains to mid-log phase E Inoculate each well with the microbial suspension B->E C Prepare sterile 96-well microplates C->D D->E G Incubate plates at optimal temperature and duration E->G F Include positive (microbe + medium) and negative (medium only) controls F->G H Determine MIC: Lowest concentration with no visible growth G->H I Plate samples from clear wells onto agar plates H->I J Incubate agar plates I->J K Determine MBC: Lowest concentration that kills 99.9% of bacteria J->K

Caption: Workflow for MIC and MBC determination.

Step-by-Step Protocol:

  • Preparation of Compounds: Prepare stock solutions of this compound and (-)-trans-Myrtanol in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration (e.g., 100 mg/mL).

  • Microbial Culture: Grow selected microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media to the mid-logarithmic phase. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microplate, add 100 µL of sterile broth to all wells. Add 100 µL of the stock solution of one enantiomer to the first well and perform a two-fold serial dilution across the plate. Repeat this for the other enantiomer in separate rows.

  • Inoculation: Add 10 µL of the prepared microbial suspension to each well.

  • Controls: Include wells with broth and microbes only (positive control) and wells with broth only (negative control).

  • Incubation: Incubate the microplates at the optimal temperature for the specific microbe (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is sub-cultured on agar plates. The lowest concentration that prevents any microbial growth on the solid medium after incubation is the MBC.

Data Presentation:

MicroorganismMIC (µg/mL)MBC (µg/mL)
This compound (-)-trans-Myrtanol
S. aureus
E. coli
C. albicans
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Natural compounds with anti-inflammatory properties are of great interest for therapeutic development.

Experimental Proposal: Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated Macrophages

This assay assesses the ability of the myrtanol enantiomers to suppress the inflammatory response in immune cells.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture macrophage cell line (e.g., RAW 264.7) C Seed cells in a 96-well plate A->C B Prepare various concentrations of (+)- and (-)-trans-Myrtanol D Pre-treat cells with myrtanol enantiomers for 1 hour B->D C->D E Stimulate cells with LPS (1 µg/mL) D->E F Incubate for 24 hours E->F G Collect cell supernatant F->G I Perform cell viability assay (e.g., MTT) to check for cytotoxicity F->I H Measure NO concentration using Griess reagent G->H J Calculate % NO inhibition H->J

Caption: Workflow for Nitric Oxide inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and (-)-trans-Myrtanol for 1 hour.

  • Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS.

  • Incubation: Incubate the plates for 24 hours.

  • Nitric Oxide Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent and measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the NO concentration.

  • Cell Viability: Assess the cytotoxicity of the compounds using an MTT assay to ensure that the observed NO inhibition is not due to cell death.

Data Presentation:

Concentration (µM)% NO Inhibition% Cell Viability
This compound (-)-trans-Myrtanol
1
10
50
100
Antioxidant Activity

The ability to scavenge free radicals is another important therapeutic property. The antioxidant capacities of the myrtanol enantiomers can be compared using various in vitro assays.

Experimental Proposal: DPPH Radical Scavenging Assay

This is a common and straightforward assay to evaluate the free radical scavenging activity of compounds.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Also, prepare various concentrations of this compound and (-)-trans-Myrtanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the myrtanol enantiomers.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Data Presentation:

Concentration (µg/mL)% DPPH Scavenging Activity
This compound
10
50
100
250
500

Potential Mechanisms of Action: A Look into Cellular Pathways

The differential activities of the myrtanol enantiomers would likely stem from their stereospecific interactions with cellular targets. For instance, in the context of inflammation, one enantiomer might exhibit a higher binding affinity for a key enzyme in the inflammatory cascade, such as cyclooxygenase (COX) or lipoxygenase (LOX), or it might more effectively modulate transcription factors like NF-κB.

Hypothetical Signaling Pathway for Anti-inflammatory Action:

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene Nucleus->iNOS_gene binds to promoter of iNOS_protein iNOS Protein iNOS_gene->iNOS_protein transcription & translation NO Nitric Oxide (NO) iNOS_protein->NO produces Myrtanol (+)- or (-)-trans-Myrtanol Myrtanol->IKK inhibits? Myrtanol->NFkB inhibits translocation?

Caption: Potential anti-inflammatory mechanism of myrtanol.

Further studies, such as molecular docking and specific enzyme inhibition assays, would be necessary to elucidate the precise molecular targets of each enantiomer.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of the biological activities of this compound and (-)-trans-Myrtanol. While the existing literature suggests that myrtanol possesses promising antimicrobial, anti-inflammatory, and antioxidant properties, the scientific community currently lacks detailed comparative data on its enantiomers.

The experimental protocols and data presentation formats outlined herein offer a clear path for researchers to systematically investigate the stereochemistry-activity relationship of myrtanol. Such studies are essential for a complete understanding of the pharmacological potential of this natural compound and for guiding future drug development efforts. The elucidation of the specific molecular targets and mechanisms of action for each enantiomer will be a critical next step in this research endeavor.

References

Title: Antimicrobial activity of the essential oil of Myrtle (Myrtus communis) Source: Journal of Ethnopharmacology URL: [Link]

Title: Anti-inflammatory and antioxidant properties of Myrtus communis L. Source: Journal of Ethnopharmacology URL: [Link]

Title: Chirality in drug design and development Source: Nature Reviews Drug Discovery URL: [Link]

A Comparative Guide to the Determination of Enantiomeric Excess in Synthesized (+)-trans-Myrtanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of stereochemistry, the precise determination of a chiral molecule's enantiomeric purity is not merely a procedural step but a cornerstone of robust chemical synthesis and pharmaceutical development. The bicyclic monoterpene alcohol, (+)-trans-Myrtanol, is a valuable chiral building block, and ensuring its enantiomeric excess (ee) is critical for its application in asymmetric synthesis. This guide provides an in-depth, objective comparison of the principal analytical techniques for assessing the enantiomeric excess of synthesized this compound, complete with experimental data and detailed protocols to empower researchers in making informed decisions for their analytical needs.

The Imperative of Enantiomeric Purity in this compound

Myrtanol exists as multiple stereoisomers, and the biological and chemical activities of these isomers can differ significantly.[1] Consequently, the ability to accurately quantify the enantiomeric excess of this compound is paramount for quality control and for understanding the stereochemical outcomes of synthetic routes.[1] Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other.[2] A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%.[2]

Comparative Analysis of Key Analytical Techniques

The determination of enantiomeric excess for chiral alcohols like this compound primarily relies on chromatographic and spectroscopic methods.[3][4] The most prevalent techniques include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.[5][6] Each method offers a unique set of advantages and limitations.

The selection of an analytical technique is a critical decision that hinges on factors such as the nature of the analyte, required accuracy, and sample throughput.[3][7] The following table provides a summary of key quantitative performance metrics for the most common analytical methods.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy with Chiral Shift Reagents
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[5]Differential interaction of volatile enantiomers with a chiral stationary phase, resulting in different retention times.[5]Formation of transient diastereomeric complexes with a chiral shift reagent, leading to distinct NMR signals for each enantiomer.[5][8]
Resolution Excellent, often achieving baseline separation.[5]High, particularly for volatile compounds.Variable, dependent on the analyte and chiral auxiliary.
Sensitivity (LOD/LOQ) High, with LOD and LOQ for the minor enantiomer often in the low µg/mL range.[5]Very high, suitable for trace analysis.Generally lower than chromatographic methods.[5]
Sample Preparation Simple dissolution in the mobile phase.[7] Derivatization can be used for indirect methods.[9]Can require derivatization to increase volatility and improve separation.[10]Simple mixing with a chiral auxiliary in an NMR tube.[5]
Analysis Time Typically 10-30 minutes per sample.Faster than HPLC for volatile compounds, often 5-20 minutes.Rapid, with spectra acquired in minutes.
Solvent Consumption High, due to the continuous flow of the mobile phase.[5]Low, primarily uses a carrier gas.[5]Low, uses small volumes of deuterated solvents.[5]
Non-destructive YesYesYes, with chiral solvating agents.[5]

In-Depth Focus: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[11][12] The direct method, which employs a chiral stationary phase (CSP), is often preferred for its simplicity as it avoids the need for derivatization.[9] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including alcohols.[1][7][13]

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[1] The different stabilities of these complexes result in different retention times, enabling their separation.[1] Normal phase chromatography, which uses a non-polar mobile phase and a polar stationary phase, is frequently the method of choice for chiral separations on polysaccharide-based CSPs as it can offer unique selectivity.[1]

Experimental Protocol: Chiral HPLC Analysis of this compound

This protocol outlines a robust HPLC method for the enantioselective separation of myrtanol isomers using a polysaccharide-based chiral stationary phase.

1. Materials and Instrumentation:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is generally sufficient.[7]

  • Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak® or Chiralcel® series).

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting condition is 90:10 (v/v) n-hexane/isopropanol.[7]

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of a racemic mixture of trans-Myrtanol at a concentration of 1 mg/mL in the mobile phase.[1]

    • Synthesized Sample: Dissolve the synthesized this compound in the mobile phase to a similar concentration.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[1]

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (as Myrtanol has a weak chromophore, a lower wavelength is necessary)

  • Injection Volume: 10 µL

3. Data Analysis:

  • Inject the racemic standard to determine the retention times of the (+) and (-) enantiomers.

  • Inject the synthesized sample.

  • Integrate the peak areas for each enantiomer in the chromatogram of the synthesized sample.

  • Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Racemic Racemic Standard Dissolve Dissolve in Mobile Phase Racemic->Dissolve Synthesized Synthesized This compound Synthesized->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee determination of this compound by Chiral HPLC.

Alternative Method: NMR Spectroscopy with Chiral Shift Reagents

For a rapid assessment of enantiomeric excess, Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral shift reagent (CSR) offers a valuable alternative to chromatographic methods.[5][14] CSRs are paramagnetic lanthanide complexes that form transient diastereomeric complexes with the enantiomers in solution.[8][14] This interaction induces different chemical shifts for the corresponding protons of the two enantiomers, allowing for their distinct signals to be observed and integrated in the ¹H NMR spectrum.[8]

Key Considerations for NMR Analysis:
  • Choice of CSR: The selection of the appropriate chiral shift reagent is crucial for achieving sufficient separation of the enantiomeric signals.

  • Concentration: The ratio of the substrate to the CSR needs to be optimized to maximize the chemical shift difference while minimizing line broadening.

  • Solvent: The choice of deuterated solvent can influence the interactions and the resulting spectral resolution.

Visualizing the Principle of Chiral Recognition

Chiral_Recognition cluster_csp Chiral Stationary Phase / Shift Reagent R R-enantiomer Complex_R [R-enantiomer]-[Selector] R->Complex_R S S-enantiomer Complex_S [S-enantiomer]-[Selector] S->Complex_S CSP Chiral Selector CSP->Complex_R CSP->Complex_S

Caption: Principle of chiral recognition leading to separation.

Conclusion: Selecting the Optimal Method

Both chiral HPLC and NMR spectroscopy with chiral shift reagents are powerful techniques for determining the enantiomeric excess of synthesized this compound. Chiral HPLC is often considered the gold standard due to its high resolution and sensitivity, making it ideal for accurate quantification, especially for detecting trace amounts of the undesired enantiomer.[5] NMR spectroscopy, on the other hand, provides a rapid, non-destructive, and less solvent-intensive method that is well-suited for reaction monitoring and high-throughput screening.[5] The ultimate choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample availability, and instrumental capabilities.

References

  • Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type - J-Stage. [Link]

  • NMR method for determination of enantiomeric compositions with chiral shift reagents - Google P
  • Chiral HPLC Column - Phenomenex. [Link]

  • Enantiomeric excess - Wikipedia. [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC - NIH. [Link]

  • NMR determination of enantiomeric excess - ResearchGate. [Link]

  • Determination of enantiomeric excess. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. [Link]

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Comparative study of different hydroborating agents for Myrtanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Hydroborating Agents for the Synthesis of Myrtanol

Introduction: Myrtanol, a monoterpenoid alcohol, is a valuable chiral building block in the synthesis of pharmaceuticals and a significant component in the fragrance industry. Its synthesis is most effectively achieved through the hydroboration-oxidation of β-pinene, a readily available bicyclic monoterpene. This two-step reaction sequence is renowned for its high degree of regio- and stereoselectivity.[1] However, the choice of hydroborating agent is paramount as it directly influences the reaction's efficiency, yield, and importantly, the stereochemical outcome—dictating the formation of either cis- or trans-myrtanol.

This guide provides a comparative analysis of various hydroborating agents for myrtanol synthesis. We will delve into the mechanistic nuances, compare performance based on experimental data, and provide a detailed protocol to empower researchers in drug development and organic synthesis to make informed decisions for their specific applications.

The Foundational Reaction: Hydroboration-Oxidation of β-Pinene

The conversion of β-pinene to myrtanol is a classic example of the hydroboration-oxidation reaction. The process involves two distinct stages:

  • Hydroboration: This is the addition of a hydrogen-boron bond across the carbon-carbon double bond of β-pinene. The reaction proceeds in a concerted, syn-addition fashion, where the boron and hydrogen atoms add to the same face of the double bond.[2][3] Due to the steric hindrance imposed by the gem-dimethyl bridge in the pinane skeleton, the borane reagent preferentially attacks the less hindered face of the exocyclic double bond. This step is highly regioselective, with the boron atom adding to the terminal, less substituted carbon (an anti-Markovnikov addition).[4][5][6]

  • Oxidation: The resulting organoborane intermediate is not typically isolated. It is directly oxidized, most commonly with hydrogen peroxide (H₂O₂) in an alkaline solution. This step replaces the carbon-boron bond with a carbon-oxygen bond, yielding the alcohol. Crucially, this oxidation occurs with complete retention of stereochemistry, meaning the hydroxyl group takes the exact position previously occupied by the boron atom.[1][2]

Comparative Analysis of Hydroborating Agents

The choice of hydroborating agent is a critical parameter that dictates the reaction's selectivity and overall efficiency. The steric bulk and reactivity of the borane derivative are key factors.

Borane Complexes (BH₃•THF or BH₃•SMe₂)
  • Nature: Borane itself (BH₃) is the simplest hydroborating agent, typically used as a complex with tetrahydrofuran (THF) or dimethyl sulfide (SMe₂) for stability and ease of handling.[7]

  • Performance: The hydroboration of β-pinene with BH₃ proceeds smoothly to yield the trialkylborane. Subsequent oxidation exclusively produces (-)-cis-myrtanol. The steric hindrance of the pinene structure directs the approach of the relatively small BH₃ molecule.[8]

  • Expertise & Causality: The formation of the cis isomer is a direct consequence of the kinetically controlled addition of the borane to the less sterically encumbered face of the double bond. Without subsequent thermal treatment, this initial organoborane intermediate is oxidized directly, preserving the cis stereochemistry.

  • Limitations: While effective, BH₃ can sometimes exhibit lower regioselectivity with less hindered or more complex alkenes compared to bulkier reagents.

9-Borabicyclo[3.3.1]nonane (9-BBN)
  • Nature: 9-BBN is a sterically hindered dialkylborane, existing as a stable dimer.[7] It is one of the most versatile and selective hydroborating agents available commercially.[9][10]

  • Performance: 9-BBN exhibits exceptional regioselectivity, reacting almost exclusively with the terminal carbon of β-pinene. It is also highly chemoselective, preferentially reacting with less substituted double bonds in poly-unsaturated substrates.[11] For myrtanol synthesis, 9-BBN provides excellent yields, with reports of up to 95% under optimized flow conditions.[11]

  • Expertise & Causality: The immense steric bulk of the 9-BBN molecule dramatically amplifies the inherent steric bias of the β-pinene substrate, forcing the addition to occur at the terminal position with high fidelity.[6][12] Its thermal stability also makes it robust for reactions that may require elevated temperatures, although the reaction with β-pinene typically proceeds well at or slightly above room temperature.[7][9]

  • Advantages: Superior regio- and chemoselectivity, high yields, and excellent thermal stability.

Disiamylborane (Sia₂BH)
  • Nature: Disiamylborane (bis(1,2-dimethylpropyl)borane) is another bulky dialkylborane prepared by the hydroboration of 2-methyl-2-butene with borane.[7]

  • Performance: Similar to 9-BBN, its steric bulk leads to high regioselectivity in the hydroboration of terminal alkenes like β-pinene.[2][7] It effectively prevents the formation of the undesired isomeric alcohol.

  • Expertise & Causality: The principle is identical to that of 9-BBN; increased steric hindrance on the reagent enhances the selectivity of the addition.

  • Limitations: Disiamylborane is thermally unstable and must be freshly prepared before use. Its solutions can only be stored at 0 °C for a few hours, making it less convenient than 9-BBN for routine applications.[7]

Thexylborane (ThxBH₂) and Other Monoalkylboranes
  • Nature: Thexylborane ((1,1,2-trimethylpropyl)borane) is a monoalkylborane, meaning it has two available B-H bonds for reaction.[13][14]

  • Performance: It is particularly useful for the hydroboration of trisubstituted alkenes and for the controlled, stepwise synthesis of mixed organoboranes.[13] While it can be used for β-pinene, its primary advantage lies in applications where more than one type of alkene needs to be incorporated into the borane intermediate.

  • Expertise & Causality: Thexylborane offers a balance of reactivity and steric hindrance. However, for a straightforward synthesis of myrtanol, the enhanced selectivity of dialkylboranes like 9-BBN is often preferred. A potential complication is dehydroboration at elevated temperatures.[13]

The Stereochemical Anomaly: Formation of trans-Myrtanol

While kinetic control typically yields cis-myrtanol, the thermodynamically more stable trans-myrtanol can also be synthesized. This is achieved by heating the initial myrtanylborane intermediate before oxidation.[8][15] This thermal treatment allows for a retro-hydroboration followed by re-hydroboration, leading to an equilibrium that favors the formation of the sterically less constrained trans isomer. Certain highly electrophilic boranes can facilitate this isomerization even at lower temperatures.[8]

Quantitative Data Summary

The following table summarizes the performance of the most relevant hydroborating agents for myrtanol synthesis.

Hydroborating AgentReagent TypePredominant ProductReported YieldKey AdvantagesLimitations
BH₃•SMe₂ / BH₃•THF Borane Complexcis-Myrtanol[8]Good to ExcellentReadily available, cost-effective.Less selective than bulkier agents in complex systems.
9-BBN Dialkylboranecis-MyrtanolUp to 95%[11]Excellent regio- and chemoselectivity, high yields, thermally stable.[7][9]Higher cost compared to BH₃.
Disiamylborane (Sia₂BH) Dialkylboranecis-MyrtanolHighHigh regioselectivity due to steric bulk.[2][7]Thermally unstable, must be prepared in situ.[7]
Thexylborane (ThxBH₂) Monoalkylboranecis-MyrtanolGoodUseful for stepwise hydroborations.[13]Can undergo dehydroboration; less selective than 9-BBN for this specific transformation.[13]

Detailed Experimental Protocol: Synthesis of (-)-cis-Myrtanol using 9-BBN

This protocol is a self-validating system, designed for trustworthiness and reproducibility. All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques, as organoboranes are sensitive to air and moisture.[13]

Materials:

  • (-)-β-Pinene (99%)

  • 9-BBN (0.5 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, add (-)-β-pinene (6.81 g, 50 mmol).

  • Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes.

  • Addition of 9-BBN: Add anhydrous THF (20 mL) via syringe. Begin stirring and add 9-BBN (110 mL of 0.5 M solution in THF, 55 mmol, 1.1 equiv) dropwise via syringe over 30 minutes. A slight exotherm may be observed.

  • Hydroboration: After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours to ensure the complete formation of the B-myrtanyl-9-BBN intermediate.

  • Oxidation Setup: Cool the reaction mixture to 0 °C in an ice bath.

  • Oxidizing Agent Addition: Cautiously and slowly add ethanol (10 mL) to quench any unreacted borane. Then, add the 3 M NaOH solution (20 mL) dropwise, followed by the very slow, dropwise addition of 30% H₂O₂ (20 mL). Caution: This addition is highly exothermic and generates gas; maintain cooling and add slowly to control the reaction rate.

  • Oxidation Reaction: After the addition of H₂O₂, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The cloudy white mixture should become clearer.

  • Workup: Transfer the mixture to a separatory funnel. Add diethyl ether (50 mL) and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure (-)-cis-myrtanol.

Logic for Reagent Selection

The selection of a hydroborating agent is not arbitrary but is dictated by the specific goals of the synthesis. The following decision tree illustrates the logical process.

G start Start: Synthesize Myrtanol q1 Desired Stereoisomer? start->q1 cis cis-Myrtanol (Kinetic Product) q1->cis cis trans trans-Myrtanol (Thermodynamic Product) q1->trans trans q2 Substrate Complexity & Purity? cis->q2 reagent_thermal 1. Hydroborate (e.g., BH₃) 2. Thermal Isomerization 3. Oxidize trans->reagent_thermal simple High Purity β-Pinene q2->simple Simple complex Mixture with other Alkenes q2->complex Complex reagent_bms Use BH₃•SMe₂ or BH₃•THF (Cost-Effective) simple->reagent_bms reagent_9bbn Use 9-BBN (High Selectivity & Yield) complex->reagent_9bbn

Conclusion

The synthesis of myrtanol from β-pinene via hydroboration-oxidation is a robust and highly selective transformation. For the routine synthesis of cis-myrtanol from pure β-pinene, standard borane complexes offer a cost-effective and reliable solution. However, for syntheses demanding the highest possible yield and chemoselectivity, particularly when dealing with less pure substrates, the superior performance of 9-BBN justifies its use. Its stability, ease of handling as a solution, and exceptional steric guidance make it the premier choice for researchers requiring uncompromising control and efficiency. The ability to access the trans isomer through thermal equilibration further extends the synthetic utility of this powerful reaction class.

References

  • Wikipedia. Hydroboration. [Link]

  • Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]

  • DeAngelis, R., & Mound, A. (2014). A Study of Regiochemistry and Stereochemistry in the Hydroboration-Oxidation of (1R)-(+)-α-Pinene. Odinity. [Link]

  • Zweifel, G., & Brown, H. C. (2001). Thexylborane. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Zaidlewicz, M., & Brown, H. C. (1998). Hydroboration of terpenes. 10. An improved procedure for the conversion of .alpha.-pinene into .beta.-pinene in high chemical and optical yield using a combination of the Schlosser allylic metalation of .alpha.-pinene and allylborane chemistry. The Journal of Organic Chemistry.
  • Gemoets, H. P. L., et al. (2020). Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions. Chemistry – A European Journal, 26(50), 11423–11425. [Link]

  • Álvarez-Idaboy, J. R., & Mora-Diez, N. (2021). Hydroboration, a brief historical review through mechanistic views, part I: Alkyl- and aryl-substituted olefins, as addition-substrates. The Organic Chemistry Notebook, Nº 15. [Link]

  • Yarovaya, O. I., et al. (2018). Synthesis and Antifungal Activity of Pinane Alcohols and Acids.
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  • Wilson, N. S., et al. (2019). 9-Borobicyclo[3.3.1]nonane-Catalyzed Hydroboration of Terminal Aromatic Alkynes with Pinacolborane. American Journal of Undergraduate Research, 16(2), 59-66. [Link]

  • Osorio-Planes, L., et al. (2015). Development of a flow method for the hydroboration/oxidation of olefins. Organic & Biomolecular Chemistry, 13(13), 3974-3979.
  • Pearson+. (2024). The bulky borane 9-BBN was developed to enhance the selectivity. [Link]

  • Parks, D. J., & Piers, W. E. (1996). Synthesis, Properties, and Hydroboration Activity of the Highly Electrophilic Borane Bis(pentafluorophenyl)borane, HB(C6F5)2. Organometallics, 15(22), 4630-4635. [Link]

  • Dhillon, R. S. (2007). Hydroboration and organic synthesis: 9-Borabicyclo[3.3.1]nonane (9-BBN). Springer.
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A Senior Application Scientist's Guide to Validating the Stereochemical Integrity of (+)-trans-Myrtanol During Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stereochemical Fidelity

In the realms of pharmaceutical development, fragrance creation, and food science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is paramount. Different enantiomers, or non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities, pharmacological effects, and sensory properties.[1][2] This principle holds true for (+)-trans-Myrtanol, a bicyclic monoterpene alcohol.[2] Its specific stereochemistry is crucial for its desired effects. Consequently, any chemical modification, or derivatization, of this molecule must be rigorously monitored to ensure its stereochemical integrity is preserved.

This guide provides a comprehensive framework for validating the stereochemical integrity of this compound during derivatization. We will delve into the rationale behind experimental choices, compare derivatization techniques, and provide detailed protocols for robust validation, ensuring that the final product meets the stringent requirements of your research or application.

The Challenge: Protecting the Chiral Center

The core of our challenge lies in the chiral centers of the this compound molecule. Derivatization reactions, particularly those involving the hydroxyl group, can inadvertently create conditions that lead to epimerization (inversion of a single chiral center) or racemization (formation of an equal mixture of enantiomers). This is especially a risk in reactions that proceed through planar intermediates or involve harsh conditions (e.g., strong acids/bases, high temperatures). Therefore, the choice of derivatization method is the first critical step in maintaining stereochemical purity.

Comparative Analysis of Derivatization Methods

The ideal derivatization reaction should be mild, high-yielding, and, most importantly, stereochemically conservative. Below, we compare common methods for derivatizing alcohols and their suitability for this compound.

Derivatization MethodReagentsMechanismPotential for Stereochemical ScramblingRecommendation
Esterification (Acylation) Acyl chlorides, Anhydrides (e.g., Acetic Anhydride) with a mild base (e.g., Pyridine, DMAP)Nucleophilic Acyl SubstitutionLow . The reaction occurs at the oxygen atom and does not directly involve the chiral carbon centers.Highly Recommended . This is a reliable method for creating ester derivatives while preserving stereochemistry.
Silylation Silylating agents (e.g., TMSCl, TBDMSCl) with a base (e.g., Imidazole)Nucleophilic Substitution at SiliconVery Low . Similar to acylation, the reaction does not affect the chiral centers of the alcohol.Highly Recommended . Silyl ethers are excellent derivatives for gas chromatography (GC) analysis.
Derivatization with Chiral Derivatizing Agents (CDAs) Mosher's acid chloride (MTPA-Cl), Phenylglycine methyl ester (PGME)[3]Formation of diastereomersLow , but the goal is different. This method intentionally creates diastereomers from a single enantiomer to allow for analysis by non-chiral methods like standard NMR or HPLC. The reaction itself should not cause epimerization of the starting material.Recommended for Analytical Purposes . This is a powerful technique for determining enantiomeric purity via indirect methods.[4]

Causality Behind Experimental Choices: The preference for acylation and silylation stems from their mechanisms. Both reactions involve the attack of the hydroxyl oxygen on the electrophilic acyl or silyl group. The carbon-oxygen bond at the chiral center of this compound remains untouched, thus preserving the original stereochemistry.

Workflow for Derivatization and Validation

A robust workflow is essential for ensuring the stereochemical integrity of your derivatized this compound. The following diagram illustrates a self-validating system.

Derivatization_Validation_Workflow Workflow for Stereochemical Integrity Validation cluster_prep Preparation cluster_deriv Derivatization cluster_validation Validation start This compound (Known e.e.) deriv Derivatization Reaction (e.g., Acylation, Silylation) start->deriv control Control Reaction (Myrtanol + all reagents except derivatizing agent) start->control chiral_gc Chiral GC Analysis deriv->chiral_gc chiral_hplc Chiral HPLC Analysis deriv->chiral_hplc nmr NMR with Chiral Shift Reagents deriv->nmr polarimetry Polarimetry deriv->polarimetry control->chiral_gc compare Compare e.e. of Derivative and Control with Starting Material chiral_gc->compare chiral_hplc->compare nmr->compare polarimetry->compare result Stereochemical Integrity Confirmed compare->result

Caption: A self-validating workflow for derivatization and stereochemical analysis.

Experimental Protocols for Validation

After derivatization, a suite of analytical techniques should be employed to confirm that no loss of stereochemical purity has occurred.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating enantiomers directly.[5][6] Cyclodextrin-based stationary phases are particularly effective for resolving chiral terpenes and their derivatives.[5][6]

Protocol:

  • Column Selection: Utilize a chiral capillary column, such as one with a derivatized β-cyclodextrin stationary phase.

  • Sample Preparation:

    • Prepare a solution of the this compound starting material in a suitable solvent (e.g., hexane) at approximately 1 mg/mL.

    • Prepare a solution of the derivatized product at the same concentration.

    • Prepare a solution of the control reaction mixture.

  • GC-MS Conditions (Example):

    • Injector: Split/splitless, 250°C.

    • Carrier Gas: Helium, constant flow (e.g., 1 mL/min).

    • Oven Program: Start at 60°C, hold for 2 min, ramp to 180°C at 2°C/min.

    • Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).

  • Data Analysis:

    • Analyze the starting material to establish its enantiomeric excess (e.e.) and retention time.

    • Analyze the derivatized product. The peak corresponding to the this compound derivative should show the same e.e. as the starting material. The absence of a new peak corresponding to the enantiomeric derivative confirms stereochemical integrity.

    • Analyze the control sample to ensure that the reaction conditions alone did not cause isomerization.

Chiral High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives, or as a complementary technique, chiral HPLC is an excellent choice. Polysaccharide-based chiral stationary phases are often used for this purpose.[1]

Protocol:

  • Column Selection: A column with a cellulose or amylose-based chiral stationary phase is a good starting point.[1]

  • Mobile Phase: Typically a normal-phase system, such as hexane/isopropanol. The ratio will need to be optimized to achieve separation.[1]

  • Sample Preparation: Dissolve samples in the mobile phase.

  • Detection: UV-Vis or PDA detector. If the derivative is not UV-active, a chiral derivatizing agent with a chromophore may be necessary.[7]

  • Data Analysis: Similar to chiral GC, compare the chromatograms of the starting material and the derivatized product to ensure the e.e. is unchanged.

NMR Spectroscopy with Chiral Shift Reagents

NMR can be used to determine enantiomeric purity by adding a chiral shift reagent (CSR).[8][9] These reagents, often lanthanide-based complexes, form diastereomeric complexes with the enantiomers in solution, leading to separate signals in the NMR spectrum.[8][10][11]

Protocol:

  • Sample Preparation: Dissolve a known quantity of the derivatized product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire Initial Spectrum: Obtain a baseline ¹H NMR spectrum.

  • Add Chiral Shift Reagent: Add small, incremental amounts of a CSR (e.g., Eu(hfc)₃) to the NMR tube.

  • Acquire Spectra: Acquire a spectrum after each addition.

  • Data Analysis: Observe the splitting of key proton signals into two distinct sets of peaks, corresponding to the two diastereomeric complexes. The integration of these peaks allows for the calculation of the e.e. For a stereochemically pure product, only one set of signals should be observed.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral sample.[12][13] While less precise for determining very high e.e. values, it is an excellent, quick check for gross racemization.[14]

Protocol:

  • Measure Starting Material: Prepare a solution of the this compound of known concentration and measure its specific rotation.

  • Measure Derivative: Prepare a solution of the purified derivative at a known concentration and measure its specific rotation.

  • Data Analysis: Compare the observed rotation to the literature value for the pure enantiomeric derivative. A significant decrease in the magnitude of the specific rotation would indicate a loss of stereochemical integrity. The enantiomeric excess can be calculated as: e.e. (%) = ([α]observed / [α]max) * 100

Interpreting the Data: A Self-Validating System

Analytical TechniqueExpected Result for Starting MaterialExpected Result for Control ReactionExpected Result for Derivatized Product (Integrity Maintained)Indication of Stereochemical Loss
Chiral GC/HPLC Single peak with high e.e. (>99%)Single peak with unchanged e.e.A single peak for the derivative with unchanged e.e.Appearance of a second peak corresponding to the other enantiomer; decreased e.e.
NMR with CSR One set of signals for key protonsOne set of signals for key protonsOne set of signals for key protons in the derivativeAppearance of a second set of signals for key protons
Polarimetry Specific rotation matches literature value for pure enantiomerSpecific rotation is unchangedSpecific rotation is consistent with the expected value for the pure derivativeSpecific rotation is significantly lower than the expected value

Conclusion and Recommendations

Validating the stereochemical integrity of this compound during derivatization is a non-negotiable step in any high-stakes research or development setting.

  • Prioritize Mild Reaction Conditions: Always opt for derivatization methods known to preserve stereochemistry, such as acylation and silylation under mild, basic conditions.

  • Employ Orthogonal Analytical Methods: Do not rely on a single analytical technique. The combination of a chromatographic method (Chiral GC or HPLC) and a spectroscopic method (NMR with CSRs) provides the most comprehensive and trustworthy validation.

  • Always Use a Control: A control reaction, lacking only the derivatizing agent, is the ultimate arbiter of whether the reaction conditions themselves are compromising the stereochemistry of your molecule.

By following this guide, you can confidently derivatize this compound and its analogues, secure in the knowledge that the stereochemical integrity of your molecule is validated and preserved.

References

  • Goering, H. G., Eikenberry, J. N., & Koermer, G. S. (1971). US Patent 3,915,641A - NMR method for determination of enantiomeric compositions with chiral shift reagents. Google Patents.
  • Ghosh, I., Zeng, H., & Kishi, Y. (2004). Application of Chiral Lanthanide Shift Reagents for Assignment of Absolute Configuration of Alcohols. Organic Letters, 6(18), 3147–3150. Retrieved from [Link]

  • Krstulović, A. M. (1994). Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups. Journal of Chromatography B: Biomedical Applications, 659(1-2), 109-126. Retrieved from [Link]

  • Gawroński, J., & Wietrzyk, J. (2000). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. Tetrahedron: Asymmetry, 11(13), 2735-2744. Retrieved from [Link]

  • Song, C., Boulton, R. B., & Ebeler, S. E. (2018). Investigation of a Quantitative Method for the Analysis of Chiral Monoterpenes in White Wine by HS-SPME-MDGC-MS of Different Wine Matrices. Molecules, 23(10), 2468. Retrieved from [Link]

  • Analytical Cannabis. (2022). Beyond Cannabinoids: The Analytical Value of Terpene Chirality in Cannabis. Retrieved from [Link]

  • Fossey, J. S., et al. (2017). The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction. ACS Catalysis, 7(1), 701-705. Retrieved from [Link]

  • Ghosh, I., Zeng, H., & Kishi, Y. (2004). Application of Chiral Lanthanide Shift Reagents for Assignment of Absolute Configuration of Alcohols. Organic Letters, 6(18), 3147–3150. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the chiral monoterpene isomers. Retrieved from [Link]

  • Bougas, L., et al. (2022). Absolute optical chiral analysis using cavity-enhanced polarimetry. Science Advances, 8(22), eabm3749. Retrieved from [Link]

  • Lodevico, R. G., Bobbitt, D. R., & Edkins, T. J. (1997). Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. Talanta, 44(8), 1353-1363. Retrieved from [Link]

  • Khan, M. I., et al. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 11(4), 4153-4166. Retrieved from [Link]

  • Hamashima, Y., & Muto, K. (2016). A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Journal of Chromatographic Science, 54(5), 738-746. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Bougas, L., et al. (2022). Absolute optical chiral analysis using cavity-enhanced polarimetry. GSI Repository. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). trans-Myrtanol. PubChem Compound Database. Retrieved from [Link]

  • Harper, T. (2020, October 18). Organic Chemistry - Stereochemistry: Measuring Enantiomers with Polarimetry. YouTube. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2020). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis, 10(15), 8486-8529. Retrieved from [Link]

  • El-Gindy, A., & Emara, S. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(6), 336. Retrieved from [Link]

  • Lee, S. R., et al. (2015). Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization. Analytical Chemistry, 87(14), 7138-7144. Retrieved from [Link]

  • Lee, S. R., et al. (2015). Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization. ACS Publications. Retrieved from [Link]

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A Guide to Cross-Referencing Experimental and Computational Data for (+)-trans-Myrtanol Conformation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, a molecule's three-dimensional structure is intrinsically linked to its function. For chiral molecules such as the bicyclic monoterpenoid (+)-trans-Myrtanol, a thorough understanding of its conformational preferences is paramount for predicting its biological activity and designing novel derivatives. This guide provides a comprehensive walkthrough for cross-referencing experimental and computational data to elucidate the conformational landscape of this compound, offering a robust methodology for researchers, scientists, and drug development professionals.

The Imperative of Conformational Analysis

The rigid bicyclo[3.1.1]heptane core of this compound limits its conformational flexibility, yet the orientation of the hydroxymethyl group at the C2 position is a critical determinant of its overall shape and reactivity. The trans configuration indicates that the hydroxymethyl group and the gem-dimethyl bridge are on opposite faces of the six-membered ring. However, subtle variations in dihedral angles can lead to different stable conformers with distinct energetic profiles. Identifying the lowest energy conformer and understanding the energy barriers between different conformations are crucial for predicting how the molecule will interact with biological targets.

Experimental Approaches to Unraveling Conformation

Experimental techniques provide tangible data on the molecule's structure in a given environment. For a molecule like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing a wealth of information about molecular structure and dynamics. Key NMR experiments for conformational analysis include the determination of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations.

Experimental Protocol: 2D NMR for Conformational Analysis

  • Sample Preparation : Dissolve 5-10 mg of high-purity this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence conformational equilibria.[1]

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts of all protons.

  • COSY (Correlation Spectroscopy) Acquisition : Perform a COSY experiment to establish proton-proton scalar coupling networks, aiding in the assignment of adjacent protons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition : Acquire a 2D NOESY spectrum with a mixing time optimized to observe through-space correlations between protons that are close in proximity (typically < 5 Å), which is crucial for defining stereochemistry and conformation.

  • J-Coupling Constant Measurement : Extract proton-proton coupling constants from the high-resolution 1D ¹H NMR or from cross-peaks in 2D J-resolved spectra. The magnitude of vicinal coupling constants (³J) is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

Hypothetical Experimental Data for this compound

To illustrate the process, let's consider hypothetical but plausible NMR data for this compound.

Parameter Hypothetical Value Interpretation
³J(H2, H3α)~ 8-10 HzIndicates a near anti-periplanar relationship, suggesting a specific chair-like conformation of the six-membered ring.
³J(H2, H3β)~ 2-4 HzSuggests a gauche relationship, further defining the ring pucker.
NOE between CH₂OH and H1StrongIndicates spatial proximity, confirming the orientation of the hydroxymethyl group relative to the bridgehead proton.
NOE between CH₂OH and H3αWeakProvides further constraints on the rotational conformation of the C2-C10 bond.

Computational Chemistry: The In Silico Approach

Computational methods allow for the exploration of the potential energy surface of a molecule to identify stable conformers and their relative energies. Density Functional Theory (DFT) is a widely used quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size.[2][3]

Computational Workflow: DFT-Based Conformational Analysis

  • Initial Structure Generation : Build the 3D structure of this compound.

  • Conformational Search : Perform a systematic or stochastic search of the conformational space by rotating around the C2-C10 single bond to generate a set of initial conformer geometries.

  • Geometry Optimization : Optimize the geometry of each initial conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[4] This step identifies the local energy minima on the potential energy surface.

  • Frequency Calculations : Perform frequency calculations on each optimized conformer to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to Gibbs free energy.

  • Single-Point Energy Refinement : For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., B3LYP/6-311+G(d,p)).

  • Boltzmann Averaging : Calculate the relative populations of each conformer at a given temperature using the Boltzmann distribution based on their relative Gibbs free energies.

Predicted Computational Data for this compound

A computational study would likely predict several low-energy conformers corresponding to different rotational positions of the hydroxymethyl group.

Conformer Relative Energy (kcal/mol) Key Dihedral Angle (H1-C2-C10-O) Predicted ³J(H2, H3α) (Hz) Predicted ³J(H2, H3β) (Hz)
A 0.00-60°9.53.1
B 0.85180°9.23.5
C 1.5060°9.62.9

Cross-Referencing: The Convergence of Evidence

The power of this dual approach lies in the cross-validation of experimental and computational results. The experimentally determined J-coupling constants and NOE correlations serve as a benchmark for the computationally predicted structures.

In our hypothetical example, the experimental ³J(H2, H3α) of ~8-10 Hz and ³J(H2, H3β) of ~2-4 Hz are in excellent agreement with the predicted values for all three conformers, indicating the bicyclic ring conformation is well-predicted. However, the strong NOE observed between the CH₂OH group and the H1 proton would provide a definitive distinction. By examining the interatomic distances in the optimized geometries of conformers A, B, and C, we can predict which conformer would exhibit this strong NOE. If, for instance, only conformer A shows a short distance (< 3 Å) between these protons, we can confidently assign it as the major conformation in solution.

This iterative process of comparing experimental data with computational models allows for a high-confidence assignment of the predominant conformation of this compound.

Visualizing the Workflow

CrossReferencingWorkflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_cross_referencing Cross-Referencing & Validation exp_start High-Purity (+)-trans-Myytanol Sample nmr_acq 2D NMR Acquisition (COSY, NOESY) exp_start->nmr_acq exp_data Experimental Data (J-couplings, NOEs) nmr_acq->exp_data comparison Comparison of Experimental Data and Computational Models exp_data->comparison comp_start Initial 3D Structure conf_search Conformational Search comp_start->conf_search dft_opt DFT Geometry Optimization & Frequency Calculation conf_search->dft_opt energy_refine Single-Point Energy Refinement dft_opt->energy_refine comp_data Computational Models (Geometries, Energies) energy_refine->comp_data comp_data->comparison validation Validation of Predicted Conformer comparison->validation final_model Confirmed Conformational Model validation->final_model

Caption: Workflow for cross-referencing experimental and computational data.

Conclusion

The conformational analysis of this compound is a multifaceted challenge that is best addressed by a synergistic combination of experimental and computational techniques. While NMR spectroscopy provides crucial data on the molecule's structure in solution, DFT calculations offer a detailed picture of the potential energy landscape. By cross-referencing these two sources of information, researchers can achieve a comprehensive and validated understanding of the conformational preferences of this important chiral molecule, paving the way for its informed application in drug discovery and other scientific endeavors.

References

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A Comparative Review of the Applications of Myrtanol Isomers: From Aroma to Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the vast and intricate world of monoterpenoids, Myrtanol stands out as a bicyclic alcohol with a unique stereochemical complexity that gives rise to a family of isomers, each with its own distinct personality. This guide offers an in-depth comparative analysis of the applications of Myrtanol isomers, delving into their chemical nuances and the resulting impact on their biological and sensory properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific knowledge, providing experimental data and detailed protocols to facilitate further exploration and application of these versatile natural compounds.

The Stereochemical Landscape of Myrtanol

Myrtanol, with the chemical formula C₁₀H₁₈O, possesses a bicyclo[3.1.1]heptane skeleton.[1] The presence of multiple chiral centers gives rise to several stereoisomers. The primary distinction lies between the cis and trans diastereomers, which differ in the spatial orientation of the hydroxymethyl group at the C2 position relative to the gem-dimethyl bridge.[2] Each of these diastereomers exists as a pair of enantiomers: (+) and (-). Thus, the four principal isomers of Myrtanol are:

  • (-)-cis-Myrtanol and (+)-cis-Myrtanol

  • (-)-trans-Myrtanol and (+)-trans-Myrtanol

These subtle variations in three-dimensional structure are the basis for the diverse applications of Myrtanol isomers, influencing everything from their scent profiles to their pharmacological activities.[3]

Myrtanol_Isomers cluster_cis cis-Isomers cluster_trans trans-Isomers Myrtanol Myrtanol (C₁₀H₁₈O) neg_cis (-)-cis-Myrtanol Myrtanol->neg_cis diastereomers pos_trans This compound Myrtanol->pos_trans diastereomers pos_cis (+)-cis-Myrtanol neg_cis->pos_cis enantiomers neg_trans (-)-trans-Myrtanol neg_trans->pos_trans enantiomers

Natural Occurrence and Synthesis

Myrtanol isomers are found in the essential oils of various plants, including myrtle (Myrtus communis), from which they derive their name.[4] They are often present as metabolites of pinenes. For instance, trans-myrtanol has been identified as a metabolic product of β-pinene in the mountain pine beetle.[5]

Industrially, Myrtanol isomers are primarily synthesized from the readily available natural precursors, α-pinene and β-pinene. The stereochemistry of the starting material dictates the stereochemistry of the resulting Myrtanol isomer. For example, (-)-cis-Myrtanol can be synthesized from (-)-β-pinene via hydroboration-oxidation.[3]

Myrtanol_Synthesis cluster_precursors Precursors cluster_synthesis Synthesis Pathways cluster_products Myrtanol Isomers alpha_pinene α-Pinene epoxidation Epoxidation & Ring Opening alpha_pinene->epoxidation beta_pinene β-Pinene hydroboration Hydroboration- Oxidation beta_pinene->hydroboration beta_pinene->epoxidation cis_myrtanol cis-Myrtanol hydroboration->cis_myrtanol epoxidation->cis_myrtanol trans_myrtanol trans-Myrtanol epoxidation->trans_myrtanol

Comparative Applications and Experimental Data

The distinct spatial arrangements of Myrtanol isomers lead to significant differences in their interactions with biological systems, resulting in a range of applications from fragrances to pharmaceuticals.

Flavor and Fragrance Industry

In the realm of scents and flavors, stereochemistry plays a pivotal role. The chiral nature of olfactory receptors means that enantiomers can have remarkably different odor profiles.[3] While comprehensive comparative data on the olfactory properties of all Myrtanol isomers is limited, available information indicates distinct sensory characteristics.

(-)-cis-Myrtanol is particularly valued for its pleasant, mild, and somewhat sweet aroma, making it a common ingredient in perfumes and as a flavoring agent.[3] The specific scent profile of (+)-cis-Myrtanol is less well-documented in publicly available literature, though it is also utilized in the perfumery industry.[3] The subtle differences in their scents are a direct result of how each enantiomer interacts with the chiral olfactory receptors in the nose.[3]

Table 1: Olfactory Profile of Myrtanol Isomers

IsomerReported Odor ProfileSource(s)
(-)-cis-MyrtanolPleasant, mild, sweet[3]
(+)-cis-MyrtanolUsed in perfumery, specific profile less documented[3]
trans-MyrtanolGeneral "myrtanol" scent, often in mixtures[6]
Antimicrobial Activity

The search for novel antimicrobial agents has led to the investigation of numerous natural products, including Myrtanol isomers. Studies have shown that these compounds possess activity against a range of bacteria and fungi, with their efficacy being influenced by their stereochemistry.

A study on the growth-inhibitory activities of Myrtanol isomers against various intestinal bacteria revealed that (-)-cis-myrtanol, this compound, and (-)-trans-myrtanol all exhibited potent antimicrobial activities against harmful intestinal bacteria. This suggests that while the core bicyclic structure is crucial for activity, the spatial arrangement of the hydroxyl group can modulate the potency and spectrum of activity.

(-)-cis-Myrtanol, in particular, has been shown to possess antimicrobial properties against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[7] The proposed mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis.[3]

Table 2: Comparative Antimicrobial Activity of Myrtanol Isomers (MIC in µg/mL)

Microorganism(-)-cis-Myrtanol(+)-cis-Myrtanol(-)-trans-MyrtanolThis compoundSource(s)
Clostridium perfringensPotent activityData not availablePotent activityPotent activity
Bacteroides fragilisPotent activityData not availablePotent activityPotent activity
Staphylococcus aureusData availableData not availableData not availableData not available[3][7]
Escherichia coliData availableData not availableData not availableData not available[3][7]
Candida albicansData availableData not availableData not availableData not available[3][7]
Note: "Potent activity" indicates significant growth inhibition was observed, but specific MIC values were not provided in a comparative table in the cited source. "Data available" indicates that studies have been conducted, but direct comparative data with other isomers is lacking.[3][7]
Anti-inflammatory Properties

Preliminary research suggests that Myrtanol isomers possess anti-inflammatory potential. (-)-cis-Myrtanol has been shown to exhibit anti-inflammatory and antioxidant effects in preclinical models.[3] The precise mechanisms are still under investigation, but they may involve the modulation of inflammatory pathways.

A significant gap in the current research is the lack of direct comparative studies on the anti-inflammatory activities of all Myrtanol isomers.[3] Further investigation is required to determine which isomer possesses the most potent anti-inflammatory effects and to elucidate their mechanisms of action.

Sedative and CNS Effects

Certain monoterpene alcohols are known to exhibit effects on the central nervous system (CNS), including sedative properties. A preliminary screening of ten structurally related monoterpene alcohols in mice demonstrated that (-)-cis-myrtanol exhibited a depressant effect in the pentobarbital-induced sleep test, indicating a sedative property.[8]

In this study, the sedative activity of (-)-cis-myrtanol was compared to that of (-)-myrtenol. The presence of a double bond in the structure of (-)-myrtenol was found to influence the potency of the pharmacological effect.[8] (-)-cis-myrtanol was found to be equipotent to (±)-neomenthol in this assay.[8] This highlights the importance of both the core structure and specific functional groups in determining the CNS activity of these compounds.

Table 3: Comparative Sedative Effects of (-)-cis-Myrtanol and Related Monoterpenes

CompoundEffect on Pentobarbital-Induced Sleep TimeRelative PotencySource(s)
(-)-cis-MyrtanolIncreased sleep timeEquipotent to (±)-neomenthol[8]
(-)-MyrtenolIncreased sleep timeSimilar potency to Isopulegol[8]
(±)-NeomentholIncreased sleep timeEquipotent to (-)-cis-myrtanol[8]

Experimental Protocols

To facilitate reproducible and comparative research, this section provides detailed methodologies for key experiments discussed in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Myrtanol isomers against various microorganisms.[3]

Materials:

  • Myrtanol isomer(s) of interest

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism suspension standardized to ~5 x 10⁵ CFU/mL

  • Positive control (broth + inoculum)

  • Negative control (broth only)

  • Solvent control (broth + inoculum + highest concentration of solvent used to dissolve Myrtanol)

Procedure:

  • Prepare serial twofold dilutions of the Myrtanol isomer in the broth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate each well (except the negative control) with 100 µL of the standardized microorganism suspension.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determine the MIC as the lowest concentration of the Myrtanol isomer at which there is no visible growth (turbidity) of the microorganism.

MIC_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Myrtanol Isomers start->prepare_dilutions prepare_inoculum Prepare Standardized Microorganism Suspension start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Carrageenan-Induced Paw Edema Assay

This in vivo protocol is used to assess the anti-inflammatory activity of Myrtanol isomers in a rodent model.[3]

Materials:

  • Myrtanol isomer(s) of interest

  • Suitable vehicle for administration (e.g., 0.9% saline with 1% Tween 80)

  • Carrageenan solution (1% w/v in sterile saline)

  • Male Wistar rats or Swiss albino mice

  • Pletysmometer

Procedure:

  • Acclimatize animals to laboratory conditions for at least one week.

  • Fast animals overnight before the experiment with free access to water.

  • Administer the Myrtanol isomer (dissolved in the vehicle) or the vehicle alone (control group) orally or intraperitoneally.

  • One hour after treatment, inject 0.1 mL of carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a pletysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) (Vt).

  • Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point using the formula: % Inhibition = [ ( (Vt - V₀)control - (Vt - V₀)treated ) / (Vt - V₀)control ] x 100

Paw_Edema_Workflow start Start acclimatize Acclimatize Animals start->acclimatize administer_compound Administer Myrtanol Isomer or Vehicle (Control) acclimatize->administer_compound induce_edema Induce Paw Edema with Carrageenan administer_compound->induce_edema measure_volume Measure Paw Volume at Time Intervals induce_edema->measure_volume calculate_inhibition Calculate Percentage of Edema Inhibition measure_volume->calculate_inhibition end End calculate_inhibition->end

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the enantioselective separation of Myrtanol isomers.[3]

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as cellulose or amylose derivatives).

  • HPLC-grade n-hexane and isopropanol.

  • Myrtanol isomer mixture.

Chromatographic Conditions:

  • Mobile Phase: n-Hexane:Isopropanol (e.g., 95:5 v/v). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard solution of the Myrtanol isomer mixture (e.g., 1 mg/mL) in the mobile phase.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Identify and quantify the individual isomers based on their retention times and peak areas, using reference standards if available.

Future Directions and Conclusion

The study of Myrtanol isomers is a burgeoning field with significant potential. While current research has illuminated some of their diverse applications, much remains to be explored. A critical need exists for comprehensive, head-to-head comparative studies of all four principal isomers to fully elucidate their structure-activity relationships.

Future research should focus on:

  • Quantitative Comparative Studies: Generating robust, comparative data (e.g., MICs, IC₅₀s, olfactory thresholds) for all Myrtanol isomers in various biological and sensory assays.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the observed antimicrobial, anti-inflammatory, and sedative effects of each isomer.

  • In Vivo Efficacy and Safety: Conducting more extensive in vivo studies to evaluate the therapeutic potential and safety profiles of the most promising isomers.

  • Synergistic Effects: Investigating potential synergistic interactions of Myrtanol isomers with existing drugs to enhance efficacy or overcome resistance.

References

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A Comparative Performance Analysis of (+)-trans-Myrtanol and Other Terpene-Derived Chiral Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical decision that dictates the stereochemical outcome of a synthetic pathway. An ideal chiral auxiliary should be readily available, easily attached to and removed from the substrate, and, most importantly, induce a high degree of stereoselectivity in the desired transformation.[1] This guide provides an in-depth technical comparison of (+)-trans-Myrtanol with other widely used terpene-derived chiral alcohols—(-)-Isopulegol, (-)-Menthol, and (R)-(-)-2-Octanol—in the context of their application as chiral auxiliaries in asymmetric synthesis.

The rigid, conformationally constrained structures of cyclic terpene alcohols make them excellent candidates for chiral auxiliaries. Their inherent chirality provides a well-defined steric environment that can effectively shield one face of a prochiral substrate, directing the approach of a reagent to the opposite face and thus controlling the formation of a specific stereoisomer.[2]

This comparison will focus primarily on the diastereoselective alkylation of enolates, a fundamental carbon-carbon bond-forming reaction, as a benchmark for performance. Where available, data from other key asymmetric transformations will be presented to provide a broader perspective on the utility of these chiral auxiliaries.

Structural Overview of the Chiral Alcohols

The efficacy of a chiral auxiliary is intrinsically linked to its three-dimensional structure. The size and spatial arrangement of substituents around the chiral core create a unique steric environment that influences the diastereoselectivity of a reaction.

G cluster_Myrtanol This compound cluster_Isopulegol (-)-Isopulegol cluster_Menthol (-)-Menthol cluster_Octanol (R)-(-)-2-Octanol Myrtanol Myrtanol Isopulegol Isopulegol Menthol Menthol Octanol Octanol

Figure 1: Structures of the compared chiral alcohols.

Performance in Asymmetric Alkylation
Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Excess (d.e., %)
This compound N/AN/AN/AN/A
(-)-Isopulegol Derivative N-Propionyl Isopulegol-derived esterBenzyl bromide~85>90
(-)-Menthol Derivative (-)-Menthyl acetateBenzyl bromideHighGood to Excellent
(R)-(-)-2-Octanol Derivative N/AN/AN/AN/A
Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is another critical C-C bond-forming reaction that establishes two new stereocenters. A study on an N-propionyl derivative of a chiral auxiliary derived from cis-myrtanol in an asymmetric aldol reaction with benzaldehyde reported poor diastereoselectivity when using a lithium enolate. However, switching to a boron enolate methodology significantly improved the diastereoselectivity.[3] This highlights the crucial role of reaction conditions in achieving high stereocontrol.

Chiral AuxiliaryEnolate SourceAldehydeYield (%)Diastereomeric Ratio (syn:anti)
cis-Myrtanol Derivative N-propionyl derivative (Boron enolate)BenzaldehydeHighHigh (predominantly one diastereomer)
(-)-Isopulegol Derivative Isopulegol-derived acetateBenzaldehydeHighGood
(-)-Menthol Derivative N/AN/AN/AN/A
(R)-(-)-2-Octanol Derivative N/AN/AN/AN/A

Table 2: Comparative performance in asymmetric aldol reactions. Data for cis-myrtanol and isopulegol are indicative of their potential based on available literature.[3]

Experimental Workflow and Mechanistic Considerations

The general workflow for utilizing a chiral auxiliary in an asymmetric alkylation involves three main steps: attachment of the auxiliary, the diastereoselective reaction, and removal of the auxiliary.

G cluster_workflow Asymmetric Alkylation Workflow start Prochiral Carboxylic Acid aux_attach Attachment of Chiral Auxiliary (e.g., this compound) start->aux_attach chiral_ester Chiral Ester aux_attach->chiral_ester enolate_form Enolate Formation (e.g., with LDA) chiral_ester->enolate_form enolate Chiral Enolate enolate_form->enolate alkylation Alkylation with Electrophile (R-X) enolate->alkylation alkylated_ester Diastereomerically Enriched Ester alkylation->alkylated_ester aux_removal Auxiliary Removal (e.g., Hydrolysis) alkylated_ester->aux_removal product Enantiomerically Enriched Carboxylic Acid aux_removal->product recovered_aux Recovered Chiral Auxiliary aux_removal->recovered_aux

Figure 2: Generalized workflow for asymmetric alkylation using a chiral auxiliary.

The stereochemical outcome of the alkylation is determined by the facial bias imposed by the chiral auxiliary on the intermediate enolate. The bulky substituents of the auxiliary block one face of the planar enolate, forcing the electrophile to approach from the less hindered face.

G cluster_mechanism Mechanism of Diastereoselection enolate Chiral Enolate with Auxiliary Blocking Top Face product Alkylated Product (Attack from Bottom Face) enolate->product electrophile Electrophile (R-X) electrophile->product Approach from less hindered face

Figure 3: Simplified representation of diastereoselection in enolate alkylation.

Experimental Protocols

The following protocols are representative examples for the asymmetric alkylation of a chiral ester. These can be adapted for the evaluation of different chiral auxiliaries.

Protocol 1: Synthesis of a Chiral Ester

  • To a solution of the chiral alcohol (e.g., this compound, 1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).

  • Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure chiral ester.

Protocol 2: Asymmetric Alkylation of the Chiral Ester

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral ester (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C.

  • Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq) dropwise and stir the mixture at -78 °C for 30 minutes to form the enolate.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Warm to room temperature and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Determine the diastereomeric excess of the crude product by ¹H NMR or chiral HPLC analysis.

  • Purify the product by flash column chromatography.

Protocol 3: Removal of the Chiral Auxiliary

  • Dissolve the diastereomerically enriched ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3x) to isolate the chiral carboxylic acid product.

  • To recover the chiral auxiliary, make the aqueous layer basic (pH > 10) with a suitable base (e.g., NaOH) and extract with diethyl ether (3x).

  • Combine the organic extracts containing the chiral alcohol, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The recovered auxiliary can be purified by distillation or recrystallization.

Conclusion

While direct, quantitative comparative data for this compound in common asymmetric reactions like alkylations is currently limited in the accessible literature, its rigid bicyclic structure, derived from the chiral pool, suggests it is a promising candidate as a chiral auxiliary. The performance of its diastereomer, cis-myrtanol, in an asymmetric aldol reaction indicates that high levels of stereocontrol can be achieved with myrtanol-derived auxiliaries, particularly when reaction conditions are optimized (e.g., using boron enolates).[3]

In comparison, (-)-Isopulegol and (-)-Menthol are well-established chiral auxiliaries with documented success in achieving good to excellent diastereoselectivity in asymmetric alkylations. The choice of auxiliary will ultimately depend on the specific substrate, reaction conditions, and desired stereochemical outcome. Further experimental investigation into the performance of this compound in a standardized set of asymmetric transformations is warranted to fully elucidate its potential and provide a direct benchmark against these more established chiral alcohols.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]

  • Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. Available at: [Link]

  • A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases. PubMed Central. Available at: [Link]

  • Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. PubMed. Available at: [Link]

  • Chiral auxiliaries for asymmetric radical cyclization reactions: application to the enantioselective synthesis of (+)-triptocallol. PubMed. Available at: [Link]

  • Catalytic asymmetric synthesis of the alkaloid (+)-myrtine. PubMed. Available at: [Link]

  • Asymmetric aldol reactions of an N-propionyl derivative of chiral auxiliary derived from terpene alcohol cis-myrtanol. Semantic Scholar. Available at: [Link]

  • Stereoselective Syntheses and Application of Chiral Bi- and Tridentate Ligands Derived from (+)-Sabinol. PubMed Central. Available at: [Link]

  • Stereoselective Synthesis and Application of Gibberellic Acid-Derived Aminodiols. MDPI. Available at: [Link]

  • Stereoselective Synthesis, Synthetic and Pharmacological Application of Monoterpene-Based 1,2,4- and 1,3,4-Oxadiazoles. MDPI. Available at: [Link]

  • trans-Myrtanol | C10H18O. PubChem. Available at: [Link]

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Safety Operating Guide

Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of (+)-trans-Myrtanol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery doesn't conclude with the final data point. The responsible management of laboratory chemicals, including the proper disposal of reagents like (+)-trans-Myrtanol, is a critical, non-negotiable aspect of our work. This guide, moving beyond a simple checklist, provides a comprehensive framework for the safe and compliant disposal of this terpenoid alcohol, ensuring the protection of both laboratory personnel and the environment.

Hazard Assessment: Understanding the Profile of this compound

Key Inferred Safety Data:

PropertyInferred Value/ClassificationRationale/Source Analogy
Flammability Likely FlammableAlcohols are generally flammable.[2] Terpene alcohols are cited with flashpoints requiring careful handling.[3]
Toxicity Potential for mild skin and eye irritationSafety data for similar terpene alcohol mixtures indicates mild irritation potential.[1] First aid for related compounds involves flushing with water.[4][5]
Environmental Hazard Assume environmental hazardDischarge of chemicals into drains should be avoided to prevent environmental contamination.[6][7][8]

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to review the SDS of any similar terpene alcohols used in your laboratory.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound should be treated with the same rigor as any experimental procedure. The following steps provide a clear pathway for its safe management as hazardous waste.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Safety Goggles: Protect your eyes from potential splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.

  • Laboratory Coat: To protect your clothing and skin.

Step 2: Waste Segregation and Collection - The Principle of Incompatibility

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[9]

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for flammable organic solvents. This container should be made of a material compatible with alcohols.

  • Labeling: The label should clearly state "Hazardous Waste," "Flammable Liquids," and list "this compound" as a constituent.

  • Avoid Mixing: Do not mix this compound with incompatible waste streams, such as strong oxidizing agents, acids, or acid anhydrides.[10] Mixing incompatibles can lead to violent reactions.[9]

Step 3: Temporary Storage in the Laboratory - A Cool and Ventilated Space

Pending collection by your institution's EHS, store the sealed hazardous waste container in a designated, well-ventilated area.[2][6]

  • Location: Store in a cool, dry place away from heat, sparks, or open flames.[2]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate any potential leaks.

Step 4: Arranging for Professional Disposal - The Final Hand-off

Under no circumstances should this compound be disposed of down the drain.[6][7][11] This practice is illegal in many jurisdictions and can harm the environment.

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request through an online portal or contacting the EHS office directly.

  • Documentation: Complete any required hazardous waste manifests or tags accurately and legibly. This documentation is a legal requirement and ensures the waste is tracked to its final disposal facility.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: This compound for Disposal assess_hazards Assess Hazards (Flammable, Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe select_container Select Labeled Flammable Waste Container don_ppe->select_container transfer_waste Transfer Waste to Container select_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store_safely Store in Cool, Ventilated Area with Secondary Containment seal_container->store_safely contact_ehs Contact EHS for Waste Pickup store_safely->contact_ehs complete_paperwork Complete Hazardous Waste Manifest contact_ehs->complete_paperwork end_point Professional Disposal complete_paperwork->end_point

Figure 1. Workflow for the proper disposal of this compound.

Spill Management: A Contingency Plan

In the event of a small spill of this compound:

  • Alert Personnel: Inform others in the immediate area.

  • Ensure Ventilation: Work in a well-ventilated area or a fume hood.

  • Absorb Spill: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.

  • Collect and Dispose: Carefully collect the absorbent material and place it in the designated flammable hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible disposal of chemical waste is a shared responsibility that safeguards our colleagues, our communities, and the future of scientific research.

References

  • Vertex AI Search. (n.d.). Ethanol Disposal In Laboratories | Collect and Recycle.
  • Hazardous Waste Experts. (2017, April 3). Does the EPA Alcohol Exemption Apply to Your Business?
  • Stanford Environmental Health & Safety. (n.d.). Ethanol Factsheet.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet - tert-Butanol.
  • Earth911. (2025, February 25). How to Dispose of Liquor and Denatured Alcohol Safely.
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet.
  • StateScape. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES.
  • Star brite. (2014, January 15). MATERIAL SAFETY DATA SHEET Components Terpene Alcohol And Hydrocarbons 8002-09-3.
  • ChemicalBook. (n.d.). 53369-17-8((-)-TRANS-MYRTANOL) Product Description.
  • Biosynth. (2019, October 17). Safety Data Sheet.
  • National Institutes of Health. (n.d.). trans-Myrtanol | C10H18O | CID 84880 - PubChem.
  • The Good Scents Company. (n.d.). trans-myrtanol, 15358-91-6.
  • ECHEMI. (n.d.). (-)-cis-Myrtanol SDS, 51152-12-6 Safety Data Sheets.
  • The Good Scents Company. (n.d.). myrtanol bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl.
  • NEU. (2024, November 8). How to Preserve Terpenes: Storage & Handling Guide for Cannabis Products.
  • LookChem. (n.d.). : ( − )- cis -Myrtanol.
  • GSRS. (n.d.). MYRTANOL, (R)-TRANS.
  • Food and Drug Administration. (2020, August 18). FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol.
  • NY.Gov. (2016, April 7). Chemical Storage and Handling Recommendations.
  • MDPI. (n.d.). Influence of Yeast and Enzyme Formulation on Prosecco Wine Aroma During Storage on Lees.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (+)-trans-Myrtanol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a deep understanding of both the compound's properties and the procedural safeguards that ensure personnel safety. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with (+)-trans-Myrtanol. As researchers and drug development professionals, our goal is not merely to follow a checklist but to understand the causality behind each safety measure, thereby building a culture of intrinsic laboratory safety.

Hazard Assessment: Understanding this compound

Before any protective equipment is selected, a thorough risk assessment is paramount. This compound (C₁₀H₁₈O) is a terpene alcohol.[1][2] While comprehensive toxicological data is not extensively published, its chemical class and known properties dictate a cautious approach.[3][4]

Key Hazards to Consider:

  • Combustibility: With a flash point of 96.11°C (205°F), this compound is classified as a combustible liquid. While not as volatile as highly flammable liquids, it can ignite if exposed to a sufficiently high-energy ignition source. Therefore, handling procedures must always mitigate fire risk.[5][6]

  • Skin and Eye Irritation: Safety data for related terpene alcohols and general handling advice for this compound consistently recommend avoiding contact with skin and eyes.[1][3][7] Prolonged contact may cause mild irritation.[7]

  • Respiratory Irritation: Inhalation of vapors should be avoided.[1] While its vapor pressure is relatively low, heating the substance or generating aerosols can increase the concentration of airborne vapors, posing a potential respiratory hazard.

  • Unknown Toxicity: The principle of treating substances with limited toxicological data as potentially hazardous is a cornerstone of laboratory safety.[8]

This assessment logically leads to a multi-layered PPE strategy focused on preventing skin, eye, and respiratory exposure, while also providing protection from thermal hazards.

Core PPE Directives for this compound

The selection of PPE is not a one-size-fits-all prescription. It must be tailored to the specific procedure, the quantities being used, and the existing engineering controls (e.g., fume hoods). The following recommendations provide a baseline for common laboratory operations.

Eye and Face Protection: The First Line of Defense

Vapors and accidental splashes pose a significant risk to the eyes.[6][9]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory for all work involving this compound. Standard safety glasses do not provide adequate protection from splashes as they are not sealed around the eyes.

  • Enhanced Protection: When handling larger quantities (>100 mL) or when there is a significant risk of splashing (e.g., during transfers or heating), a full-face shield should be worn in addition to chemical splash goggles. The face shield provides a secondary barrier for the entire face.

Skin and Body Protection: An Impermeable Barrier

The primary goal is to prevent any skin contact with the chemical.

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[10] However, for prolonged handling or immersion, it is critical to consult the glove manufacturer's chemical resistance guide. No single glove material is impervious to all chemicals, and breakthrough times can vary significantly.[8] Always double-glove if there is a high risk of contamination.

  • Laboratory Coat/Coveralls: A flame-resistant (FR) lab coat is the recommended standard due to the combustibility of this compound.[5] This provides protection against small splashes and brief exposure to a potential flash fire. For large-scale operations, flame-retardant coveralls offer more comprehensive protection.[6][10]

  • Footwear: Closed-toe shoes, preferably made of a non-porous material like leather, are required at all times in the laboratory.[9] Safety footwear that is also chemical-resistant provides an additional layer of protection.[6]

Respiratory Protection: Safeguarding Against Inhalation

The need for respiratory protection is dictated by the ventilation and the nature of the procedure.

  • Standard Operations: For handling small quantities inside a certified chemical fume hood, additional respiratory protection is typically not required as the engineering control is sufficient to remove vapors.[11]

  • Risk of Aerosolization or Poor Ventilation: If working outside of a fume hood, with heated this compound, or in any situation where vapors or aerosols may be generated, respiratory protection is necessary. A half-mask respirator equipped with organic vapor (OV) cartridges is the appropriate choice.[10][12] A proper fit test is required for all users of tight-fitting respirators to ensure effectiveness.

Summary of Recommended PPE
Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Transfer (<50 mL) in Fume Hood Chemical Splash GogglesNitrile GlovesFlame-Resistant Lab CoatNot typically required
Reaction Setup/Workup (>50 mL) in Fume Hood Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile or Neoprene)Flame-Resistant Lab CoatRecommended if heating or potential for aerosolization exists
Spill Cleanup (Small Spill) Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile or Butyl GlovesFlame-Resistant Coveralls or Chemical-Resistant ApronHalf-Mask Respirator with Organic Vapor Cartridges
Large-Scale Handling or Poor Ventilation Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (consult manufacturer data)Flame-Retardant CoverallsMandatory: Half-Mask Respirator with Organic Vapor Cartridges

Operational Plan: From Preparation to Disposal

A robust safety plan extends beyond simply wearing PPE; it encompasses the entire lifecycle of the chemical in the laboratory.

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Working in a certified chemical fume hood? start->fume_hood spill_cleanup Emergency: Spill Occurs start->spill_cleanup quantity Quantity > 50 mL or significant splash risk? fume_hood->quantity Yes ppe_respirator Add Respirator with Organic Vapor Cartridges fume_hood->ppe_respirator No aerosol Heating or potential for aerosol generation? quantity->aerosol No ppe_enhanced_face Add Face Shield quantity->ppe_enhanced_face Yes ppe_basic Required PPE: - Chemical Goggles - Nitrile Gloves - FR Lab Coat aerosol->ppe_basic No aerosol->ppe_respirator Yes ppe_enhanced_face->aerosol ppe_spill Required PPE for Spill: - Goggles & Face Shield - Heavy-Duty Gloves - Coveralls/Apron - Respirator spill_cleanup->ppe_spill

Caption: PPE selection workflow for this compound.

Step-by-Step Protocol: Donning and Doffing PPE

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Body Protection: Don the lab coat or coveralls, ensuring it is fully fastened.

  • Respiratory Protection (if required): Put on the respirator and perform a user seal check.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them immediately in a designated hazardous waste container.

  • Hand Hygiene: Wash hands.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap or earpieces.

  • Body Protection: Unfasten and remove the lab coat or coveralls, rolling it outwards to contain any contamination on the exterior.

  • Respiratory Protection (if required): Remove the respirator without touching the front of the mask.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan for Contaminated PPE

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Collection: Place all used gloves, disposable aprons, and other contaminated items into a designated, clearly labeled hazardous waste bag or container.[13] This container should be kept closed when not in use.[14]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[15]

  • Disposal: The collected waste must be disposed of through your institution's Environmental Health and Safety (EHS) office according to all local, state, and federal regulations.[16][17] Never dispose of chemically contaminated PPE in the regular trash.

By adhering to this comprehensive guide, researchers can confidently handle this compound, secure in the knowledge that they are protected by a logical, scientifically-grounded safety protocol. This commitment to procedural excellence is the foundation of trustworthy and impactful scientific discovery.

References

  • ChemBK. This compound - Physico-chemical Properties. Available from: [Link]

  • Global Spill Control. Flammable Liquids PPE Pack For Oil and Fuel Spill Kits. Available from: [Link]

  • Storemasta. Personal Protective Equipment and Flammable Liquids storage. (2023-03-15). Available from: [Link]

  • OSHA Training School. Safe Handling of Flammable Liquids: Key Safety Tips. (2024-07-28). Available from: [Link]

  • International Enviroguard. Flammable and Combustible Liquids Safety Measures and PPE. (2021-05-03). Available from: [Link]

  • Storemasta. Personal Protective Equipment (PPE) For Flammable Liquids. (2023-03-22). Available from: [Link]

  • University of British Columbia. Flammable Liquid Spill Clean Up. Available from: [Link]

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. Available from: [Link]

  • American Chemical Society. Guide for Chemical Spill Response. Available from: [Link]

  • National Center for Biotechnology Information. trans-Myrtanol | C10H18O | CID 84880. PubChem. Available from: [Link]

  • Storemasta. Responding To A Flammable Liquids Spill. (2023-05-29). Available from: [Link]

  • The Good Scents Company. trans-myrtanol, 15358-91-6. Available from: [Link]

  • Star brite. MATERIAL SAFETY DATA SHEET Components Terpene Alcohol And Hydrocarbons 8002-09-3. (2014-01-15). Available from: [Link]

  • The Good Scents Company. myrtanol bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-. Available from: [Link]

  • Agilent Technologies, Inc. Terpenes Standard - Safety Data Sheet. (2019-03-29). Available from: [Link]

  • LookChem. (-)-cis-Myrtanol Safety Data Sheet. Available from: [Link]

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  • National Center for Biotechnology Information. Myrtanol | C10H18O | CID 521314. PubChem. Available from: [Link]

  • The Good Scents Company. cis-myrtanol (1alpha,2beta,5alpha)-6,6-dimethyl bicyclo(3.1.1)heptane-2-methanol. Available from: [Link]

  • Global Substance Registration System. MYRTANOL, (R)-TRANS. Available from: [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.